molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Número de catálogo: B1209947
Número CAS: 3882-46-0
Peso molecular: 181.19 g/mol
Clave InChI: LAHFQGLEIGIEMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-aza-9-fluorenone, also known as this compound, is a useful research compound. Its molecular formula is C12H7NO and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5H-Indeno[1,2-b]pyridin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158496. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

indeno[1,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHFQGLEIGIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192081
Record name 5H-Indeno(1,2-b)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-46-0
Record name 5H-Indeno[1,2-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Indeno(1,2-b)pyridin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3882-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Indeno(1,2-b)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-indeno[1,2-b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Azafluoren-9-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Aza-9-Fluorenone from Ninhydrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-aza-9-fluorenone core structure starting from ninhydrin. This compound and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. These compounds are recognized for their biological activities, including antimicrobial and cytotoxic properties, making them promising scaffolds for drug development.[1] Furthermore, their unique photophysical characteristics have led to their exploration as fluorescent probes and components in organic light-emitting diodes (OLEDs).[1][2]

This guide details a modern and efficient one-pot synthetic approach that utilizes readily available starting materials, outlines the key experimental protocols, and presents the relevant quantitative data. Additionally, it visualizes the reaction mechanism and experimental workflow to provide a clear and thorough understanding of the process.

I. Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the this compound core from ninhydrin is a strategic approach that leverages the commodity status and rich chemistry of ninhydrin.[1] The retrosynthetic analysis identifies ninhydrin as a key building block for the indenone portion of the target molecule. The core strategy involves the construction of the pyridine ring fused to the indanone framework.

A highly effective method for this transformation is a one-pot reaction sequence involving the condensation of ninhydrin with an amidrazone, followed by an inverse-electron-demand Diels-Alder (IEDDA) reaction and a tandem cycloreversion.[1][3] This sequence efficiently assembles the 4-azafluorenone core in a single operation.[1]

II. Reaction Mechanism

The synthesis proceeds through a sophisticated cascade of reactions. The key steps are:

  • Condensation: The reaction is initiated by the condensation of ninhydrin with an amidrazone, such as ethyl oxalamidrazonate. This step forms an intermediate 1,2,4-triazine derivative.[1][3]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-poor 1,2,4-triazine then undergoes a [4+2] cycloaddition with an electron-rich dienophile. Norbornadiene serves as a competent alkyne-equivalent in this step.[1][4]

  • Tandem Cycloreversion (Retro-Diels-Alder): The resulting cycloadduct is unstable and undergoes a tandem retro-[4+2] sequence, extruding nitrogen gas (N₂) and cyclopentadiene, to yield the aromatic 4-azafluorenone core.[1]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition & Rearomatization cluster_product Final Product ninhydrin Ninhydrin triazine 1,2,4-Triazine Intermediate ninhydrin->triazine Condensation amidrazone Ethyl Oxalamidrazonate amidrazone->triazine iedda [4+2] Cycloaddition (IEDDA) triazine->iedda norbornadiene Norbornadiene norbornadiene->iedda cycloadduct Unstable Cycloadduct iedda->cycloadduct retro_da Tandem Retro-[4+2] (Extrusion of N₂ and Cyclopentadiene) cycloadduct->retro_da azafluorenone This compound Core retro_da->azafluorenone

Reaction pathway from ninhydrin to this compound.

III. Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of a this compound derivative, as reported in the literature.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Synthesis of 1,2,4-Triazine Intermediate Ninhydrin, Ethyl OxalamidrazonateEtOHReflux187[1]
2. One-Pot Synthesis of this compound Core from Ninhydrin Ninhydrin, Ethyl Oxalamidrazonate, NorbornadieneEtOHReflux1 + 1687[1]

IV. Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the this compound core.

A. Synthesis of Ethyl 9-Oxo-9H-indeno[1,2-e][1][5][6]triazine-3-carboxylate (Intermediate)
  • A dry flask is charged with ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

  • The reactants are dissolved in ethanol.

  • The flask is fitted with a condenser, flushed with nitrogen gas, and heated to reflux for 1 hour.

  • After heating, the reaction mixture is cooled to room temperature (23 °C) and concentrated in vacuo.

  • The resulting mixture is purified by flash column chromatography on silica gel.[1]

B. One-Pot Synthesis of Ethyl 5-oxo-5H-indeno[1,2-b]pyridin-2-carboxylate (this compound Core)
  • A dry flask is charged with ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq) and they are dissolved in ethanol.

  • The flask is fitted with a reflux condenser, flushed with nitrogen gas, and heated to reflux for 1 hour.

  • To the reaction mixture, norbornadiene (5.0 eq) is added.

  • Heating at reflux is continued for an additional 16 hours.

  • The reaction is then cooled to room temperature (23 °C) and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification charge_flask Charge dry flask with Ninhydrin and Amidrazone add_solvent Dissolve in Ethanol charge_flask->add_solvent setup_reflux Fit with condenser and flush with N₂ add_solvent->setup_reflux reflux1 Heat to reflux for 1h setup_reflux->reflux1 add_norbornadiene Add Norbornadiene reflux1->add_norbornadiene reflux2 Continue reflux for 16h add_norbornadiene->reflux2 cool Cool to 23°C reflux2->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by flash column chromatography concentrate->purify product This compound Product purify->product Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak pi3k PI3K receptor->pi3k stat3 STAT3 jak->stat3 Phosphorylation stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerization akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival transcription Gene Transcription stat3_dimer->transcription Nuclear Translocation transcription->proliferation transcription->survival angiogenesis Angiogenesis transcription->angiogenesis azafluorenone This compound (Potential Inhibitor) azafluorenone->stat3 Inhibition? azafluorenone->akt Inhibition?

References

An In-Depth Technical Guide to 4-aza-9-fluorenone: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-aza-9-fluorenone, a heterocyclic analogue of fluorenone, represents a core structural motif in various biologically active compounds, including several natural alkaloids. Its unique electronic properties, arising from the introduction of a nitrogen atom into the fluorenone framework, have garnered significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches to this compound. Detailed experimental protocols and tabulated quantitative data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound, also known as indeno[1,2-b]pyridin-5-one, possesses a tricyclic scaffold consisting of two benzene rings fused to a central pyridine ring, with a ketone functional group at position 9. The presence of the nitrogen atom at position 4 significantly influences the molecule's polarity, solubility, and biological activity compared to its carbocyclic counterpart, fluorenone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available for this compound, other properties have been extrapolated from its parent compound, fluorenone, due to a lack of specific experimental data for the aza-derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₇NO---
Molecular Weight 181.19 g/mol ---
Melting Point Not available---
Boiling Point 361 °C at 760 mmHg[1]
Density 1.312 g/cm³[1]
Refractive Index 1.677[1]
Appearance Yellow solid (presumed)[2]
Solubility Improved aqueous solubility compared to fluorenone[3]
Spectroscopic Properties

Table 2: ¹H NMR Spectroscopic Data of 9-Fluorenone (as a reference)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.28ddd2HH-2, H-7
7.49ddd2HH-3, H-6
7.65dd2HH-1, H-8
7.78dd2HH-4, H-5

Table 3: ¹³C NMR Spectroscopic Data of 9-Fluorenone (as a reference)

Chemical Shift (ppm)Assignment
120.9C-4, C-5
124.2C-1, C-8
129.1C-2, C-7
134.3C-3, C-6
134.8C-4a, C-4b
144.3C-8a, C-9a
193.7C-9 (C=O)

Table 4: Mass Spectrometry and IR Data of 9-Fluorenone (as a reference)

Spectroscopic TechniqueKey Peaks/Bands
Mass Spectrometry (EI) m/z 180 (M+), 152, 126
Infrared (IR) Spectroscopy (cm⁻¹) ~1715 (C=O stretch), ~1600 (C=C aromatic stretch)

Synthesis of this compound

Several synthetic routes to the 4-azafluorenone core have been developed, often as part of the total synthesis of naturally occurring alkaloids like onychine.[3][4] A common and effective strategy involves the construction of a 1,2,4-triazine intermediate followed by a Diels-Alder/retro-Diels-Alder reaction sequence.

Experimental Protocol: One-Pot Synthesis of a 4-Azafluorenone Derivative

The following protocol describes a one-pot synthesis of a 4-azafluorenone derivative, which can be adapted for the synthesis of the parent this compound by selecting the appropriate starting materials. This method highlights the key steps of triazine formation and subsequent cycloaddition.

Materials:

  • Ethyl 2-amino-2-iminoacetate

  • Ninhydrin

  • Ethanol

  • Norbornadiene

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Triazine Formation: In a round-bottom flask, dissolve ethyl 2-amino-2-iminoacetate and ninhydrin in ethanol.

  • Heat the mixture to reflux for 1 hour.

  • Diels-Alder/Retro-Diels-Alder Reaction: To the refluxing solution, add norbornadiene.

  • Continue to reflux the reaction mixture for 16-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the 4-azafluorenone derivative.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not extensively documented, many of its derivatives have shown promising biological profiles, including antimicrobial and anticancer properties.[2] For instance, the natural product onychine (1-methyl-4-azafluorenone) exhibits antimicrobial activity.[2]

Given the established cytotoxic and antimicrobial activities of related fluorenone and azafluorenone compounds, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway is a common mechanism for anticancer agents.

Below is a conceptual diagram illustrating a potential mechanism of action for this compound as a hypothetical inhibitor of a generic cell signaling pathway leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Induction Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activation Azafluorenone This compound Azafluorenone->MEK Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibition by this compound.

Experimental Workflows

The synthesis and characterization of this compound involve a series of well-defined experimental steps. The following diagram illustrates a general workflow from synthesis to characterization.

G Start Starting Materials (e.g., Amino-iminoacetate, Ninhydrin) Synthesis One-Pot Synthesis (Reflux in Ethanol) Start->Synthesis Reaction Diels-Alder/ Retro-Diels-Alder (with Norbornadiene) Synthesis->Reaction Workup Reaction Work-up (Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Final Pure this compound NMR->Final MS->Final IR->Final

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, properties, and a viable synthetic route. While there are still gaps in the publicly available data, particularly concerning its specific spectroscopic characteristics and biological mechanisms of action, the information presented here serves as a solid foundation for researchers and scientists to build upon. Further investigation into the biological targets and signaling pathways of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

Spectroscopic Profile of 4-aza-9-fluorenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-aza-9-fluorenone, a heterocyclic aromatic ketone, is a compound of interest in medicinal chemistry and materials science due to its structural similarity to biologically active azafluorenones. Spectroscopic analysis is fundamental to the characterization of this and similar molecules, providing critical insights into its electronic structure, functional groups, and molecular framework. This guide presents a summary of the expected spectroscopic data for this compound and detailed protocols for acquiring such data.

Spectroscopic Data Summary: 9-Fluorenone

The following tables summarize the key spectroscopic data for 9-fluorenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within a molecule.

Table 1: ¹H NMR Spectroscopic Data for 9-Fluorenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.28d2HH-4, H-5
~7.49t2HH-2, H-7
~7.49t2HH-3, H-6
~7.65d2HH-1, H-8

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 9-Fluorenone

Chemical Shift (δ) ppmAssignment
~120.7C-4, C-5
~124.7C-1, C-8
~129.5C-3, C-6
~134.6C-2, C-7
~135.1C-4a, C-4b
~144.9C-8a, C-9a
~194.3C-9 (C=O)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for 9-Fluorenone

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~1715StrongC=O (ketone) stretch
~1610StrongAromatic C=C stretch
~1300MediumC-C stretch
~740StrongAromatic C-H bend (ortho-disubstituted)

Sample preparation: KBr pellet or thin film.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Maxima for 9-Fluorenone

Wavelength (λmax) (nm)Molar Absorptivity (ε)SolventTransition
~255HighHexaneπ → π
~300MediumHexaneπ → π
~380LowHexanen → π*

Molar absorptivity and λmax can vary significantly with the solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the tube should be approximately 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are acquired on a spectrometer (e.g., 400 MHz or 500 MHz).

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve maximum homogeneity and resolution.

    • For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2]

    • The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., hexane, ethanol, acetonitrile) in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

    • Use a quartz cuvette with a 1 cm path length.

    • Rinse the cuvette with the solvent before use.

  • Instrumentation and Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.[3]

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette.[3]

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound substance Pure Sample of This compound nmr_prep Prepare NMR Sample (Dissolve in CDCl3) substance->nmr_prep NMR Path ir_prep Prepare IR Sample (KBr Pellet) substance->ir_prep IR Path uv_prep Prepare UV-Vis Sample (Dilute Solution) substance->uv_prep UV-Vis Path nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq uv_acq Acquire UV-Vis Spectrum uv_prep->uv_acq nmr_data NMR Data (Chemical Shifts, Couplings) nmr_acq->nmr_data ir_data IR Data (Vibrational Frequencies) ir_acq->ir_data uv_data UV-Vis Data (Absorption Maxima) uv_acq->uv_data analysis Correlate Data for Structural Elucidation nmr_data->analysis ir_data->analysis uv_data->analysis

Caption: Spectroscopic Analysis Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-Aza-9-Fluorenone and Its Derivatives

The this compound scaffold, a nitrogen-containing analogue of fluorenone, represents a privileged structure in medicinal chemistry and drug discovery. Its rigid, planar, and electron-deficient nature provides a versatile framework for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. These compounds have exhibited cytotoxicity against a range of human cancer cell lines, often operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Cytotoxicity Data

Numerous studies have synthesized and evaluated novel azafluorenones for their antiproliferative effects. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. A summary of key cytotoxicity data is presented below.

Compound IDDerivative ClassCancer Cell LineActivity (µM)Reference
I5 4-(4-fluorophenyl)-2-(4-chlorophenyl)-5H-indeno[1,2-b]pyridin-5-oneOral Squamous Carcinoma (OSCC)IC₅₀: 2.5[1]
I8 4-(4-fluorophenyl)-2-(thiophen-2-yl)-5H-indeno[1,2-b]pyridin-5-oneOral Squamous Carcinoma (OSCC)IC₅₀: 5.0[1]
13 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-oneRenal (CAKI-1), Breast (MCF-7)-[2]
3c 2,7-diamidofluorenone analogNCI-60 PanelGI₅₀: 1.66[3]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer effects of this compound derivatives are not merely cytostatic but are often linked to the induction of programmed cell death (apoptosis). For instance, compound I8 was found to arrest the cell cycle in the S phase and trigger apoptosis in OSCC cell lines.[1] This apoptotic induction was confirmed by the cleavage of Poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and apoptosis.[1]

apoptosis_pathway cluster_drug Drug Action cluster_cell Cellular Events Azafluorenone_I8 Azafluorenone Derivative (I8) S_Phase_Arrest S Phase Cell Cycle Arrest Azafluorenone_I8->S_Phase_Arrest Induces PARP_Cleavage PARP Cleavage S_Phase_Arrest->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by a this compound derivative.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of azafluorenone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on common laboratory practices.

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (DMSO-treated) cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Derivatives of the azafluorenone scaffold have been identified as potent inhibitors of key enzymes implicated in cancer and other diseases, such as DNA topoisomerases and protein kinases.

Topoisomerase I Inhibition

DNA topoisomerase I is a crucial enzyme for DNA replication and transcription, making it a validated target for anticancer drugs. Certain tetracyclic azafluorenone derivatives have been shown to inhibit its function.[2] Compound 13 (9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one) demonstrated a significant inhibitory effect on topoisomerase I-mediated DNA relaxation.[2] Similarly, the 2,7-diamidofluorenone analog 3c also attenuated this enzymatic activity.[3]

enzyme_inhibition cluster_components Enzymatic Reaction cluster_inhibitor Inhibition Enzyme Topoisomerase I Product Relaxed DNA Enzyme->Product Relaxes Substrate Supercoiled DNA Substrate->Enzyme Inhibitor Azafluorenone Derivative Inhibitor->Enzyme Binds & Inhibits

Caption: Mechanism of Topoisomerase I inhibition by azafluorenones.

Pyruvate Dehydrogenase Kinase (PDHK) Inhibition

Inhibition of pyruvate dehydrogenase kinase (PDHK) is a therapeutic strategy for metabolic diseases like diabetes. Novel inhibitors with a fluorene structure have been identified, demonstrating that this scaffold can be adapted to target specific kinase allosteric sites.[4] Through structure-based drug design, weak inhibitors were optimized to yield compounds with significantly boosted inhibitory activity.[4]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol describes how to assess the inhibitory effect of compounds on the catalytic activity of human topoisomerase I.[2]

  • Reaction Mixture: Prepare a reaction mixture (total volume of 20 µL) containing 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • Substrate and Enzyme: Add 0.5 µg of supercoiled plasmid DNA (e.g., pHOT1) and 1 unit of human topoisomerase I to the mixture.

  • Compound Addition: Add the test azafluorenone derivative at various concentrations (e.g., 3.125 to 100 µM). A known inhibitor like camptothecin (CPT) is used as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing 1% SDS, 0.05% bromophenol blue, and 50% glycerol.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition is determined by the compound's ability to prevent the conversion of supercoiled DNA (faster migrating) to its relaxed form (slower migrating).

Antimicrobial Activity

The azafluorenone core is present in naturally occurring alkaloids with known antimicrobial properties. For instance, onychine (1-methyl-4-azafluorenone) is a natural product that demonstrates such activity.[5] Synthetic derivatives have also been developed and tested against various pathogens.

Antimicrobial and Antibiofilm Data

O-aryl-carbamoyl-oxymino-fluorene derivatives have been evaluated for their activity against bacteria and fungi, including their ability to inhibit biofilm formation.[6][7]

Compound ClassMicroorganismActivity TypeActivity Range (mg/mL)Reference
O-aryl-carbamoyl-oxymino-fluorenesS. aureus, C. albicansMIC0.156 - 10[7]
O-aryl-carbamoyl-oxymino-fluorenesS. aureus, C. albicansMBIC0.009 - 1.25[7]
  • MIC: Minimum Inhibitory Concentration

  • MBIC: Minimum Biofilm Inhibitory Concentration

The substitution pattern on the aryl moiety was found to be crucial for activity. Electron-withdrawing groups (like chlorine) enhanced activity against Staphylococcus aureus, while electron-donating groups (like methyl) improved activity against Candida albicans.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Experimental Workflow

The discovery and development of biologically active this compound derivatives typically follow a structured workflow, from initial design and synthesis to detailed biological characterization.

experimental_workflow Start Design & Synthesis of Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assays Yes Lead_Compound Lead Compound Identified Hit_Identification->Lead_Compound No (Inactive) Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Secondary_Assays->Mechanism_Studies Mechanism_Studies->Lead_Compound

Caption: General workflow for the biological evaluation of azafluorenones.

References

Unveiling the Photophysical and Luminescent Properties of 4-Aza-9-Fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and luminescent properties of 4-aza-9-fluorenone. The document summarizes available data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this heterocyclic compound's unique optical characteristics.

Introduction

This compound, a nitrogen-containing analogue of fluorenone, has garnered significant interest in materials science and medicinal chemistry.[1][2] Its rigid, planar structure and the presence of both electron-donating (aza-group) and electron-withdrawing (ketone) moieties give rise to distinct photophysical behaviors. While typically non-emissive in solution, derivatives of this compound exhibit a remarkable phenomenon known as aggregation-induced emission (AIE), leading to significant luminescence in the solid state.[3] This property makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Photophysical and Luminescent Properties

Comprehensive quantitative photophysical data for the parent, unsubstituted this compound is limited in the current literature. However, extensive studies on its derivatives and related azafluorenones provide critical insights into its expected behavior.

Absorption Characteristics

In solution, this compound and its derivatives typically exhibit absorption maxima in the ultraviolet (UV) region, with weaker bands extending into the visible spectrum, which accounts for their characteristic yellow color.[4][5][6] The absorption spectra are influenced by the solvent polarity.

Table 1: Summary of Photophysical Properties of this compound and its Derivatives

PropertyIn SolutionIn Solid State / AggregatesRemarks
Fluorescence Very weak to non-emissiveStrong green fluorescenceThis is a classic example of Aggregation-Induced Emission (AIE).[3]
Quantum Yield (Φ) Close to 0Significantly enhancedThe restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels.
Lifetime (τ) Not reported (expected to be very short)Expected to be longer than in solutionLonger lifetimes in the solid state are consistent with the AIE phenomenon.
Absorption (λmax) UV-A regionSimilar to solutionThe absorption spectrum is less sensitive to the physical state compared to the emission spectrum.
Luminescent Behavior: The Phenomenon of Aggregation-Induced Emission (AIE)

The most striking luminescent feature of this compound derivatives is their AIE activity. In dilute solutions, these molecules are typically non-fluorescent due to efficient non-radiative decay pathways, primarily through intramolecular rotations and vibrations.[7][8][9] However, upon aggregation in poor solvents or in the solid state, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecules to release their energy via radiative pathways, resulting in strong fluorescence.[10] Derivatives of this compound have been identified as green AIE luminogens.[3]

Experimental Protocols

The characterization of the photophysical and luminescent properties of this compound involves a suite of spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the compound in various solvents.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol) at a concentration of approximately 10-3 M. Prepare a series of dilutions (typically 10-5 to 10-6 M) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[11][12]

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem), excitation spectra, and relative fluorescence intensity of the compound in solution and in the solid state.

Methodology:

  • Solution-State Measurement:

    • Sample Preparation: Use the same diluted solutions as prepared for UV-Vis spectroscopy.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. To obtain the excitation spectrum, set the emission wavelength to the maximum of the emission band and scan the excitation wavelengths.

  • Solid-State Measurement (for AIE studies):

    • Sample Preparation: Prepare thin films by drop-casting a concentrated solution of the compound onto a quartz substrate and allowing the solvent to evaporate. Alternatively, prepare aggregates by adding a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF).

    • Measurement: Record the fluorescence spectra of the thin film or the aggregate suspension using a spectrofluorometer equipped with a solid-sample holder.

Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φstd = 0.54).

  • Measurement:

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

  • Calculation: Calculate the quantum yield of the sample (Φsmp) using the following equation: Φsmp = Φstd * (Ismp / Istd) * (Astd / Asmp) * (ηsmp2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[13][14]

Visualizations

Aggregation-Induced Emission (AIE) Mechanism

AIE_Mechanism Mechanism of Aggregation-Induced Emission (AIE) cluster_solution In Solution (Dilute) cluster_solid In Aggregate/Solid State Molecule Molecule in Solution Excited_State_Sol Excited State Molecule->Excited_State_Sol Light Absorption Rotation Intramolecular Rotation/ Vibration (Non-radiative Decay) Excited_State_Sol->Rotation No_Emission Weak/No Emission Rotation->No_Emission Aggregate Molecular Aggregate Excited_State_Agg Excited State Aggregate->Excited_State_Agg Light Absorption Restricted_Rotation Restricted Intramolecular Rotation (RIR) Excited_State_Agg->Restricted_Rotation Emission Strong Emission (Fluorescence) Restricted_Rotation->Emission

Caption: The process of Aggregation-Induced Emission in this compound derivatives.

Experimental Workflow for Photophysical Characterization

Experimental_Workflow Experimental Workflow for Photophysical Characterization Start Start: Synthesize/Obtain This compound Prep_Sol Prepare Solutions (Various Solvents) Start->Prep_Sol Prep_Solid Prepare Solid-State Sample (Thin Film/Aggregates) Start->Prep_Solid UV_Vis UV-Vis Absorption Spectroscopy Prep_Sol->UV_Vis Fluorescence_Sol Fluorescence Spectroscopy (Solution) Prep_Sol->Fluorescence_Sol Fluorescence_Solid Fluorescence Spectroscopy (Solid State) Prep_Solid->Fluorescence_Solid QY_Calc Quantum Yield Determination UV_Vis->QY_Calc Fluorescence_Sol->QY_Calc Fluorescence_Solid->QY_Calc Data_Analysis Data Analysis and Interpretation QY_Calc->Data_Analysis

Caption: A typical experimental workflow for characterizing photophysical properties.

Conclusion

This compound presents a fascinating case of molecular photophysics, characterized by its dual nature of being non-emissive in solution while exhibiting strong luminescence in the aggregated state. This aggregation-induced emission phenomenon is the cornerstone of its potential applications in advanced materials and biomedical technologies. While quantitative data for the parent compound remains to be fully elucidated, the established principles from its derivatives provide a solid foundation for future research and development. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive characterization of this compound and its analogues, paving the way for the rational design of novel functional materials.

References

Crystal Structure Analysis of 4-aza-9-fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 4-aza-9-fluorenone. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols, from synthesis to crystallographic analysis, to enable researchers to perform this determination. The guide includes detailed procedures for synthesis, crystallization, and single-crystal X-ray diffraction, along with expected data formats and visualizations to facilitate a thorough structural elucidation.

Introduction

This compound, a heterocyclic aromatic compound, is of significant interest in medicinal chemistry and materials science due to its structural similarity to biologically active natural products and its potential applications in organic electronics. Azafluorenones, in general, have demonstrated a range of biological activities, including antimalarial and cytotoxic properties. The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its structure-activity relationships, guiding the design of new derivatives with enhanced therapeutic or material properties. This guide provides the necessary protocols to achieve this goal.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a one-pot reaction involving the condensation of an amidrazone with ninhydrin, followed by a cycloaddition/retro-Diels-Alder sequence.[1]

Experimental Protocol: Synthesis

Materials:

  • Ethyl 2-amino-2-(hydroxyimino)acetate

  • Hydrazine

  • Ninhydrin

  • Norbornadiene

  • Toluene

  • Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, flash chromatography system)

Procedure:

  • Preparation of the Amidrazone: Synthesize the required amidrazone from ethyl 2-amino-2-(hydroxyimino)acetate and hydrazine according to established literature procedures.

  • One-Pot Reaction:

    • In a round-bottom flask, dissolve the synthesized amidrazone and ninhydrin in toluene.

    • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 1 hour.[1]

    • To the refluxing solution, add an excess of norbornadiene.

    • Continue heating at reflux for an additional 16 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the this compound derivative.

Crystallization of this compound

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods can be employed for the crystallization of small organic molecules like this compound.

General Experimental Protocols for Crystallization

General Considerations:

  • Start with a highly purified sample of this compound.

  • Use clean glassware to avoid nucleation on dust or scratches.

  • Experiment with a variety of solvents and solvent systems.

Methods:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., dichloromethane, chloroform, ethanol, or a mixture).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent).

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering (Solvent Diffusion):

    • Prepare a concentrated solution of the compound in a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Protocol for Data Collection and Structure Solution
  • Crystal Mounting:

    • Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant or adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Data Presentation

The results of the crystal structure analysis and spectroscopic characterization should be presented in a clear and organized manner.

Expected Crystallographic Data

The following table summarizes the typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterExpected Value/Information
Chemical FormulaC₁₂H₇NO
Formula Weight181.19 g/mol
Crystal SystemTo be determined (e.g., Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = 90°, β = ?°, γ = 90°
Volume? ų
Z (molecules per unit cell)To be determined (e.g., 4)
Density (calculated)? g/cm³
Absorption Coefficient? mm⁻¹
F(000)?
Crystal Size? x ? x ? mm
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Reflections Collected?
Independent Reflections? [R(int) = ?]
Final R indices [I>2σ(I)]R₁ = ?, wR₂ = ?
R indices (all data)R₁ = ?, wR₂ = ?
Goodness-of-fit on F²?
Spectroscopic Data Summary

Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound prior to crystallization attempts.

TechniqueExpected Data
¹H NMR (CDCl₃)Chemical shifts (δ) in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons of the azafluorenone core.
¹³C NMR (CDCl₃)Chemical shifts (δ) for the carbon atoms, including a characteristic peak for the carbonyl carbon (C=O) typically above 180 ppm.
FT-IR (KBr or ATR)Characteristic absorption bands for C=O stretching (around 1700-1720 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (ESI or EI)A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (181.19 g/mol ).

Visualizations

Diagrams illustrating the synthesis and experimental workflow can aid in understanding the overall process.

Synthesis_of_4_aza_9_fluorenone Amidrazone Amidrazone Intermediate Triazine Intermediate Amidrazone->Intermediate + Reflux Ninhydrin Ninhydrin Ninhydrin->Intermediate Toluene Toluene (Solvent) Toluene->Intermediate Norbornadiene Norbornadiene Azafluorenone This compound Derivative Norbornadiene->Azafluorenone Intermediate->Azafluorenone + Norbornadiene (Diels-Alder/Retro-Diels-Alder) Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Crystallization Crystal Growth (e.g., Vapor Diffusion) Characterization->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure and Data Refinement->Final_Structure

References

An In-depth Technical Guide to the Synthesis of 4-aza-9-fluorenone: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-aza-9-fluorenone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to its structural similarity to fluorenone, this compound and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This document details the key starting materials, experimental protocols, and quantitative data associated with the most prevalent synthetic strategies, offering a valuable resource for researchers engaged in the synthesis and development of novel azafluorenone-based compounds.

Summary of Synthetic Routes and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key starting materials and quantitative data for the three primary synthetic methodologies discussed in this guide.

Synthetic RouteStarting Material 1Starting Material 2Key Reagents/CatalystsOverall Yield
One-Pot Synthesis Ethyl oxalamidrazonateNinhydrinNorbornadiene, Ethanol~60%[1]
Acid-Mediated Cyclization 2-Arylnicotinates (e.g., from β-ketoesters and crotonaldehyde)-Polyphosphoric acid (PPA)Varies (e.g., 59% for onychine synthesis)[3]
Intramolecular Heck Reaction 3-Bromo-4-methylpyridineBromobenzaldehyden-BuLi, MnO2, Pd(OAc)2, TBAC~45-55% over several steps

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

One-Pot Synthesis from Amidrazone and Ninhydrin

This method offers a direct and efficient approach to the 4-azafluorenone core in a single reaction vessel from readily available starting materials.[1][4] The reaction proceeds through the condensation of an amidrazone with ninhydrin to form a 1,2,4-triazine intermediate, which then undergoes a cycloaddition/retro-Diels-Alder cascade with norbornadiene to yield the final product.[1]

Protocol:

  • A dry flask is charged with ethyl oxalamidrazonate (1.0 equivalent) and ninhydrin (1.0 equivalent).

  • Ethanol is added as a solvent, and the mixture is heated to reflux for 1 hour under a nitrogen atmosphere.

  • Norbornadiene (5.0 equivalents) is then added to the reaction mixture.

  • Heating is continued for an additional 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the 4-azafluorenone derivative.

Acid-Mediated Cyclization of 2-Arylnicotinates

A common strategy for the synthesis of 4-azafluorenones involves the intramolecular Friedel-Crafts-type acylation of 2-arylnicotinates.[3] The 2-arylnicotinate precursors can be prepared from β-ketoesters and crotonaldehyde.

Protocol for the Synthesis of Onychine (a 4-azafluorenone alkaloid):

  • Synthesis of the 2-arylnicotinate precursor: A β-ketoester is reacted with crotonaldehyde in the presence of a catalytic amount of benzyltrimethylammonium hydroxide.

  • Hydroxylammonium chloride is then added, and the reaction mixture is heated to 100°C for 1 hour in a 1:1 mixture of 1,4-dioxane and acetic acid. This step yields the 2-arylnicotinate.

  • Cyclization: The purified 2-arylnicotinate is treated with polyphosphoric acid (PPA) and heated to 150°C for 1.5 hours to induce intramolecular cyclization.

  • The reaction mixture is then cooled and carefully quenched with water.

  • The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the desired 4-azafluorenone.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful method for the construction of the 4-azafluorenone core through a palladium-catalyzed C-C bond formation.[5] This multi-step synthesis typically begins with the coupling of a substituted pyridine and a bromobenzaldehyde.

Protocol:

  • Synthesis of the bromo benzophenone intermediate: 3-Bromo-4-methylpyridine (1.0 equivalent) is dissolved in THF and cooled to -100°C.

  • n-Butyllithium (1.0 equivalent) is added, and the mixture is stirred for 10 minutes.

  • A solution of a bromobenzaldehyde (1.0 equivalent) in THF is then added. The reaction is warmed to -78°C for 2 hours and then stirred at room temperature for 8 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The crude alcohol intermediate is oxidized using activated manganese dioxide (5.0 equivalents) in refluxing benzene for 18 hours.

  • Purification by silica gel flash chromatography yields the bromo benzophenone.

  • Intramolecular Heck Cyclization: The bromo benzophenone (1.0 equivalent) is dissolved in DMF with tetrabutylammonium chloride (TBAC, 1.5 equivalents), palladium(II) acetate (0.1 equivalents), and a base (1.5 equivalents).

  • The mixture is heated and stirred until the reaction is complete (monitored by TLC).

  • The product is then isolated and purified by column chromatography.

Visualizations of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and a proposed mechanism of action for the biological activity of this compound derivatives.

Synthetic_Workflow_One_Pot cluster_start Starting Materials cluster_cycloaddition Cycloaddition/Retro-Diels-Alder start1 Ethyl Oxalamidrazonate intermediate 1,2,4-Triazine Intermediate start1->intermediate Condensation (EtOH, Reflux) start2 Ninhydrin start2->intermediate Condensation (EtOH, Reflux) product This compound intermediate->product Cascade Reaction reagent Norbornadiene reagent->product process Heat (Reflux) process->product

Caption: One-Pot Synthesis of this compound.

Synthetic_Workflow_Heck_Reaction cluster_start Starting Materials start1 3-Bromo-4-methylpyridine intermediate1 Unstable Alcohol start1->intermediate1 n-BuLi, THF start2 Bromobenzaldehyde start2->intermediate1 n-BuLi, THF intermediate2 Bromo Benzophenone intermediate1->intermediate2 MnO2, Benzene product This compound intermediate2->product Intramolecular Heck Reaction (Pd(OAc)2, Base)

Caption: Multi-step Synthesis via Intramolecular Heck Reaction.

Proposed_Anticancer_Mechanism cluster_drug 4-Azafluorenone Derivative cluster_cellular_effects Cellular Effects cluster_pathways Downstream Pathways drug Azafluorenone dna DNA Intercalation/ Damage drug->dna Proposed Interaction enzyme Enzyme Inhibition (e.g., Topoisomerase) drug->enzyme Proposed Interaction apoptosis Apoptosis Induction dna->apoptosis cell_cycle Cell Cycle Arrest dna->cell_cycle enzyme->cell_cycle outcome Anticancer Activity apoptosis->outcome cell_cycle->outcome

Caption: Proposed Anticancer Mechanism of 4-Azafluorenones.

While several 4-azafluorenone alkaloids have demonstrated potent biological activities, including DNA damaging and antiproliferative effects, the precise signaling pathways are not yet fully elucidated in the literature.[1][3] The diagram above represents a generalized proposed mechanism of action based on the known activities of similar planar heterocyclic compounds, which often function as DNA intercalating agents or enzyme inhibitors, leading to the induction of apoptosis and cell cycle arrest. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound and its derivatives.

References

4-aza-9-fluorenone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aza-9-fluorenone, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Core Compound Data

This compound, also known as 5H-indeno[1,2-b]pyridin-5-one, is a tricyclic compound featuring a pyridine ring fused to an indanone framework. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 3882-46-0[1]
Molecular Formula C₁₂H₇NO[1]
Molecular Weight 181.19 g/mol [1]

Synthesis of this compound

The synthesis of the this compound core can be achieved through various methods, including one-pot multicomponent reactions. The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted this compound derivative, which can be modified for the synthesis of the parent compound.[2][3]

Experimental Protocol: One-Pot Synthesis of a this compound Derivative

This protocol describes a three-component condensation reaction to form the azafluorenone core.

Materials:

  • Aryl aldehyde

  • 1,3-indandione

  • Ammonium acetate

  • Pentafluorophenylammonium triflate (PFPAT) as a catalyst

  • Ethanol (as solvent)

Procedure:

  • To a solution of the aryl aldehyde (1 mmol) and 1,3-indandione (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol) and PFPAT (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the solid product.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for the One-Pot Synthesis of this compound Derivatives cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification A Aryl Aldehyde E Mixing in Solvent (Ethanol) A->E B 1,3-Indandione B->E C Ammonium Acetate C->E D Catalyst (PFPAT) D->E F Reaction at Room Temperature E->F G Filtration F->G H Washing with Cold Ethanol G->H I Recrystallization H->I J Pure this compound Derivative I->J

One-Pot Synthesis Workflow

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated promising biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity

Several studies have highlighted the potential of azafluorenone derivatives as anticancer agents.[4][5][6] The proposed mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Certain azafluorenone derivatives have been shown to induce programmed cell death in cancer cells. One study demonstrated that a representative compound led to apoptosis by inducing PARP cleavage.[4]

  • Cell Cycle Arrest: Azafluorenones have been observed to arrest the cell cycle at the S phase, thereby inhibiting cancer cell proliferation.[4]

  • Topoisomerase Inhibition: Some tetracyclic azafluorenone derivatives have exhibited inhibitory effects on topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[5] Similarly, indenoisoquinoline derivatives, which share structural similarities, are known inhibitors of topoisomerase I and II.[7][8]

  • Inhibition of Metastasis: Derivatives of the closely related indeno[1,2-b]pyridine scaffold have been shown to reduce the viability, adhesion, migration, and invasion of prostate cancer cells. This antimetastatic effect is potentially mediated through the inhibition of matrix metalloproteinase-9 (MMP-9).[6][9]

G Proposed Anticancer Signaling Pathway of Azafluorenone Derivatives via MMP-9 Inhibition cluster_drug Drug Action cluster_target Molecular Target cluster_cellular_effects Cellular Effects A This compound Derivative B MMP-9 A->B Inhibits C Reduced Cell Viability B->C Leads to D Decreased Cell Adhesion B->D Leads to E Inhibition of Migration B->E Leads to F Inhibition of Invasion B->F Leads to G Antimetastatic Effect C->G D->G E->G F->G

Anticancer Signaling Pathway
Antimicrobial Activity

The azafluorenone scaffold is also a promising platform for the development of new antimicrobial agents.[10][11] Naturally occurring azafluorenone alkaloids, such as onychine, have demonstrated antifungal and antibacterial properties.[10] Synthetic derivatives are being explored for their potential to combat a range of microbial pathogens. The precise mechanisms of antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further research and drug development. Future studies should focus on elucidating the specific molecular targets and signaling pathways to fully harness their therapeutic capabilities.

References

Solubility and stability of 4-aza-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Aza-9-Fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic aromatic ketone, serves as a crucial structural core in medicinal chemistry and materials science. Its derivatives have shown promise as cytotoxic and antimalarial agents, and the core structure's photophysical properties are of significant interest.[1][2] Understanding the solubility and stability of this core molecule is paramount for its effective use in drug discovery, formulation, and materials development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed, standardized protocols for its solubility and stability assessment. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for generating this critical information by leveraging data from analogous compounds and standard pharmaceutical testing methodologies.

Introduction

This compound, also known as 5H-indeno[1,2-b]pyridin-5-one, is a polycyclic aromatic compound featuring a fluorenone backbone with a nitrogen atom at the 4-position.[3] This nitrogen substitution significantly influences the molecule's electronic properties, polarity, and potential for hydrogen bonding compared to its carbocyclic parent, 9-fluorenone. These modifications are known to improve aqueous solubility, a desirable trait for biological applications.[1] The core is a key building block for synthesizing natural product analogues like onychine and other derivatives with enhanced antiproliferative activities.[1][2] Given its potential, a thorough characterization of its solubility and stability is essential for advancing its development.

This document outlines the known properties of this compound and presents standardized experimental workflows for determining its solubility in various solvents and its stability under forced degradation conditions.

Physicochemical Properties

Limited experimental data is available for this compound. The table below summarizes key properties gathered from chemical databases. Notably, experimental solubility and melting point data are not consistently reported, underscoring the need for empirical studies.[3]

PropertyValueSource
Molecular Formula C₁₂H₇NO[3][4]
Molecular Weight 181.19 g/mol [3][4]
CAS Number 3882-46-0[3][4]
Appearance Yellow Solid (predicted, based on 9-fluorenone)[2][5]
Boiling Point 361 °C at 760 mmHg[3]
Density 1.312 g/cm³[3]
Flash Point 179.8 °C[3]
logP (Predicted) ~2.5-3.0 (Estimate based on 9-fluorenone logP of 3.58 and aza-substitution)[6]
Solubility N/A (Reported to have improved aqueous solubility over 9-fluorenone)[1][3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical determinant of its bioavailability and developability. The introduction of a nitrogen atom into the fluorenone scaffold is expected to increase its polarity and capacity for hydrogen bonding, suggesting enhanced solubility in polar solvents compared to the parent 9-fluorenone, which is insoluble in water.[1][6]

Predicted Solubility in Common Solvents
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSlightly SolubleThe pyridine nitrogen can act as a hydrogen bond acceptor, improving aqueous solubility over the parent fluorenone.[1]
Methanol / Ethanol Polar ProticSolubleExpected to be soluble due to polarity and hydrogen bonding capabilities.
DMSO Polar AproticSolubleA common solvent for organic compounds; expected to readily dissolve the molecule.[5]
Acetonitrile Polar AproticModerately SolublePolarity should allow for moderate solubility.
Dichloromethane NonpolarSolubleThe large aromatic system should allow for solubility in chlorinated solvents.
Toluene / Hexane NonpolarSparingly Soluble to InsolubleThe increased polarity due to the aza-group may reduce solubility in highly nonpolar solvents compared to 9-fluorenone.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method (OECD Guideline 105) for determining the aqueous and solvent solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to create a calibration curve for the analytical method.

  • Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 2 mL of solvent). Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Incubation: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Sampling: Allow the mixture to equilibrate for at least 24 hours. Check for equilibrium by taking measurements at 24h and 48h; the concentration should be consistent.

  • Separation: After equilibration, stop the shaker and allow the vials to stand, letting the excess solid settle. For aqueous solutions, check and record the pH.

  • Clarification: Carefully withdraw a sample from the supernatant. To remove any remaining undissolved solid, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) and/or filter it through a 0.22 µm syringe filter. Note: Adsorption to the filter should be evaluated.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze its concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Workflow Diagram: Solubility Determination

G Workflow for Shake-Flask Solubility Assessment prep 1. Prepare Calibration Standards & Analytical Method add_excess 2. Add Excess Solid Compound to Known Volume of Solvent equilibrate 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate separate 4. Separate Solid & Liquid (Settle / Centrifuge) equilibrate->separate filter 5. Filter Supernatant (0.22 µm Syringe Filter) separate->filter quantify 6. Quantify Concentration (HPLC-UV or LC-MS) filter->quantify report 7. Report Solubility (mg/mL) quantify->report

Caption: General workflow for determining compound solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation (stress testing) studies are used to accelerate this process.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Oxidation: The aromatic system, particularly the electron-rich rings, could be susceptible to oxidation. Studies on the microbial degradation of fluorene show that hydroxylation of the aromatic rings and oxidation at the C9 position are common metabolic routes.[7][8]

  • Photodegradation: As a conjugated aromatic ketone, the compound is likely to absorb UV-Vis light and may be susceptible to photolytic degradation.

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to degradation, although this is less likely than oxidation or photolysis. The compound's stability during synthesis in the presence of reagents like POCl₃ and m-CPBA suggests a degree of robustness.[1]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) as per ICH Q1A(R2) guidelines.

Materials:

  • This compound solution (e.g., 1 mg/mL in acetonitrile/water)

  • Acids: 0.1 N HCl

  • Bases: 0.1 N NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Forced degradation chamber (for temperature and humidity control)

  • Photostability chamber with controlled light/UV exposure

  • HPLC-DAD or LC-MS/MS system for separation and identification of degradants

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound. For each condition, mix the stock solution with the stressor in a clear vial.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution (in a neutral solvent) at 60°C for 7 days. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Time Points: Sample at initial, 4h, 8h, 24h, and later time points as needed.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method with a C18 column and UV/DAD or MS detection).

  • Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

    • Monitor for the appearance of new peaks, which represent degradation products.

    • Ensure mass balance (sum of parent compound and degradants) is close to 100%.

Workflow Diagram: Stability Assessment

G Workflow for Forced Degradation (Stress Testing) cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid (0.1N HCl, 60°C) start->acid base Base (0.1N NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (60°C) start->thermal photo Photolytic (ICH Light/UV) start->photo analyze Analyze Samples at Timepoints (Stability-Indicating HPLC) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze evaluate Evaluate Data: - % Degradation - Degradant Profile - Mass Balance analyze->evaluate

Caption: A logical workflow for assessing chemical stability.

Conclusion

This compound is a compound of significant interest with a promising profile for drug development and materials science. While comprehensive data on its solubility and stability are not widely published, its chemical structure allows for informed predictions. It is expected to have greater solubility in polar solvents than its parent, 9-fluorenone, and its primary stability liabilities are likely related to oxidation and photolysis. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to generate the robust data required for formulation development, regulatory submissions, and further research. Empirical validation of these properties is a critical next step in unlocking the full potential of this versatile chemical scaffold.

References

The Genesis of 4-Aza-9-Fluorenone Alkaloids: A Deep Dive into Their Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-9-fluorenone alkaloids are a distinctive class of nitrogen-containing aromatic compounds that have garnered significant interest in the scientific community. Their unique tricyclic core structure and diverse biological activities, including antimicrobial, antimalarial, and cytotoxic properties, make them promising candidates for drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the natural origins of these alkaloids, detailing their sources, isolation, and the proposed biosynthetic pathways.

Natural Sources of this compound Alkaloids

The primary natural reservoirs of this compound alkaloids are plants belonging to the Annonaceae family.[3][4][5][6] This family of flowering plants, commonly known as the custard apple family, is a rich source of diverse bioactive secondary metabolites.[3][4][5][6]

Specific plant species from which these alkaloids have been isolated include:

  • Polyalthia debilis : This plant has been a source for the isolation of onychine and 7-methoxyonychine.[7]

  • Polyalthia longifolia : Yields azafluorene alkaloids such as darienine and the new natural compounds polyfothine and isooncodine.[2]

  • Unonopsis lindmanii : From which 5,8-dimethoxy-7-hydroxy-1-methyl-4-azafluoren-9-one has been isolated.[8]

  • Annona species : Various species within this genus are known to produce aporphine alkaloids, the proposed precursors to 4-aza-9-fluorenones.[3][5][9]

Isolated this compound Alkaloids: A Quantitative Overview

The isolation yields of this compound alkaloids from their natural sources are often low, highlighting the need for efficient extraction and purification techniques or synthetic approaches for further study.[10] Below is a summary of reported yields for some key alkaloids.

AlkaloidPlant SourcePlant PartStarting Material (dry wt.)Yield (mg)Yield (%)Reference
OnychinePolyalthia debilisRoots6 kg1.50.000025%[7]
7-MethoxyonychinePolyalthia debilisRoots6 kg1.70.000028%[7]
DarieninePolyalthia longifoliaStem and Stem BarkNot SpecifiedNot SpecifiedNot Specified[2]
PolyfothinePolyalthia longifoliaStem and Stem BarkNot SpecifiedNot SpecifiedNot Specified[2]
Iso-oncodinePolyalthia longifoliaStem and Stem BarkNot SpecifiedNot SpecifiedNot Specified[2]
5,8-dimethoxy-7-hydroxy-1-methyl-4-azafluoren-9-oneUnonopsis lindmaniiAerial PartsNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound alkaloids from plant material typically involve a series of chromatographic steps. The following is a detailed methodology adapted from the isolation of onychine and 7-methoxyonychine from Polyalthia debilis.[7]

Plant Material Extraction
  • Preparation : Dried and powdered roots (6 kg) of Polyalthia debilis are subjected to extraction.

  • Extraction : The powdered material is extracted with chloroform and ethyl acetate to obtain crude extracts. For the isolation of onychine and 7-methoxyonychine, the chloroform extract (100 g) is used.

Chromatographic Separation
  • Initial Column Chromatography : The chloroform extract is subjected to silica gel column chromatography (1000 g silica gel). A gradient elution is performed with dichloromethane, gradually enriched with ethyl acetate. Fractions are collected and combined based on their Thin Layer Chromatography (TLC) profiles.

  • Fractionation : This process yields nine primary fractions (C1-C9). Fractions C3, C5, and C6, which show the presence of the target alkaloids, are selected for further separation.

  • Secondary Column Chromatography :

    • Fraction C3 (1.5 g) is re-chromatographed on a silica gel column (25 g).

    • Fraction C6 is further fractionated to yield sub-fractions. Specifically, fractions C6.6.2 and C6.6.3 yield onychine (1.5 mg) and 7-methoxyonychine (1.7 mg), respectively.

Structure Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:

  • UV-Visible Spectroscopy (UV-Vis)

  • Infrared Spectroscopy (IR)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments are crucial for unambiguous structure determination.[2][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

  • 1H NMR (CDCl3) : The proton NMR spectrum of onychine exhibits characteristic signals for the aromatic protons of the fluorenone system and a singlet for the methyl group.

  • 13C NMR (CDCl3) : The carbon NMR spectrum shows resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon, confirming the this compound skeleton.[11]

Position13C Chemical Shift (δ) ppm
1149.2
1aNot Reported
2124.6
3148.6
4a164.0
4b119.2
5Not Reported
5aNot Reported
6101.5
7Not Reported
8142.5
8aNot Reported
9190.7
9aNot Reported
1-CH317.3

Note: The table is based on available data and may be incomplete. Chemical shifts can vary slightly depending on the solvent and instrument used.

Proposed Biosynthetic Pathway

The biosynthesis of this compound alkaloids is speculated to originate from aporphine alkaloids , which are also prevalent in the Annonaceae family.[1][3][7][17][28][29][30][31][32][33] The proposed pathway involves the oxidative cleavage of the B ring of the aporphine scaffold.[1][3][7][17][28][29][30][31][32][33] While the specific enzymes catalyzing this transformation have not yet been fully characterized, this hypothesis provides a logical connection between two major classes of alkaloids found within the same plant family.

Proposed Biosynthetic Pathway of this compound Alkaloids cluster_0 Aporphine Precursor cluster_1 Proposed Transformation cluster_2 Final Product Aporphine Aporphine Alkaloid (e.g., Liriodenine) Cleavage Oxidative Cleavage (Enzyme-mediated) Aporphine->Cleavage B-ring opening Azafluorenone This compound Alkaloid (e.g., Onychine) Cleavage->Azafluorenone Rearrangement & Functionalization

Proposed biosynthetic route to 4-aza-9-fluorenones.

This proposed pathway highlights a key area for future research: the identification and characterization of the enzymes responsible for the oxidative cleavage of the aporphine ring. Understanding these enzymatic steps could pave the way for biotechnological production of these valuable compounds.

Conclusion

The this compound alkaloids represent a fascinating and pharmacologically significant class of natural products. Primarily sourced from the Annonaceae family, their isolation in low yields underscores the importance of continued exploration of natural sources and the development of efficient synthetic and biosynthetic production methods. The elucidation of their biosynthetic pathway, particularly the enzymatic transformation from aporphine precursors, remains a key scientific challenge. Further research in this area will not only deepen our understanding of plant secondary metabolism but also has the potential to unlock new avenues for the sustainable production of these promising therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 4-Aza-9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the one-pot synthesis of 4-aza-9-fluorenone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described method offers an efficient approach to constructing the 4-azafluorenone core in a single operation from readily available starting materials.

Introduction

4-Azafluorenone and its derivatives are a class of compounds that have garnered considerable attention due to their diverse biological activities, including antimalarial, antifungal, and antiproliferative properties.[1][2] Their unique photophysical characteristics also make them promising candidates for applications as fluorescent probes and in light-emitting materials.[1] Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. The one-pot protocol detailed below provides a streamlined and efficient alternative for the synthesis of the 4-azafluorenone core.

Principle of the Method

The one-pot synthesis of the 4-azafluorenone core is achieved through a domino reaction sequence. The process begins with the condensation of an amidrazone with ninhydrin. This is followed by an in-situ cycloaddition reaction with a dienophile, such as norbornadiene, which subsequently undergoes a retro-Diels-Alder reaction to yield the final 4-azafluorenone product. This sequence of reactions occurring in a single pot without the isolation of intermediates enhances the efficiency of the synthesis.

Experimental Protocol

This protocol is based on the one-pot method for the preparation of the azafluorenone core as described in the literature.[1]

Materials and Reagents:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Norbornadiene

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

  • Dissolution: Dissolve the starting materials in ethanol.

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas, such as nitrogen (N₂).

  • Initial Reflux: Heat the reaction mixture to reflux for 1 hour.

  • Addition of Dienophile: After 1 hour, add norbornadiene (5.0 eq) to the reaction mixture.

  • Continued Reflux: Continue to heat the reaction at reflux for an additional 16 hours.

  • Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature (23 °C). Concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.

  • Work-up and Extraction (if necessary): While the primary source suggests direct concentration, a typical work-up for such reactions might involve partitioning the residue between an organic solvent (e.g., dichloromethane) and water or a saturated sodium bicarbonate solution if acidic byproducts are possible. The organic layer is then separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of the 4-azafluorenone core.

ParameterValue
Reactants
Ethyl oxalamidrazonate1.0 eq
Ninhydrin1.0 eq
Norbornadiene5.0 eq
Solvent Ethanol
Reaction Conditions
Initial Reflux Time1 hour
Second Reflux Time16 hours
TemperatureReflux
Product This compound
Reported Yield Not explicitly stated for the parent compound in the provided text, but this method was used to synthesize a precursor to Onychine. Yields for related multi-step syntheses of other 4-azafluorenones vary.

Visualization

Experimental Workflow Diagram

One_Pot_Synthesis Workflow for the One-Pot Synthesis of this compound cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_analysis Product Analysis A 1. Add Ethyl Oxalamidrazonate and Ninhydrin to Ethanol B 2. Reflux for 1 hour under N₂ A->B Heat C 3. Add Norbornadiene B->C Intermediate Formation D 4. Continue Reflux for 16 hours C->D Heat E 5. Cool to Room Temperature and Concentrate D->E Reaction Completion F 6. Column Chromatography E->F Crude Product G 7. Characterization (NMR, MS, etc.) F->G Purified this compound

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols for 4-aza-9-fluorenone in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aza-9-fluorenone is a heterocyclic aromatic compound featuring a fluorenone core with a nitrogen atom at the 4-position. This structural motif imparts unique photophysical properties, making it and its derivatives promising candidates for fluorescent probes in biological imaging.[1][2] The rigid, planar structure of the fluorenone system, combined with the electron-withdrawing nature of the ketone group and the influence of the aza-substitution, can be tailored through chemical modification to develop probes with large Stokes shifts, high fluorescence quantum yields, and good photostability.[3] Derivatives of the closely related fluorenone scaffold have been successfully employed as two-photon microscopy probes for imaging specific organelles such as lysosomes and mitochondria in living cells.[3][4]

This document provides an overview of the application of this compound and its derivatives in fluorescence microscopy, including their photophysical properties, protocols for cellular imaging, and potential applications in life sciences research.

Photophysical Properties

The fluorescence properties of azafluorenones can be tuned by the position of the nitrogen atom and the presence of various substituents.[2][4] While specific data for the parent this compound is not extensively documented in the context of cellular imaging, studies on its derivatives provide insight into their potential as fluorescent probes. Some derivatives exhibit green fluorescence and are classified as Aggregation-Induced Emission (AIE) luminogens, a desirable characteristic for imaging in complex biological environments.[5]

The following table summarizes the photophysical data for representative fluorenone derivatives designed for organelle-specific imaging. It is important to note that these are not this compound but are structurally related and provide a strong indication of the potential of this class of compounds.

Probe NameTarget OrganelleExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
TK-Lyso Lysosome4506502000.35 (in DMSO)[3]
TK-Mito1 Mitochondria4506502000.40 (in DMSO)[3]
TK-Mito2 Mitochondria4506502000.42 (in DMSO)[3]
Sensor 1 Iodide Ion ProbeNot SpecifiedNot SpecifiedNot Specified0.58[6]
Sensor 2 Iodide Ion ProbeNot SpecifiedNot SpecifiedNot Specified0.55[6]

Experimental Protocols

The following protocols are generalized for the use of fluorenone-based fluorescent probes in live-cell imaging and can be adapted for this compound and its derivatives. Optimization of probe concentration and incubation time is recommended for each specific cell type and experimental setup.

Live-Cell Imaging Protocol

This protocol is based on methodologies used for fluorenone derivatives targeting specific organelles.[3]

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, SH-SY5Y)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Complete cell culture medium

  • This compound or derivative stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Optional: Commercial organelle tracker for co-localization studies (e.g., LysoTracker™ or MitoTracker™)

  • Fluorescence microscope (confocal or two-photon recommended)

Procedure:

  • Cell Preparation: Seed the cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 70-80%).

  • Probe Incubation:

    • Prepare a working solution of the this compound probe in complete cell culture medium. A starting concentration of 2.0 µM is recommended based on similar fluorenone derivatives.[3]

    • Remove the existing culture medium from the cells and wash once with sterile PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[3]

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess unbound probe.

  • Co-staining (Optional):

    • If co-localization is desired, incubate the cells with a commercial organelle tracker according to the manufacturer's protocol.

  • Imaging:

    • After the final wash, add fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS) to the cells.

    • Image the stained cells using a fluorescence microscope.

    • For two-photon microscopy, an excitation wavelength in the near-infrared range (e.g., 850 nm) may be suitable.[3]

General Workflow for Live-Cell Staining

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells culture Culture to 70-80% Confluency seed_cells->culture prepare_probe Prepare Probe Working Solution culture->prepare_probe wash_pbs Wash Cells with PBS culture->wash_pbs incubate Incubate with Probe (e.g., 2µM, 30 min) wash_pbs->incubate wash_excess Wash to Remove Excess Probe incubate->wash_excess add_buffer Add Imaging Buffer wash_excess->add_buffer image_cells Acquire Images add_buffer->image_cells end End image_cells->end G fluorophore This compound Core (Fluorophore) linker Linker fluorophore->linker probe Targeted Fluorescent Probe linker->probe targeting_moiety Targeting Moiety targeting_moiety->linker

References

Application Notes and Protocols: 4-aza-9-fluorenone as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aza-9-fluorenone is a heterocyclic aromatic ketone with emerging potential as a photosensitizer for applications in photodynamic therapy (PDT) and photoredox catalysis. Its rigid, planar structure and the presence of a nitrogen heteroatom are anticipated to influence its photophysical and photochemical properties, making it a candidate for light-induced therapeutic and catalytic processes. These application notes provide an overview of the hypothesized photodynamic properties of this compound and detailed protocols for its evaluation as a photosensitizer.

Azafluorenone derivatives have been explored for their utility in various applications, including as amino acid-sensing probes, in organic light-emitting diodes (OLEDs), and as water-soluble imaging agents.[1] Their demonstrated photoactivity suggests they could be promising scaffolds for light-driven applications.[1] While specific data on this compound is limited, the photophysical properties of the parent compound, 9-fluorenone, and other azafluorenone analogs suggest that it likely possesses the ability to generate reactive oxygen species (ROS) upon photoexcitation. The inclusion of a nitrogen atom can tune the donor-acceptor properties of the molecule.[2]

Principle of Action

Photodynamic therapy involves a photosensitizer, light, and molecular oxygen.[3][4] When a photosensitizer like this compound absorbs light of a specific wavelength, it transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen via two primary mechanisms to produce cytotoxic reactive oxygen species (ROS).[5]

  • Type I Mechanism: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radicals and radical ions. These can then react with oxygen to produce ROS like superoxide, hydrogen peroxide, and hydroxyl radicals.

  • Type II Mechanism: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[5]

The generation of these ROS within cells can lead to oxidative stress, damage to cellular components, and ultimately, cell death through apoptosis or necrosis.[6]

Hypothesized Photophysical and Photochemical Properties

Based on the properties of related fluorenone and azafluorenone compounds, the following characteristics for this compound are proposed. Researchers should verify these properties experimentally.

PropertyHypothesized Value/CharacteristicRationale
Absorption Maximum (λmax) 300 - 400 nmAzafluorenone derivatives typically absorb in the UV-A to the visible region.
Molar Extinction Coefficient > 10,000 M⁻¹cm⁻¹A high molar extinction coefficient is desirable for efficient light absorption.
Fluorescence Quantum Yield (Φf) Low (< 0.1)Many azafluorenones exhibit low fluorescence due to efficient intersystem crossing to the triplet state.[2]
Triplet State Quantum Yield (ΦT) High (> 0.5)Efficient intersystem crossing is a prerequisite for effective singlet oxygen generation in the Type II mechanism. 9-fluorenone is known to have a high triplet quantum yield.
Singlet Oxygen Quantum Yield (ΦΔ) Moderate to High (0.3 - 0.8)The ability to generate singlet oxygen is a key indicator of PDT efficacy. Fluorene-based photosensitizers have been shown to have singlet oxygen quantum yields in this range.[7] The solvent environment can significantly impact this value.[8]

Experimental Protocols

The following protocols provide a framework for evaluating the potential of this compound as a photosensitizer.

Protocol 1: Determination of Photophysical Properties

Objective: To characterize the absorption and emission properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Emission Spectrum:

    • Using the same solution, excite the sample at its λmax in a fluorometer.

    • Record the emission spectrum.

  • Fluorescence Quantum Yield (Φf) Determination (Relative Method):

    • Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the absorbance and integrated fluorescence intensity of both the this compound solution and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Singlet Oxygen Quantum Yield (ΦΔ) Measurement

Objective: To quantify the efficiency of singlet oxygen generation by this compound.

Materials:

  • This compound

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, methylene blue)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the reference photosensitizer and this compound in the chosen solvent with matched absorbance at the irradiation wavelength.

  • To each solution, add a known concentration of DPBF.

  • Irradiate the solutions with the light source for specific time intervals.

  • Monitor the decrease in DPBF absorbance at its λmax (around 415 nm) at each time point. The decrease in absorbance is due to the reaction of DPBF with singlet oxygen.

  • Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculate the singlet oxygen quantum yield of this compound using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) Where: ΦΔ is the singlet oxygen quantum yield and k is the rate constant (slope of the plot) of DPBF decomposition.

Protocol 3: In Vitro Phototoxicity Assay

Objective: To evaluate the light-induced cytotoxicity of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Light source for irradiation (e.g., LED array)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically < 0.5%).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include control wells: cells with medium only, cells with vehicle (DMSO) only.

  • Incubation: Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation:

    • Wash the cells with PBS to remove any extracellular photosensitizer.

    • Add fresh, phenol red-free medium.

    • Irradiate one set of plates with a specific light dose (J/cm²). Keep a duplicate set of plates in the dark ("dark toxicity" control).

  • Post-Irradiation Incubation: Incubate both the irradiated and dark control plates for a further 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for both light and dark conditions.

Protocol 4: Cellular Uptake and Localization

Objective: To determine the efficiency of cellular uptake and the subcellular localization of this compound.

Materials:

  • Cancer cell line

  • This compound

  • Fluorescence microscope or flow cytometer

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • DAPI for nuclear staining

Procedure (Fluorescence Microscopy):

  • Seed cells on glass coverslips in a petri dish and allow them to adhere.

  • Treat the cells with this compound for a specific duration.

  • (Optional) In the last 30 minutes of incubation, add organelle-specific probes.

  • Wash the cells with PBS.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound, the organelle probes, and DAPI.

  • Analyze the images to determine the subcellular localization of this compound by observing the co-localization of its fluorescence with that of the organelle-specific probes.

Procedure (Flow Cytometry):

  • Seed cells in a multi-well plate.

  • Treat the cells with this compound for various time points.

  • At each time point, wash the cells with PBS and detach them (e.g., with trypsin).

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer, exciting with an appropriate laser and measuring the fluorescence emission of this compound.

  • The mean fluorescence intensity of the cell population will be proportional to the amount of cellular uptake.

Visualizations

PDT_Mechanism cluster_ROS_generation ROS Generation PS_ground This compound (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Absorption PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2 Molecular Oxygen (³O₂) PS_triplet->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) O2->ROS Singlet Oxygen (¹O₂) CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Oxidative Stress Light Light (hν)

Caption: Mechanism of this compound mediated photodynamic therapy.

Experimental_Workflow cluster_0 In Vitro Evaluation A Prepare this compound Solution C Incubate with Photosensitizer A->C B Cell Seeding (96-well plate) B->C D Wash to Remove Extracellular PS C->D E Irradiation with Light D->E F Dark Control (No Light) D->F G Post-Irradiation Incubation E->G F->G H Assess Cell Viability (MTT Assay) G->H I Determine IC50 Values H->I

Caption: Workflow for in vitro phototoxicity assessment.

Signaling_Pathway PDT This compound + Light ROS ROS Production PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activated by PDT.

References

Application Notes and Protocols for the Synthesis of 4-Aza-9-Fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-aza-9-fluorenone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The following sections outline three primary synthetic methodologies, complete with step-by-step experimental procedures, quantitative data summaries, and workflow visualizations.

Introduction

4-Aza-9-fluorenones are heterocyclic compounds incorporating a pyridine ring fused to a fluorenone core. This structural motif is found in various biologically active natural products and synthetic molecules, exhibiting a range of activities including antimicrobial and anticancer properties. The methods described herein provide robust and versatile routes to access a variety of substituted this compound derivatives, enabling further exploration of their therapeutic and material potentials.

Synthetic Methodologies

Three principal synthetic routes for the preparation of this compound derivatives are detailed below:

  • Method A: Acid-Mediated Cyclization of 2-Arylnicotinic Acids

  • Method B: TBHP-Mediated Radical Cyclization

  • Method C: Diels-Alder/Retro-Diels-Alder Approach and Subsequent Oxidation

Method A: Acid-Mediated Cyclization of 2-Arylnicotinic Acids

This classical and widely used method involves the intramolecular Friedel-Crafts acylation of 2-arylnicotinic acids, typically promoted by a strong acid such as polyphosphoric acid (PPA). The precursor 2-arylnicotinic acids can be prepared through standard cross-coupling reactions like the Suzuki or Ullmann coupling.

Experimental Protocol: Synthesis of 2-Arylnicotinic Acid Precursors

A1: Suzuki Coupling of 2-Chloronicotinic Acid with Arylboronic Acids

A versatile method for the formation of the C-C bond between the pyridine and aryl rings.

  • Materials:

    • 2-Chloronicotinic acid

    • Substituted arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 mmol, 1.0 eq), the respective arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylnicotinic acid.

A2: Ullmann Condensation of 2-Chloronicotinic Acid with Anilines

An alternative for constructing the biaryl linkage, particularly useful for synthesizing N-aryl precursors.

  • Materials:

    • 2-Chloronicotinic acid

    • Substituted aniline (1.2 equivalents)

    • Copper catalyst (e.g., copper powder or CuI) (optional, but can improve yield)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • High-boiling point solvent (e.g., xylene, DMF, or NMP)

  • Procedure:

    • In a round-bottom flask, combine 2-chloronicotinic acid (1.0 mmol), the substituted aniline (1.2 mmol), potassium carbonate (2.0 mmol), and the copper catalyst (if used, ~10 mol%).

    • Add the solvent (e.g., xylene, 10 mL).

    • Reflux the mixture for 24 hours.[2] The reaction temperature is typically between 140-150 °C.[2]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. If xylene is used, the product may precipitate upon cooling and can be isolated by filtration.[2]

    • Alternatively, dilute the reaction mixture with water and acidify with HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the 2-anilinonicotinic acid.

Experimental Protocol: PPA-Mediated Cyclization to this compound
  • Materials:

    • 2-Arylnicotinic acid

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Place the 2-arylnicotinic acid (1.0 mmol) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).

    • Heat the mixture with stirring at 140-150 °C for 1.5-3 hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

    • The this compound product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Method A
Precursor SynthesisCoupling PartnerProductYield (%)Cyclization Yield (%)
Suzuki Coupling Phenylboronic acid2-Phenylnicotinic acid8559
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)nicotinic acid92-
Ullmann Condensation Aniline2-Anilinonicotinic acid87-
2-Methoxyaniline2-(2-Methoxyanilino)nicotinic acidLow-
2-Nitroaniline2-(2-Nitroanilino)nicotinic acidLow-

Yields are representative and may vary based on specific substrates and reaction conditions.

Workflow Diagram: Method A

Method_A cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Halopyridine 2-Halonicotinic Acid Coupling Suzuki or Ullmann Coupling Halopyridine->Coupling Coupling_Partner Arylboronic Acid or Aniline Coupling_Partner->Coupling Arylnicotinic_Acid 2-Arylnicotinic Acid Coupling->Arylnicotinic_Acid PPA PPA Arylnicotinic_Acid->PPA Azafluorenone This compound Derivative PPA->Azafluorenone

Method A: Acid-Mediated Cyclization Workflow

Method B: TBHP-Mediated Radical Cyclization

This modern, metal-free approach offers an alternative to harsh acidic conditions. The reaction proceeds via a radical-mediated cyclization of suitable precursors, such as 2-aryl-3-(hydroxymethyl)pyridines.

Experimental Protocol: Synthesis of 2-Aryl-3-(hydroxymethyl)pyridine Precursors

The synthesis of these precursors can be achieved through various methods, including the reduction of the corresponding 2-aryl-nicotinic acid esters or aldehydes.

  • Materials:

    • 2-Aryl-nicotinate ester or 2-aryl-3-pyridinecarboxaldehyde

    • Reducing agent (e.g., Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄))

    • Anhydrous solvent (e.g., THF or Methanol)

  • Procedure (using LAH):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-aryl-nicotinate ester (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add LAH (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-aryl-3-(hydroxymethyl)pyridine.

Experimental Protocol: TBHP-Mediated Cyclization
  • Materials:

    • 2-Aryl-3-(hydroxymethyl)pyridine

    • tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a sealed tube, dissolve the 2-aryl-3-(hydroxymethyl)pyridine (1.0 mmol) in 1,2-dichloroethane (5 mL).

    • Add aqueous TBHP (4.0 equivalents).

    • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Data Presentation: Method B
PrecursorProductYield (%)
2-Phenyl-3-(hydroxymethyl)pyridineThis compound60-70
2-(4-Methoxyphenyl)-3-(hydroxymethyl)pyridine7-Methoxy-4-aza-9-fluorenone~65
2-(4-Chlorophenyl)-3-(hydroxymethyl)pyridine7-Chloro-4-aza-9-fluorenone~60

Yields are representative and may vary based on specific substrates and reaction conditions.

Workflow Diagram: Method B

Method_B cluster_precursor Precursor Synthesis cluster_cyclization Radical Cyclization Aryl_Nicotinate 2-Aryl-nicotinate Ester Reduction Reduction (e.g., LAH) Aryl_Nicotinate->Reduction Pyridylmethanol 2-Aryl-3-(hydroxymethyl)pyridine Reduction->Pyridylmethanol TBHP TBHP, 100 °C Pyridylmethanol->TBHP Azafluorenone This compound Derivative TBHP->Azafluorenone

Method B: TBHP-Mediated Radical Cyclization Workflow

Method C: Diels-Alder/Retro-Diels-Alder Approach and Subsequent Oxidation

This elegant one-pot method has been reported for the synthesis of 1-azafluorene derivatives, which can then be oxidized to the corresponding azafluorenones. While primarily demonstrated for 1-aza systems, the principles may be adaptable for 4-aza analogues with appropriate starting materials.

Experimental Protocol: 'One-Pot' Synthesis of Azafluorene

This reaction sequence involves a domino reaction of a 2-alkynylbenzaldehyde derivative.

  • Materials:

    • 2-Alkynylbenzaldehyde derivative

    • Dihydrooxazinone derivative

    • Tetrabutylammonium difluorotriphenylsilicate (TBAT)

    • Solvent (e.g., THF)

  • Procedure:

    • This multi-step, one-pot reaction involves an aldol reaction, isomerization, a [4+2] cycloaddition (Diels-Alder), and a retro-[4+2] cycloaddition.[5]

    • A solution of the 2-alkynylbenzaldehyde and dihydrooxazinone in a suitable solvent is treated with a non-hygroscopic weak fluoride base like TBAT at ambient temperature.[5]

    • The reaction is stirred until completion, which can be monitored by TLC.

    • The work-up typically involves partitioning between an organic solvent and water, followed by purification of the organic extract to yield the azafluorene derivative.

Experimental Protocol: Oxidation of Azafluorene to Azafluorenone
  • Materials:

    • Azafluorene derivative

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

    • Air

  • Procedure:

    • Dissolve the azafluorene derivative in DMF in a flask open to the air.

    • Add cesium carbonate (Cs₂CO₃).[5]

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

    • The crude product is purified by column chromatography to afford the azafluorenone.

An alternative oxidizing agent that can be employed is potassium permanganate.[6]

Data Presentation: Method C
Azafluorene PrecursorOxidation ConditionsProductYield (%)
1-AzafluoreneCs₂CO₃, Air, DMF1-Aza-9-fluorenoneModerate to Good
Substituted 1-AzafluoreneCs₂CO₃, Air, DMFSubstituted 1-Aza-9-fluorenone50-70 (for the one-pot synthesis of azafluorene)

Yields are for the 1-azafluorene system and may differ for 4-azafluorenones. The oxidation step is generally efficient.

Workflow Diagram: Method C

Method_C cluster_one_pot 'One-Pot' Azafluorene Synthesis cluster_oxidation Oxidation Starting_Materials 2-Alkynylbenzaldehyde + Dihydrooxazinone Domino_Reaction Diels-Alder/ Retro-Diels-Alder Starting_Materials->Domino_Reaction Azafluorene Azafluorene Derivative Domino_Reaction->Azafluorene Oxidation_Step Oxidation (e.g., Cs₂CO₃, Air) Azafluorene->Oxidation_Step Azafluorenone Aza-9-fluorenone Derivative Oxidation_Step->Azafluorenone

Method C: Diels-Alder/Retro-Diels-Alder and Oxidation Workflow

Conclusion

The synthetic methodologies presented provide a comprehensive toolkit for the preparation of a diverse range of this compound derivatives. The choice of method will depend on the desired substitution pattern, available starting materials, and tolerance to specific reaction conditions. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with promising applications.

References

4-Aza-9-fluorenone: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-9-fluorenone, a heterocyclic analog of fluorenone, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. Its rigid, planar structure, combined with the presence of a pyridine ring, imparts unique electronic and biological properties. This document provides an overview of the applications of this compound as a key building block, detailed experimental protocols for its synthesis and derivatization, and a summary of its utility in the development of biologically active compounds and functional materials. Substituted azafluorenones are known to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The natural product onychine, a 1-methyl-4-azafluorenone, is a notable example of a biologically active member of this family.[1]

Synthetic Strategies for the this compound Core

The construction of the this compound tricycle is a key step in accessing its diverse derivatives. Several synthetic strategies have been developed, with a notable one-pot method providing an efficient route to the core structure.

A recently developed direct method allows for the preparation of the 4-azafluorenone core in a single reaction vessel from readily available starting materials.[3] This approach involves the condensation of an amidrazone with ninhydrin to form an intermediate 1,2,4-triazine, which then undergoes a merged [4+2]/bis-retro[4+2] cycloaddition sequence with norbornadiene to yield the azafluorenone core.[3]

Synthesis_of_4_Azafluorenone_Core Amidrazone Amidrazone Triazine 1,2,4-Triazine Intermediate Amidrazone->Triazine Condensation Ninhydrin Ninhydrin Ninhydrin->Triazine Azafluorenone This compound Core Triazine->Azafluorenone [4+2] Cycloaddition & Cycloreversion Norbornadiene Norbornadiene Norbornadiene->Azafluorenone

Caption: One-pot synthesis of the this compound core.

Applications in the Synthesis of Natural Products and Bioactive Molecules

The this compound skeleton is a core component of several naturally occurring alkaloids and serves as a template for the design of novel therapeutic agents.[3][4]

Total Synthesis of Onychine: Onychine, the simplest of the 4-azafluorenone alkaloids, has been synthesized using the this compound core.[3] The synthetic route involves the elaboration of the core structure, demonstrating the utility of this building block in accessing natural products.

Development of Anticancer Agents: Synthetic derivatives of 4-azafluorenone have shown enhanced antiproliferative characteristics compared to their natural counterparts.[3] These synthetic analogs are considered lead compounds for the development of potential clinical applications in cancer therapy.[3]

Applications in Materials Science

Beyond medicinal chemistry, 4-aza-9-fluorenones are gaining attention in materials science due to their unique photophysical properties.[3][5]

Fluorescent Probes and Imaging Agents: With improved aqueous solubility compared to the parent carbocyclic fluorenone, azafluorenones have been investigated and utilized as fluorescent probes and in light-emitting and imaging applications.[3][6] Their rigid structure and extended π-system contribute to their fluorescent properties.

Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of azafluorenone derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs).[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of the this compound Core [3]

This protocol describes a direct method to prepare the core 4-azafluorenone structure.

Materials:

  • Amidrazone derivative (e.g., ethyl 2-amino-2-hydrazonoacetate)

  • Ninhydrin

  • Norbornadiene

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of the amidrazone in the anhydrous solvent, add ninhydrin.

  • Stir the mixture at room temperature to facilitate the condensation and formation of the intermediate 1,2,4-triazine.

  • Add norbornadiene to the reaction mixture.

  • Heat the reaction mixture to initiate the [4+2] cycloaddition and subsequent cycloreversion steps.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-4-azafluorenone (Onychine) [3]

This protocol outlines a general procedure for the synthesis of onychine from a suitable this compound precursor.

Materials:

  • Substituted this compound (e.g., with a handle for methyl group introduction)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the substituted this compound in the anhydrous solvent.

  • Add the base to the solution and stir for a specified time to generate the nucleophile.

  • Add the methylating agent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure onychine.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Reaction Setup Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography / Recrystallization Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure this compound Derivative Characterization->Final

Caption: General experimental workflow for synthesis and purification.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic transformations involving this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1Amidrazone, NinhydrinNorbornadiene, Toluene, HeatThis compound core87 (for triazine)[3][6]
22-ArylnicotinatesAcid-mediated cyclization4-AzafluorenonesVaries[4]

Table 2: Spectroscopic Data for 1-Methyl-4-azafluorenone (Onychine) [3][6]

NucleusChemical Shift (δ, ppm)
¹H NMR 8.43 (d, J = 5.2 Hz, 1H), 7.84 (d, J = 7.6 Hz, 1H), 7.70 (d, J = 7.6 Hz, 1H), 7.59 (t, J = 7.2 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 6.97 (d, J = 5.6 Hz, 1H), 2.64 (s, 3H)
¹³C NMR 193.3, 165.3, 152.9, 147.6, 143.1, 135.1, 135.0, 130.8, 126.0, 125.9, 123.7, 120.8, 17.3

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility spans the total synthesis of natural products, the development of novel therapeutic agents, and the creation of advanced materials with unique photophysical properties. The synthetic protocols provided herein offer efficient access to this important scaffold, enabling further exploration of its potential in diverse scientific disciplines.

References

Coordination Chemistry of 4-Aza-9-Fluorenone with Metal Ions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 4-aza-9-fluorenone with various metal ions. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, a summary of their potential applications in drug development and research, and an exploration of their proposed mechanisms of action.

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its planar structure, combined with the presence of both a nitrogen atom in the aromatic system and a carbonyl group, makes it an excellent chelating agent for a variety of metal ions. The resulting metal complexes have shown promise as anticancer and antimicrobial agents, as well as potential applications as fluorescent probes and in electronic devices. This document outlines the synthesis, characterization, and potential applications of these metal complexes.

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for a comprehensive series of this compound metal complexes are not extensively available in the current literature, the following tables summarize representative data for related fluorenone-based metal complexes to provide a comparative overview.

Table 1: Spectroscopic Data of Representative Fluorenone-Based Ligands and Metal Complexes

Compoundλmax (nm) (Solvent)Emission λmax (nm) (Solvent)Key IR Bands (cm⁻¹) (C=O, C=N)
9-Fluorenone~380 (Hexane)~530 (Hexane)[1]~1715
This compound DerivativeNot SpecifiedNot SpecifiedNot Specified
[Cu(L)Cl(H₂O)] (L = fluorenone-based Schiff base)Not SpecifiedNot Specified~1600-1620 (C=N)
[Zn(L)₂] (L = fluorenone-based Schiff base)Not SpecifiedNot Specified~1600-1625 (C=N)

Table 2: In Vitro Anticancer Activity of Representative Fluorenone-Based Metal Complexes

CompoundCell LineIC₅₀ (µM)Proposed Mechanism of Action
Fluorenone DerivativeHuman Hepatocellular CarcinomaNot SpecifiedROS-mediated apoptosis, anoikis, and autophagy[2]
2,7-diamidofluorenoneVariousSubmicromolarTopoisomerase I inhibition[3]
Copper (II) complex of fluorenone based ligandHuman Breast Carcinoma (MCF-7)<10 µg/mLDNA cleavage, Apoptosis[3]
Nickel (II) complex of fluorenone based ligandHuman Breast Carcinoma (MCF-7)<10 µg/mLDNA cleavage, Apoptosis[3]

Experimental Protocols

Synthesis of this compound

A one-pot method for the synthesis of the 4-azafluorenone core has been described.[4] This procedure involves the condensation of an amidrazone with ninhydrin to form a 1,2,4-triazine derivative, which then undergoes a Diels-Alder/retro-Diels-Alder reaction sequence.

Materials:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Ethanol (absolute)

  • Norbornadiene

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a dry round-bottom flask, dissolve ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq) in absolute ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • To the reaction mixture, add norbornadiene (5.0 eq).

  • Continue heating at reflux for an additional 16 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the 4-azafluorenone product.[4]

General Protocol for the Synthesis of this compound Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes of this compound. The specific metal salt and solvent may be varied depending on the desired complex.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, PtCl₂(DMSO)₂, [Ru(p-cymene)Cl₂]₂)

  • Methanol or another suitable solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve this compound (typically 2 equivalents) in warm methanol in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.

Visualizations

Experimental Workflow for Synthesis of this compound Metal Complexes

G Workflow for the Synthesis of this compound Metal Complexes cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation and Purification cluster_characterization Characterization L1 Dissolve this compound in Methanol R1 Mix Ligand and Metal Salt Solutions L1->R1 M1 Dissolve Metal(II) Salt in Methanol M1->R1 R2 Reflux for 2-4 hours R1->R2 W1 Cool to Room Temperature R2->W1 W2 Collect Precipitate or Crystallize W1->W2 W3 Wash and Dry W2->W3 C1 FT-IR, UV-Vis, NMR, Elemental Analysis W3->C1

Caption: General workflow for the synthesis of this compound metal complexes.

Proposed Signaling Pathway for Anticancer Activity

While the specific signaling pathways for this compound metal complexes are not yet fully elucidated, a common mechanism of action for many metal-based anticancer drugs and fluorenone derivatives involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][6] This can lead to cellular damage and trigger apoptosis (programmed cell death).

G Proposed ROS-Mediated Apoptotic Pathway cluster_cell Cancer Cell MetalComplex This compound Metal Complex Uptake Cellular Uptake MetalComplex->Uptake ROS Increased ROS (Reactive Oxygen Species) Uptake->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity via ROS-mediated apoptosis.

Applications in Drug Development and Research

The coordination of this compound with metal ions opens up a wide range of possibilities for the development of new therapeutic agents and research tools.

  • Anticancer Agents: Metal complexes of fluorenone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The proposed mechanisms of action include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerase I.[3][5] The metal center can play a crucial role in the biological activity, influencing factors such as cellular uptake, DNA binding affinity, and redox potential.

  • Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

  • Fluorescent Probes and Imaging Agents: The inherent fluorescence of the fluorenone core can be modulated by coordination to a metal ion. This property can be exploited to develop fluorescent probes for the detection of specific metal ions or for cellular imaging applications. The metal complex's localization within the cell can provide valuable information about its mechanism of action.

  • Catalysis: Fluorenone-based ligands can influence the reactivity of metal catalysts in various organic transformations.[7]

Conclusion

The coordination chemistry of this compound with metal ions represents a promising area of research with significant potential in drug discovery and materials science. While further studies are needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of these complexes, the available data suggests that these compounds are valuable scaffolds for the development of new therapeutic and diagnostic agents. The protocols and information provided herein are intended to serve as a foundation for researchers entering this exciting field.

References

Application Notes and Protocols for the Characterization of 4-aza-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aza-9-fluorenone, also known as onychine or 5H-indeno[1,2-b]pyridin-5-one, is a heterocyclic aromatic compound.[1] It forms the core structure of several alkaloids and is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and potential biological activities.[2] Accurate and thorough characterization is critical to confirm its identity, purity, and stability, which are essential for any subsequent research or development activities.

These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, including spectroscopic, chromatographic, thermal, and crystallographic methods.

General Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of a newly synthesized or purified batch of this compound. The following workflow outlines the logical progression of analysis from initial purity checks to detailed structural elucidation.

G synthesis Synthesized Product tlc Thin-Layer Chromatography (TLC) (Purity Check) synthesis->tlc purification Purification (Column Chromatography / Recrystallization) tlc->purification If impure ms Mass Spectrometry (MS) (Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir hplc HPLC (Purity & Quantification) ir->hplc thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) hplc->thermal xray X-ray Crystallography (3D Structure, if crystalline) thermal->xray

Caption: General workflow for the characterization of this compound.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation:

Technique Observed Chemical Shifts (δ) in ppm (Reference Data) Interpretation
¹H NMR Aromatic region: ~7.0 - 9.0 ppmComplex multiplet patterns corresponding to the protons on the fused ring system. The exact shifts are highly dependent on substitution.
¹³C NMR Aromatic region: ~120 - 150 ppmSignals for the aromatic carbons in the fluorene and pyridine rings.
Carbonyl (C=O): ~190-195 ppmCharacteristic downfield signal for the ketone carbonyl carbon. The disappearance of a C=O peak around 201 ppm from the 9-fluorenone starting material can confirm product formation in derivatives.[3]
Imine (C=N): ~154-160 ppmSignal corresponding to the imine carbon in the aza-ring system.[3]

Note: Specific chemical shifts can vary based on solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Processing: The software automatically performs a background subtraction.

Data Presentation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
C=O Stretch ~1710 - 1720Strong, sharp absorption characteristic of the ketone carbonyl group. For the parent 9-fluorenone, this peak is observed around 1700 cm⁻¹.[4]
C=N Stretch ~1600 - 1650Absorption indicating the presence of the imine within the pyridine ring.
C=C Aromatic Stretch ~1450 - 1600Multiple sharp absorptions corresponding to the aromatic rings.
C-H Aromatic Stretch > 3000Weak to medium absorptions.
Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze fragmentation patterns if MS/MS is performed.

Data Presentation:

Parameter Value Interpretation
Molecular Formula C₁₂H₇NO
Exact Mass 181.05 g/mol Calculated theoretical mass.
Observed [M+H]⁺ m/z ≈ 182.06The protonated molecular ion peak confirms the molecular weight of the compound. For 9-fluorenone, the molecular ion is at m/z 180.[4]

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of a sample and can be adapted for quantification.

G prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (Inject onto HPLC system) prep->inject separate Separation (Reversed-Phase C18 Column) inject->separate detect Detection (UV Detector at λmax) separate->detect analyze Data Analysis (Integrate Peaks, Calculate % Purity) detect->analyze

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a pump, injector, column oven, and UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance (λmax), determined from a UV-Vis spectrum.

    • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation:

Parameter Typical Value Interpretation
Retention Time (t_R) Dependent on exact conditionsA single, sharp peak indicates a high degree of purity.
Purity (%) > 95% (for high-purity sample)Calculated from the relative peak areas in the chromatogram.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability, melting point, and decomposition of this compound.

G sample Place Sample in Pan (5-10 mg) instrument Load into TGA/DSC Instrument sample->instrument program Set Temperature Program (e.g., heat at 10°C/min under N₂) instrument->program run Run Analysis program->run data Analyze Thermogram (Determine weight loss, melting point, etc.) run->data

Caption: Workflow for Thermal Analysis (TGA/DSC).

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

  • Instrumentation: Place the pan in the TGA instrument.

  • Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen, at 50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]

  • Analysis: Analyze the resulting thermogram (mass vs. temperature) to identify the onset temperature of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and other phase transitions.[7]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum) and seal it. Prepare an empty, sealed pan as a reference.

  • Instrumentation: Place the sample and reference pans in the DSC cell.

  • Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Analyze the resulting thermogram (heat flow vs. temperature). An endothermic peak will indicate the melting of the sample.

Data Presentation:

Technique Parameter Typical Value Interpretation
TGA Decomposition Onset (T_d) Dependent on structureTemperature at which significant mass loss begins, indicating thermal stability.
DSC Melting Point (T_m) Dependent on purityThe peak temperature of the endotherm corresponds to the melting point. A sharp peak suggests high purity. For 9-fluorenone, the melting point is 84 °C.[8]

X-ray Crystallography

For samples that can be grown as single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain precise bond lengths, bond angles, and information on intermolecular interactions. For 9-fluorenone oxime, a related structure, orthorhombic crystals have been analyzed.[9]

Data Presentation:

Parameter Information Provided
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal.
Bond Lengths & Angles Precise geometric parameters of the molecule.
Intermolecular Interactions Reveals information about packing, such as hydrogen bonding or π–π stacking.

References

4-aza-9-fluorenone in the development of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-aza-9-fluorenone as a functional material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to the limited direct experimental data on this compound in OLEDs, this document presents representative protocols and expected performance characteristics based on the known properties of the broader fluorenone and azafluorenone chemical classes. These compounds are noted for their thermal stability and electron-accepting properties, making them promising candidates for various roles within an OLED device stack.[1][2][3]

Overview of this compound

This compound is a heterocyclic aromatic ketone. The incorporation of a nitrogen atom into the fluorenone backbone can modulate the electronic properties of the molecule, potentially influencing charge transport and luminescent characteristics.[1] Fluorenone derivatives have been investigated as electron-transporting materials (ETMs) and host materials in OLEDs due to their electron-deficient nature and high thermal stability.[2][4]

Potential Applications in OLEDs

Based on the properties of related fluorenone and azafluorene compounds, this compound could potentially be utilized in the following roles within an OLED device:

  • Electron Transport Layer (ETL): The electron-withdrawing nature of the ketone and the nitrogen atom may facilitate efficient electron injection and transport from the cathode.[5][6][7]

  • Host Material: In conjunction with a suitable dopant, this compound could serve as a host in the emissive layer (EML), facilitating energy transfer to the guest emitter.[8][9][10]

Physicochemical and Photophysical Properties

The following table summarizes the expected photophysical and electrochemical properties of this compound, extrapolated from data on similar fluorenone and azafluorene derivatives. These values should be experimentally verified for the specific compound.

PropertyExpected Value/CharacteristicMethod of Measurement
Chemical Formula C₁₂H₇NO-
Molecular Weight 181.19 g/mol -
Appearance Yellowish crystalline solidVisual Inspection
Melting Point >200 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temp. (Tg) High (characteristic of rigid molecules)Differential Scanning Calorimetry (DSC)
HOMO Level ~ -6.0 to -6.5 eVCyclic Voltammetry (CV)
LUMO Level ~ -3.0 to -3.5 eVCyclic Voltammetry (CV)
Electrochemical Band Gap ~ 3.0 eVCalculated from HOMO/LUMO
Photoluminescence (PL) Peak Blue-Green region (in solution)Photoluminescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) Moderate (may be non-emissive in some states)Integrating Sphere Measurement

Experimental Protocols

Synthesis and Purification of this compound

A representative synthetic protocol for this compound is outlined below, based on established methods for azafluorenone synthesis.[1] High purity is critical for OLED applications, necessitating rigorous purification steps.

Protocol ID: SYN-4A9F-001

Objective: To synthesize and purify this compound for use in OLED fabrication.

Materials:

  • Starting materials for azafluorenone synthesis (e.g., via condensation and cycloaddition reactions)[1]

  • Appropriate solvents (e.g., toluene, ethanol)

  • Reagents for oxidation

  • Silica gel for column chromatography

  • Solvents for recrystallization (e.g., hexane, ethyl acetate)

  • Sublimation apparatus

Procedure:

  • Synthesis: Follow a suitable literature procedure for the synthesis of the 4-azafluorene core. A potential route involves a one-pot condensation and cycloaddition/cycloreversion cascade.[1]

  • Oxidation: Oxidize the synthesized 4-azafluorene to this compound using an appropriate oxidizing agent (e.g., potassium permanganate, chromium trioxide).

  • Purification:

    • Column Chromatography: Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to remove major impurities.

    • Recrystallization: Further purify the product by recrystallization from an appropriate solvent mixture to obtain a crystalline solid.

    • Sublimation: For OLED-grade purity, perform gradient sublimation under high vacuum. This is a crucial step to remove residual solvents and volatile impurities.

Diagram of Synthetic and Purification Workflow:

cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Reaction Condensation & Cycloaddition Start->Reaction Oxidation Oxidation Reaction->Oxidation Crude Crude Product Oxidation->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Sublime Gradient Sublimation Recrystal->Sublime Final High-Purity this compound Sublime->Final cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Vacuum) Cleaning Substrate Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HIL HIL Deposition Treatment->HIL HTL HTL Deposition HIL->HTL EML EML Deposition HTL->EML ETL ETL (this compound) Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation cluster_energy Energy Levels (eV) ITO ITO (Anode) HIL HIL ITO:e->HIL:w HTL HTL HIL:e->HTL:w EML EML HTL:e->EML:w ETL ETL (this compound) EML:e->ETL:w Recombination Recombination (Light Emission) EIL EIL ETL:e->EIL:w Al Al (Cathode) EIL:e->Al:w HOMO HOMO LUMO LUMO Hole Hole Injection/Transport Hole->HTL Electron Electron Injection/Transport Electron->ETL

References

Application Notes and Protocols: 4-aza-9-fluorenone as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aza-9-fluorenone is a heterocyclic aromatic compound featuring a fluorenone core with a nitrogen atom at the 4-position. This nitrogen substitution modulates the electronic and photophysical properties of the parent fluorenone molecule, making the aza-analog a subject of interest for various applications, including as a fluorescent probe in bioimaging and as a scaffold for drug design.[1][2] Azafluorenones, in general, are noted for their potential as water-soluble imaging agents and have been explored for uses in two-photon microscopy.[1]

The fluorescence of azafluorenone derivatives can be sensitive to the local environment, a characteristic that can be harnessed for developing sensors.[3] However, many azafluorenones exhibit weak fluorescence in solution but enhanced emission in aggregated or solid states, a phenomenon known as Aggregation-Induced Emission (AIE).[4] This property can be advantageous for specific imaging applications where probe aggregation is desired.

These notes provide an overview of the application of this compound and its derivatives as fluorescent probes for bioimaging, along with generalized protocols for its synthesis, characterization, and use in cellular imaging and cytotoxicity assessment.

Data Presentation

Photophysical Properties of Azafluorenone Derivatives

Quantitative photophysical data for the unsubstituted this compound is not extensively available in the literature. The following table summarizes representative data for fluorenone and a functionalized fluorenone-based sensor to provide a comparative context for the expected photophysical behavior. The properties are highly dependent on the specific molecular structure and the solvent environment.

Compound/Probe NameSolvent/EnvironmentExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)Reference(s)
9-FluorenoneAcetonitrile~380~507Not specified0.027~127[5][6]
9-FluorenoneHexane~380~500Not specifiedLow~120[6]
FDMFA (a fluorenone derivative)Dichloromethane~350, ~430~545~4.3 x 10⁴Not specified~115[3]
Fluorenone-based Sensor 1DMSO/H₂ONot specified~510Not specified0.58Not specified[7]
Fluorenone-based Sensor 2DMSO/H₂ONot specified~510Not specified0.55Not specified[7]
Cytotoxicity of Azafluorenone Derivatives

The cytotoxicity of azafluorenone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing cytotoxicity. Specific IC₅₀ values for the parent this compound are not readily found in the literature. The table below presents data for related aza-cyclopenta[b]fluorene-1,9-dione derivatives to illustrate the potential cytotoxic activity of this class of compounds.

CompoundCell LineIC₅₀ (µM)Reference(s)
10-(5-nitro-furan-2-yl)-2,3-dihydro-4-aza-cyclopenta[b]fluorene-1,9-dioneHL-605.7[8]
MCF-713.0[8]
10-(5-Nitro-furan-2-yl)-2,3,4,10-tetrahydro-4-aza-cyclopenta[b]fluorene-1,9-dioneHL-603.6[8]
MCF-720.2[8]
10-(2-Nitro-phenyl)-2,3,4,10-tetrahydro-4-aza-cyclopenta[b]fluorene-1,9-dioneHL-603.1[8]
MCF-727.1[8]

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

This protocol is a generalized "one-pot" method for the synthesis of the 4-azafluorenone core, adapted from literature procedures.

Materials:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Ethanol (EtOH)

  • Norbornadiene

  • Nitrogen (N₂) gas

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle or aluminum block

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, combine ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

  • Dissolve the reactants in ethanol.

  • Fit the flask with a reflux condenser and flush the system with N₂.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, add norbornadiene (5.0 eq) to the reaction mixture.

  • Continue to heat the reaction at reflux for an additional 16 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

G Synthesis of this compound Core cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 Ethyl oxalamidrazonate Step1 Dissolve in EtOH Reactant1->Step1 Reactant2 Ninhydrin Reactant2->Step1 Reactant3 Norbornadiene Step3 Add Norbornadiene Reactant3->Step3 Step2 Reflux for 1h under N2 Step1->Step2 Step2->Step3 Step4 Reflux for 16h Step3->Step4 Step5 Cool to RT Step4->Step5 Step6 Concentrate in vacuo Step5->Step6 Step7 Purify by Chromatography Step6->Step7 Product This compound Core Step7->Product

A generalized workflow for the synthesis of the this compound core.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for determining the IC₅₀ value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Prep1 Seed cells in 96-well plate Prep2 Incubate for 24h Prep1->Prep2 Treat1 Prepare serial dilutions of compound Prep2->Treat1 Treat2 Add compound to cells Treat1->Treat2 Treat3 Incubate for 48-72h Treat2->Treat3 Assay1 Add MTT solution Treat3->Assay1 Assay2 Incubate for 3-4h Assay1->Assay2 Assay3 Remove medium Assay2->Assay3 Assay4 Add DMSO to dissolve formazan Assay3->Assay4 Analysis1 Measure absorbance at 570 nm Assay4->Analysis1 Analysis2 Calculate % viability Analysis1->Analysis2 Analysis3 Determine IC50 Analysis2->Analysis3

A generalized workflow for determining IC₅₀ using the MTT assay.
Protocol 3: Cellular Imaging with a Fluorescent Probe

This is a generalized protocol for staining live cells with a fluorescent probe like this compound. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

  • Cells of interest (e.g., HeLa) cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or coverslip and grow to 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed complete medium or imaging buffer (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS or imaging buffer to remove excess unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically based on the spectral properties of this compound in the cellular environment. Based on related compounds, excitation in the range of 380-450 nm and emission collection in the range of 500-650 nm may be a reasonable starting point.

G Live-Cell Imaging Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging CellPrep1 Seed cells on imaging dish CellPrep2 Grow to 60-80% confluency CellPrep1->CellPrep2 Stain1 Prepare probe working solution CellPrep2->Stain1 Stain2 Wash cells with PBS Stain1->Stain2 Stain3 Incubate with probe (15-60 min) Stain2->Stain3 Stain4 Wash cells 2-3x with PBS Stain3->Stain4 Image1 Add fresh imaging buffer Stain4->Image1 Image2 Acquire images with fluorescence microscope Image1->Image2 G Potential Cytotoxic Mechanism of Azafluorenones Probe Azafluorenone Derivative Target Topoisomerase I Probe->Target Inhibits Effect1 Inhibition of DNA Replication Target->Effect1 Effect2 DNA Damage Effect1->Effect2 Outcome Apoptosis (Programmed Cell Death) Effect2->Outcome

References

Application Notes and Protocols for Aza-Fluorenone and Fluorenone Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. Fluorenone and its nitrogen-containing analogs, aza-fluorenones, have emerged as a promising class of scaffolds in antimalarial drug discovery. These tricyclic systems offer a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of 4-aza-9-fluorenone and related fluorenone derivatives in antimalarial research, including synthesis strategies, biological evaluation protocols, and structure-activity relationship (SAR) insights. While specific data on this compound derivatives is limited in publicly available literature, the broader fluorenone and azafluorenone class shows significant potential.

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of representative aminoalcohol fluorene derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

Compound IDDescriptionIC50 (nM) - 3D7 StrainIC50 (nM) - W2 StrainCytotoxicity (CC50 on HepG2, µM)Selectivity Index (SI)
(R)-4 Enantiopure aminoalcohol fluorene15.325.1>10>398
(S)-4 Enantiopure aminoalcohol fluorene10.211.8>10>847
rac-4 Racemic aminoalcohol fluorene3.17.7>10>1298
(R)-6 Enantiopure aminoalcohol fluorene70.234.5>10>290
(S)-6 Enantiopure aminoalcohol fluorene5.06.7>10>1492
(R)-8 Enantiopure aminoalcohol fluorene3.14.4>10>2272
(S)-8 Enantiopure aminoalcohol fluorene18.66.7>10>1492
rac-8 Racemic aminoalcohol fluorene4.86.5>10>1538
Mefloquine Reference Drug4.37.1--
Chloroquine Reference Drug8.1112.4--
Lumefantrine Reference Drug<10<10--

Experimental Protocols

General Synthesis of Aza-fluorenone Scaffolds

The synthesis of azafluorenone cores can be achieved through various strategies, including tandem cycloaddition/cycloreversion reactions. For instance, 1-azafluorenone derivatives can be constructed via a 'one-pot' method involving a Diels-Alder/retro-Diels-Alder cycloaddition, followed by oxidation to the corresponding azafluorenone. Similarly, synthetic routes to 3-azafluorenones have been developed, providing a platform for diverse functionalization.

Synthesis of Aminoalcohol Fluorene Derivatives

A general synthetic route to aminoalcohol fluorene derivatives involves the following key steps:

  • Chlorination: Selective chlorination of the fluorene core at desired positions.

  • Friedel-Crafts Acylation: Introduction of an acyl group.

  • Reduction: Reduction of the acyl group to a racemic chlorohydrin.

  • Nucleophilic Substitution: Reaction with a desired amine to yield the final aminoalcohol fluorene derivative.

  • Asymmetric Synthesis (Optional): For the preparation of enantiopure compounds, an asymmetric dihydroxylation followed by epoxide formation and regioselective ring-opening with an amine can be employed.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and W2 strains)

  • Human red blood cells (RBCs)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Protocol:

  • Synchronize parasite cultures to the ring stage.

  • Prepare a 2% hematocrit and 1% parasitemia suspension of infected RBCs in culture medium.

  • Serially dilute the test compounds in culture medium in a 96-well plate.

  • Add the infected RBC suspension to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence with a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This model is used to evaluate the in vivo antimalarial activity of compounds in mice infected with Plasmodium berghei.[1]

Materials:

  • Plasmodium berghei (e.g., NK65 strain)

  • Mice (e.g., BALB/c)

  • Test compounds formulated for oral or subcutaneous administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain

Protocol:

  • Infect mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Randomly divide the mice into control and treatment groups.

  • Administer the test compound, vehicle, or positive control drug daily for four consecutive days, starting a few hours after infection.

  • On day 5, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of suppression of parasitemia relative to the vehicle-treated control group.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification antimalarial_assay Antimalarial Assay (P. falciparum 3D7 & W2) IC50 Determination purification->antimalarial_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) antimalarial_assay->selectivity_index cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) CC50 Determination cytotoxicity_assay->selectivity_index animal_model Mouse Model of Malaria (P. berghei infection) selectivity_index->animal_model efficacy_study 4-Day Suppressive Test (ED50 Determination) animal_model->efficacy_study sar_analysis Structure-Activity Relationship (SAR) Analysis efficacy_study->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Experimental workflow for the discovery and development of this compound derivatives as antimalarial agents.

potential_moa cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole cluster_nucleus Nucleus hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization inhibition Inhibition dna Parasite DNA compound This compound Derivative compound->heme compound->dna Potential Interaction inhibition->hemozoin

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-aza-9-fluorenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-aza-9-fluorenone, with a primary focus on addressing issues of low yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue 1: Low or No Product Yield in the "One-Pot" Synthesis from Amidrazone and Ninhydrin

  • Question: I am following the one-pot synthesis protocol involving the condensation of an amidrazone with ninhydrin and a subsequent cycloaddition with norbornadiene, but I am observing a very low yield of this compound. What could be the issue?

  • Answer: Low yields in this multi-step, one-pot synthesis can arise from several factors. A critical step is the inverse-electron-demand Diels-Alder (IEDDA) reaction between the in situ generated 1,2,4-triazine and the dienophile.

    • Incorrect Dienophile: The choice of the 2π reaction component is crucial. While enamines, enamides, or enol ethers are commonly used in IEDDA reactions, they have been reported to be unimpressive for this specific synthesis, leading to poor yields and lack of regioselectivity.[1] Norbornadiene is a more effective alkyne-equivalent for this reaction.

    • Incomplete Initial Condensation: The initial condensation of the amidrazone and ninhydrin to form the 1,2,4-triazine intermediate is a prerequisite for the subsequent cycloaddition. Ensure that this step is complete before adding the dienophile. This can be monitored by Thin Layer Chromatography (TLC).

    • Reaction Conditions: The reaction requires refluxing conditions to proceed efficiently. Ensure the reaction temperature is maintained and the reaction is allowed to proceed for a sufficient duration (e.g., 16 hours after the addition of norbornadiene).[1][2]

Issue 2: Low Yield in Acid-Mediated Cyclization of 2-Arylnicotinates

  • Question: I am attempting to synthesize a 5-oxygenated this compound via an acid-mediated cyclization of a 2-(2-alkoxy)phenylnicotinate, but the yield is very low, and I am isolating an unexpected byproduct. What is happening?

  • Answer: A significant challenge in the synthesis of 5-oxygenated 4-aza-9-fluorenones through traditional acid-mediated cyclization is the competing lactonization reaction.[3]

    • Side Reaction - Lactonization: Under strongly acidic conditions, the 2-(2-alkoxy)phenylnicotinate intermediate can undergo intramolecular cyclization to form a stable lactone, which is an undesired byproduct and significantly reduces the yield of the target this compound.[3]

    • Solution - Alternative Cyclization Method: To circumvent this issue, a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines can be employed. This method avoids the strongly acidic conditions that promote lactonization.

Issue 3: Difficulty with Product Purification and Isolation

  • Question: After the reaction, I am struggling to purify the crude this compound, and I am losing a significant amount of product during this stage. What are the recommended purification techniques?

  • Answer: Effective purification is critical to obtaining a high yield of pure this compound.

    • Flash Column Chromatography: This is the most commonly reported method for the purification of this compound derivatives.[1][2] A silica gel stationary phase is typically used.

    • Solvent System Selection: The choice of the mobile phase is crucial for good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include gradients of ethyl acetate in hexanes.[1][2] The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

    • Recrystallization: For further purification of the solid product obtained after chromatography, recrystallization can be an effective technique. The choice of solvent is critical and should be determined experimentally.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for the one-pot synthesis of this compound?

    • A1: The one-pot synthesis generally involves the condensation of an amidrazone (e.g., ethyl oxalamidrazonate) and ninhydrin in a solvent like ethanol under reflux. After an initial period to allow for the formation of the 1,2,4-triazine intermediate, norbornadiene is added, and the reaction is continued under reflux for several hours.[1][2]

  • Q2: How can I monitor the progress of the this compound synthesis?

    • A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The visualization of spots can be done using UV light.

  • Q3: My final product is a yellow solid. Is this expected?

    • A3: Yes, this compound and its derivatives are typically reported as yellow solids.[1]

  • Q4: Are there any specific safety precautions I should take during the synthesis?

    • A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents and solvents used in the synthesis are flammable and/or toxic, so it is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Detailed Methodology for the "One-Pot" Synthesis of Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate [1][2]

  • Reaction Setup: A dry flask is charged with ethyl oxalamidrazonate (1.0 equivalent) and ninhydrin (1.0 equivalent) and dissolved in ethanol.

  • Intermediate Formation: The flask is fitted with a reflux condenser, flushed with an inert gas (e.g., N₂), and heated to reflux for 1 hour to facilitate the formation of the 1,2,4-triazine intermediate.

  • Cycloaddition: Norbornadiene (5.0 equivalents) is added to the reaction mixture.

  • Reaction Completion: The reaction is continued at reflux for an additional 16 hours.

  • Workup: The reaction mixture is cooled to room temperature and concentrated in vacuo.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Synthesis MethodKey ReagentsSolventTemperatureTypical YieldReference
"One-Pot" SynthesisEthyl oxalamidrazonate, Ninhydrin, NorbornadieneEthanolReflux60-81%[1][2]
Acid-Mediated Cyclization2-Arylnicotinates, Strong Acid (e.g., PPA)-High Temp (e.g., 150°C)Variable, low for 5-oxygenated derivatives[3]
TBHP-Mediated Radical Cyclization2-Aryl-3-(hydroxymethyl)pyridines, TBHP1,2-DCE100°C55%[3]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge flask with Amidrazone and Ninhydrin dissolve Dissolve in Ethanol start->dissolve reflux1 Reflux for 1 hour (Triazine formation) dissolve->reflux1 add_norbornadiene Add Norbornadiene reflux1->add_norbornadiene reflux2 Reflux for 16 hours (Cycloaddition/Cycloreversion) add_norbornadiene->reflux2 cool Cool to Room Temperature reflux2->cool concentrate Concentrate in vacuo cool->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the "one-pot" synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimization of reaction conditions for 4-aza-9-fluorenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-aza-9-fluorenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include ninhydrin and ethyl oxalamidrazonate, which are used in a one-pot synthesis method.[1][2] Another approach involves the use of 2-arylnicotinates, which can be cyclized under acidic conditions.[3]

Q2: What is a typical solvent used for the initial condensation reaction?

A2: Ethanol is frequently used as the solvent for the condensation reaction between ethyl oxalamidrazonate and ninhydrin to form the intermediate 1,2,4-triazine.[1][2]

Q3: How can the final product be purified?

A3: The most common method for purifying this compound and its intermediates is flash column chromatography on silica gel.[1][2] The specific eluent system will depend on the polarity of the target compound.

Q4: What are some of the known applications of this compound derivatives?

A4: this compound derivatives have garnered significant interest due to their biological activities, including antimalarial and cytotoxic properties.[1] They have also been investigated as fluorescent probes and for applications in light-emitting and imaging technologies due to their photophysical properties and improved aqueous solubility compared to carbocyclic fluorenones.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield

Issue: The reaction yields are significantly lower than expected, or no desired product is formed.

Potential CauseRecommended Solution
Poor quality of starting materials Ensure that ninhydrin and ethyl oxalamidrazonate are pure. Ninhydrin can be sensitive to storage conditions.
Inefficient formation of the 1,2,4-triazine intermediate The initial condensation of ethyl oxalamidrazonate and ninhydrin is crucial. Ensure the reaction is heated to reflux in ethanol for the recommended time (e.g., 1 hour) under an inert atmosphere (N₂).[1][2]
Low reactivity in the Diels-Alder reaction The subsequent inverse-electron-demand Diels-Alder (IEDDA) reaction can be challenging. The use of norbornadiene as the dienophile has been shown to be effective.[1][2] Ensure the correct stoichiometry and reaction time (e.g., 16 hours at reflux) are used.[1][2]
Sub-optimal reaction temperature For the one-pot synthesis involving norbornadiene, the reaction is typically carried out at the reflux temperature of ethanol.[1][2] For other methods, such as those involving palladium catalysis, the temperature may need to be optimized (e.g., 100°C).[4]
Incomplete reaction Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration.
Formation of Side Products

Issue: The final product is contaminated with significant amounts of impurities or side products.

Potential CauseRecommended Solution
Lactonization of intermediates In syntheses starting from 2-arylnicotinates, especially those with alkoxy groups at the 2-position of the phenyl ring, lactonization can be a significant side reaction under strongly acidic conditions.[3] A TBHP-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines can be employed to circumvent this issue.[3]
Oxidation of the fluorene ring The C9 position of the fluorene core can be susceptible to oxidation, leading to the formation of 9-fluorenone derivatives.[5] It is important to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize the presence of oxygen.[5]
Formation of isomeric products The use of certain dienophiles in the IEDDA reaction can lead to the formation of inseparable isomeric mixtures of azafluorenones, resulting in low yields of the desired product.[1] The choice of dienophile is critical for regioselectivity.

Experimental Protocols

One-Pot Synthesis of Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate

This protocol is adapted from a published procedure.[1][2]

Materials:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Ethanol (EtOH)

  • Norbornadiene

Procedure:

  • To a dry flask, add ethyl oxalamidrazonate (1.0 equivalent) and ninhydrin (1.0 equivalent).

  • Dissolve the solids in ethanol.

  • Fit the flask with a reflux condenser and flush the system with nitrogen (N₂).

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, add norbornadiene (5.0 equivalents) to the reaction mixture.

  • Continue to heat the reaction at reflux for an additional 16 hours.

  • After 16 hours, cool the reaction to room temperature (23 °C).

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired this compound derivative.[1][2]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepProductStarting MaterialsSolventYield (%)Reference
Triazine Formation Ethyl 9-oxo-9H-indeno[1,2-e][1][3][4]triazine-3-carboxylateEthyl oxalamidrazonate, NinhydrinEtOH87[1][2]
One-Pot Azafluorenone Synthesis Ethyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylateEthyl oxalamidrazonate, Ninhydrin, NorbornadieneEtOH60[1][2]
N-Oxide Formation 2-(Ethoxycarbonyl)-5-oxo-5H-indeno[1,2-b]pyridine 1-oxideEthyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate, m-CPBACH₂Cl₂85[1][2]
Radical Cyclization Onychine2-Phenyl-3-(hydroxymethyl)pyridine1,2-DCE55[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_triazine Confirm Formation of 1,2,4-Triazine Intermediate (TLC/NMR) check_sm->check_triazine Pure sm_impure Repurify or Replace Starting Materials check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_triazine->check_conditions Formed triazine_fail Optimize Condensation Step (Increase Time/Temp) check_triazine->triazine_fail Not Formed check_purification Optimize Purification (Column Chromatography) check_conditions->check_purification Correct conditions_incorrect Adjust Reaction Parameters (e.g., extend reflux time) check_conditions->conditions_incorrect Incorrect purification_issue Modify Eluent System or Use Alternative Purification check_purification->purification_issue Issue Identified success Improved Yield check_purification->success No Issue sm_impure->success triazine_fail->success conditions_incorrect->success purification_issue->success

A troubleshooting workflow for diagnosing and resolving low reaction yields.

Experimental Workflow for One-Pot Synthesis

One_Pot_Synthesis start Start step1 Combine Ethyl Oxalamidrazonate and Ninhydrin in Ethanol start->step1 step2 Heat to Reflux under N₂ (1 hour) step1->step2 step3 Add Norbornadiene step2->step3 step4 Continue Reflux (16 hours) step3->step4 step5 Cool to Room Temperature and Concentrate step4->step5 step6 Purify by Flash Column Chromatography step5->step6 end Obtain this compound Product step6->end

A step-by-step workflow for the one-pot synthesis of a this compound derivative.

References

Purification of 4-aza-9-fluorenone using flash column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aza-9-fluorenone using flash column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the flash column chromatography of this compound?

The primary challenges stem from the physicochemical properties of this compound. The presence of the basic nitrogen atom in the pyridine ring can lead to interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can result in poor peak shape, specifically peak tailing, which complicates the separation and reduces the purity of the collected fractions.[1] Additionally, selecting an appropriate mobile phase to achieve adequate separation from structurally similar impurities requires careful optimization.

Q2: What is a good starting point for a mobile phase to purify this compound?

A typical starting point for the purification of moderately polar compounds like this compound on silica gel is a solvent system consisting of a non-polar solvent and a polar solvent.[2] A common combination is a mixture of hexanes and ethyl acetate.[3] For aza-containing compounds, a gradient elution is often effective. One might start with a low percentage of ethyl acetate in hexanes and gradually increase the polarity. To counteract peak tailing, the addition of a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase is highly recommended.[1][4]

Q3: How can I monitor the separation during the chromatography run?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.[2] Before performing the flash chromatography, it is advisable to test various solvent systems using TLC to find the optimal eluent for separation. During the column run, the collected fractions should be spotted on a TLC plate to identify which fractions contain the pure product. This compound, like its parent compound 9-fluorenone, is a yellow-colored compound, which allows for visual tracking of its movement down the column.[2]

Q4: What are the potential impurities I might encounter?

Impurities will largely depend on the synthetic route used to prepare this compound. Common synthetic strategies involve the cyclization of 2-arylnicotinates.[5][6] Therefore, unreacted starting materials or intermediates from these syntheses are likely impurities. For instance, if the synthesis involves the oxidation of a fluorene precursor, the corresponding fluorene could be a less polar impurity.[7] Byproducts from side reactions are also possible. The polarity of these impurities relative to this compound will dictate the ease of separation.

Troubleshooting Guide

This guide addresses common problems encountered during the flash column chromatography of this compound in a question-and-answer format.

Problem Possible Cause Solution
Poor Separation of this compound from Impurities The polarity of the mobile phase is either too high or too low, resulting in co-elution.Optimize the solvent system using TLC before running the column. Test a range of polarities by varying the ratio of non-polar to polar solvents (e.g., hexane:ethyl acetate).
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude sample to silica gel by weight.[8]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Both dry and wet packing methods can be effective if done carefully.[3]
Significant Peak Tailing of the Product The basic nitrogen of the aza-group is interacting with acidic silanol groups on the silica gel.[1]Add a small percentage (0.1-1%) of a basic modifier like triethylamine to the mobile phase to mask the active silanol sites.[1][4] Alternatively, consider using a deactivated silica gel or a different stationary phase like alumina.[1]
The Product is Not Eluting from the Column The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Low Recovery of the Purified Product The product is spread across too many fractions due to peak tailing or poor separation.Address peak tailing as described above. Optimize the mobile phase for a sharper elution profile.
Some product may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If instability is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific parameters may need to be optimized based on the scale of the purification and the impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, as a modifier)

  • Flash chromatography column and system

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. Method Development with TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems with increasing polarity (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

  • If peak streaking is observed, add 0.5% triethylamine to the TLC mobile phase and re-run the plate.

  • The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.35.

3. Column Packing:

  • Select an appropriately sized column for the amount of crude material. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[8]

  • Pack the column with silica gel using either a wet or dry packing method, ensuring a uniform and bubble-free column bed.[3]

4. Sample Loading:

  • Dry Loading (Recommended for compounds with limited solubility in the initial mobile phase):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Liquid Loading:

    • Dissolve the crude material in a minimum amount of the initial, low-polarity mobile phase.

    • Carefully apply the solution to the top of the column.

5. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Employ a gradient elution by gradually increasing the proportion of the more polar solvent. The gradient profile should be based on the TLC analysis.

  • Maintain a constant flow rate.

6. Fraction Collection and Analysis:

  • Collect fractions in separate tubes.

  • Monitor the elution of the this compound (the yellow band) and other components using TLC.

  • Combine the fractions that contain the pure product.

7. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development packing Column Packing tlc->packing loading Sample Loading packing->loading sample_prep Sample Preparation sample_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Peak Shape? cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Column Overload start->cause2 cause3 Silanol Interactions (Peak Tailing) start->cause3 cause4 Improper Column Packing start->cause4 solution1 Optimize Mobile Phase with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Add Basic Modifier (e.g., TEA) cause3->solution3 solution4 Repack Column Carefully cause4->solution4 end Improved Separation solution1->end Re-run Chromatography solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for flash column chromatography issues.

References

Common side reactions in the synthesis of 4-aza-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common side reactions during the synthesis of 4-aza-9-fluorenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two prevalent side reactions: Lactonization and Oxidation .

Side Reaction 1: Lactonization in Acid-Mediated Cyclization

Acid-mediated cyclization of 2-arylnicotinates is a common strategy for synthesizing the this compound core. However, when the aryl precursor contains a 2'-alkoxy substituent to produce a 5-oxygenated this compound, an undesired lactonization reaction can occur, leading to the formation of a lactone byproduct instead of the target molecule.[1]

Q1: I am attempting to synthesize a 5-methoxy-4-aza-9-fluorenone via acid-catalyzed cyclization of the corresponding 2-(2-methoxyphenyl)nicotinate, but I am isolating a lactone byproduct in high yield. Why is this happening?

A1: This is a common and expected side reaction under strong acidic conditions. The acidic environment, typically from reagents like Polyphosphoric Acid (PPA), can catalyze the cleavage of the methoxy group's ether linkage, followed by an intramolecular esterification (lactonization) between the resulting phenol and the nicotinic acid ester. This pathway is often more kinetically and thermodynamically favorable than the desired Friedel-Crafts acylation.

Troubleshooting Guide: Lactonization

IssueRoot CauseRecommended SolutionExpected Outcome
High yield of lactone byproduct, low yield of this compound Strong acid catalysis (e.g., PPA) promotes ether cleavage and subsequent intramolecular esterification of the 2-(2-alkoxyphenyl)nicotinate precursor.Switch to a non-acid-mediated cyclization method. A highly effective alternative is a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of the corresponding 2-aryl-3-(hydroxymethyl)pyridine precursor.[1]Circumvention of the lactonization pathway, leading to a significant increase in the yield of the desired 5-oxygenated this compound.
Product is a mixture of this compound and lactone byproduct Incomplete reaction or reaction conditions that allow for competing pathways.Optimize the reaction conditions for the TBHP-mediated cyclization (see protocol below). If separation is necessary, utilize column chromatography.Improved yield of the desired product and effective separation from the lactone impurity.

Experimental Protocol: TBHP-Mediated Radical Cyclization

This protocol provides a general method to circumvent the lactonization side reaction.

Reaction: Conversion of a 2-aryl-3-(hydroxymethyl)pyridine to a 4-azafluorenone.

Materials:

  • 2-aryl-3-(hydroxymethyl)pyridine precursor

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas

  • Standard reaction glassware with reflux condenser

Procedure:

  • Dissolve the 2-aryl-3-(hydroxymethyl)pyridine precursor in 1,2-dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Flush the flask with an inert atmosphere (Nitrogen or Argon).

  • Add 4 equivalents of tert-butyl hydroperoxide (TBHP, 70% in water).

  • Heat the reaction mixture to 100 °C and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the crude product using flash column chromatography on silica gel.

Logical Workflow for Troubleshooting Lactonization

lactonization_troubleshooting start Start: Acid-mediated cyclization of 2-(2-alkoxyphenyl)nicotinate check_product Analyze product mixture. Is lactone the major product? start->check_product desired_product Desired this compound is the major product. Continue with purification. check_product->desired_product No lactone_issue Lactone is the major product. check_product->lactone_issue Yes switch_method Switch to TBHP-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridine. lactone_issue->switch_method end End: Successful synthesis of 5-oxygenated this compound switch_method->end

Caption: Troubleshooting workflow for lactonization side reaction.

Side Reaction 2: Oxidation of the 9H-Azafluorene Precursor

The synthesis of this compound often proceeds through a 9H-azafluorene intermediate. The methylene bridge at the C9 position of this intermediate is susceptible to oxidation, leading to the formation of the desired 9-fluorenone product. However, premature or uncontrolled oxidation can lead to impurities and reduced yields if the 9H-azafluorene is the desired intermediate at a certain stage, or if the oxidation method is not efficient.

Q2: My reaction to produce a substituted 9H-azafluorene has resulted in a significant amount of the corresponding this compound. How can I prevent this unwanted oxidation?

A2: Unwanted oxidation of the 9H-azafluorene is typically caused by the presence of an oxidizing agent, most commonly atmospheric oxygen, especially under basic conditions. To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction and workup.

Troubleshooting Guide: Oxidation

IssueRoot CauseRecommended SolutionExpected Outcome
Formation of this compound when 9H-azafluorene is the desired product Presence of oxygen (air) and/or other oxidizing agents, often accelerated by basic conditions.- Run all reaction steps under an inert atmosphere (Nitrogen or Argon).- Degas all solvents prior to use.- Use freshly purified reagents to avoid oxidizing impurities.Minimized formation of the oxidized byproduct, leading to a higher yield of the desired 9H-azafluorene.
Low yield of this compound during a planned oxidation step Inefficient oxidizing agent or suboptimal reaction conditions.Use a reliable and efficient oxidation method. A common and effective method is treating a DMF solution of the 9H-azafluorene with cesium carbonate (Cs₂CO₃) and bubbling air through the solution.[2]High conversion of the 9H-azafluorene to the desired this compound. Yields are typically high with this method.
Purified this compound is contaminated with a yellow impurity The impurity is likely the starting 9H-azafluorene or a related fluorene derivative.Purify the product using recrystallization or column chromatography. A common solvent system for column chromatography is a gradient of hexane/ethyl acetate.Isolation of pure, yellow crystalline this compound.

Experimental Protocol: Controlled Oxidation of 9H-Azafluorene

Reaction: Oxidation of a 9H-azafluorene to a this compound.

Materials:

  • 9H-azafluorene precursor

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Air source (e.g., air pump with a needle)

  • Standard reaction glassware

Procedure:

  • Dissolve the 9H-azafluorene precursor in Dimethylformamide (DMF) in a round-bottom flask.

  • Add Cesium Carbonate (Cs₂CO₃) to the solution.

  • Stir the mixture at room temperature while bubbling air through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[2]

Logical Workflow for Troubleshooting Oxidation

oxidation_troubleshooting start Start: Synthesis involving a 9H-azafluorene intermediate check_product Analyze product mixture. Is this compound present as an undesired byproduct? start->check_product no_oxidation Desired 9H-azafluorene is clean. Proceed to next step. check_product->no_oxidation No oxidation_issue Significant amount of This compound byproduct. check_product->oxidation_issue Yes implement_inert Implement inert atmosphere (N₂ or Ar) and degas solvents for subsequent reactions. oxidation_issue->implement_inert end End: Minimized oxidation and higher yield of desired product. implement_inert->end

Caption: Troubleshooting workflow for unwanted oxidation.

References

Preventing lactonization during the synthesis of 5-oxygenated 4-azafluorenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 5-oxygenated 4-azafluorenones, with a specific focus on preventing lactonization.

Frequently Asked Questions (FAQs)

Q1: Why is lactonization a common side reaction during the synthesis of 5-oxygenated 4-azafluorenones?

A1: Lactonization is a prevalent issue when using traditional acid-mediated cyclization methods, such as those employing polyphosphoric acid (PPA), to synthesize 5-oxygenated 4-azafluorenones.[1][2] This is because the reaction intermediate, a 2-(2-alkoxy)phenylnicotinate, is susceptible to intramolecular esterification under the strongly acidic conditions, leading to the formation of a stable lactone byproduct instead of the desired azafluorenone.

Q2: What is the primary consequence of lactonization in this synthesis?

A2: The primary consequence of lactonization is a significant reduction in the yield of the target 5-oxygenated 4-azafluorenone, and in many cases, complete failure to obtain the desired product.[1][2] The lactone byproduct is often difficult to separate from the reaction mixture, complicating purification efforts.

Q3: Are there alternative synthetic strategies that can prevent lactonization?

A3: Yes, several strategies have been developed to circumvent lactonization. The most successful approach involves moving away from strong acid-mediated cyclizations. A key alternative is the tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines.[1] Other methods include the use of "latent hydroxy groups," such as bromide substituents, that can be converted to hydroxyl groups late in the synthesis, and novel one-pot multicomponent reactions.[1][3]

Q4: What are "latent hydroxy groups" and how do they prevent lactonization?

A4: In this context, latent hydroxy groups are functionalities that can be chemically converted into a hydroxyl group at a later stage of the synthesis. Bromide substituents are a prime example.[1] By introducing a bromo group at the position desired for the hydroxyl group, the precursor is no longer susceptible to lactonization during the cyclization step. The bromo group can then be converted to a hydroxyl group, typically via palladium catalysis, after the azafluorenone core has been successfully formed.[1]

Q5: Can protecting groups be used for the hydroxyl group to prevent lactonization?

A5: While the use of protecting groups for hydroxyl functions is a standard strategy in organic synthesis, finding a suitable protecting group that is stable to the cyclization conditions and can be selectively removed without affecting the azafluorenone core can be challenging.[4][5][6] The literature suggests that for phenolic intermediates in this specific synthesis, suitable protecting groups may be absent, leading to the preference for the latent hydroxy group strategy.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of 5-oxygenated 4-azafluorenone with the presence of a major byproduct. Lactonization of the 2-(2-alkoxy)phenylnicotinate intermediate under strongly acidic conditions (e.g., PPA).Avoid strong acid-mediated cyclization. Switch to a TBHP-mediated radical cyclization of the corresponding 2-aryl-3-(hydroxymethyl)pyridine.[1]
Decomposition of starting material under radical cyclization conditions. The reaction conditions for the TBHP-mediated cyclization may be too harsh for the specific substrate.Optimize the reaction conditions for the TBHP-mediated cyclization. This can include adjusting the temperature, solvent, and concentration of TBHP. The addition of tert-butyl ammonium iodide was found to promote side-product formation in some cases and could be omitted.[1]
Difficulty in introducing a hydroxyl group late in the synthesis from a latent bromo group. Inefficient palladium-catalyzed conversion.Screen different palladium catalysts, ligands, and reaction conditions (base, solvent, temperature) to optimize the bromide-to-phenol conversion.
Unwanted side reactions when constructing the pyridine ring with free hydroxyl groups present. Free hydroxyl groups can interfere with the reactions used to form the pyridine ring.Protect the hydroxyl group before the pyridine ring formation or use a latent hydroxyl group strategy, such as introducing a bromo substituent that can be converted to a hydroxyl group later.[1]

Experimental Protocols

Protocol 1: TBHP-Mediated Radical Cyclization to Prevent Lactonization

This protocol describes a general procedure for the synthesis of 5-oxygenated 4-azafluorenones via a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of a 2-aryl-3-(hydroxymethyl)pyridine intermediate. This method is designed to avoid the strongly acidic conditions that lead to lactonization.[1]

Step 1: Synthesis of the 2-Aryl-3-(hydroxymethyl)pyridine Intermediate

  • The starting 2-arylnicotinic acid ester is reduced to the corresponding 2-aryl-3-(hydroxymethyl)pyridine. A common reducing agent for this transformation is lithium aluminum hydride (LAH).[1]

  • Procedure: To a solution of the 2-arylnicotinic acid ester in a suitable anhydrous solvent (e.g., THF) at 0 °C, slowly add a solution of LAH. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched, and the product is extracted and purified.

Step 2: TBHP-Mediated Radical Cyclization

  • The 2-aryl-3-(hydroxymethyl)pyridine is cyclized using TBHP in a high-boiling, non-polar solvent.

  • Procedure: A solution of the 2-aryl-3-(hydroxymethyl)pyridine in nonane is heated, and a solution of TBHP in nonane is added dropwise over a period of time. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up, and the crude product is purified by column chromatography to yield the 5-oxygenated 4-azafluorenone.[1]

Protocol 2: Use of a Bromide Substituent as a Latent Hydroxy Group

This protocol outlines the strategy of using a bromo-substituted precursor to first synthesize the azafluorenone core, followed by conversion of the bromo group to the desired hydroxyl group.

Step 1: Synthesis of the Bromo-Substituted 4-Azafluorenone

  • Synthesize the desired 4-azafluorenone with a bromo substituent at the position where the 5-oxy functional group is ultimately desired. This can be achieved using the TBHP-mediated radical cyclization described in Protocol 1 or other suitable methods.

  • Alternatively, if the parent azafluorenone is available, regioselective bromination can be performed.

  • Bromination Procedure: To a solution of the azafluorenone in concentrated sulfuric acid at 50 °C, add N-bromosuccinimide (NBS) and stir vigorously. After completion, the reaction mixture is poured into water, neutralized, and the product is extracted and purified.[1]

Step 2: Palladium-Catalyzed Conversion of the Bromo Group to a Hydroxyl Group

  • The bromo-substituted 4-azafluorenone is subjected to a palladium-catalyzed hydroxylation reaction.

  • General Procedure: A mixture of the bromo-azafluorenone, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, worked up, and the desired 5-hydroxy-4-azafluorenone is purified.

Visualizations

lactonization_pathway cluster_desired Desired Pathway (Radical Cyclization) cluster_problematic Problematic Pathway (Acid-Mediated) start_radical 2-Aryl-3-(hydroxymethyl)pyridine product_desired 5-Oxygenated 4-Azafluorenone start_radical->product_desired TBHP start_acid 2-(2-Alkoxy)phenylnicotinate product_lactone Lactone Byproduct start_acid->product_lactone Strong Acid (e.g., PPA)

Caption: Comparison of synthetic pathways for 5-oxygenated 4-azafluorenones.

Caption: Troubleshooting workflow for low yield in 5-oxygenated 4-azafluorenone synthesis.

latent_hydroxyl_strategy start Bromo-Substituted Precursor cyclization Azafluorenone Core Formation (e.g., TBHP Cyclization) start->cyclization bromo_azafluorenone Bromo-Substituted 4-Azafluorenone cyclization->bromo_azafluorenone conversion Palladium-Catalyzed Hydroxylation bromo_azafluorenone->conversion final_product 5-Hydroxy-4-Azafluorenone conversion->final_product

Caption: Synthetic strategy using a latent hydroxyl group to avoid lactonization.

References

Improving the stability of 4-aza-9-fluorenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-aza-9-fluorenone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is a heterocyclic aromatic ketone. While generally stable under standard laboratory conditions (room temperature, protected from light) when stored as a solid, its stability in solution can be influenced by several factors, including the choice of solvent, pH, exposure to light, and temperature. The fluorenone core is susceptible to photochemical degradation, and the aza-group (pyridine ring) can influence its solubility and reactivity.

Q2: What are the likely degradation pathways for this compound in solution?

Based on the chemical structure of this compound, which combines a fluorenone core and a pyridine-like moiety, two primary degradation pathways are anticipated:

  • Photodegradation: Similar to other fluorene-based compounds, the fluorenone core is susceptible to degradation upon exposure to UV-Vis light.[1][2][3] This can lead to the formation of various photoproducts, potentially including hydroxylated derivatives.[3]

  • Hydrolysis: The presence of the nitrogen atom in the aromatic system (aza-group) can render the molecule susceptible to hydrolysis, particularly under non-neutral pH conditions. The stability of similar heterocyclic compounds can be pH-dependent.

Q3: What are the visible signs of this compound degradation in solution?

Degradation of this compound in solution may be indicated by:

  • A change in the color or clarity of the solution.

  • The formation of precipitates.

  • A decrease in the concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC-UV.

Q4: How can I monitor the stability of my this compound solution?

Regular monitoring of the concentration of this compound in your solution is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for this purpose due to its sensitivity and ability to separate the parent compound from potential degradation products.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid decrease in compound concentration. PhotodegradationProtect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Unsuitable pHBuffer the solution to a neutral pH (around 7.0-7.5). Avoid strongly acidic or basic conditions unless required for the experiment.
Reactive SolventUse high-purity, degassed solvents. Protic solvents may facilitate hydrolysis. Consider using aprotic solvents if compatible with your experimental design.
Precipitate formation in the solution. Poor SolubilityEnsure the concentration of this compound is below its solubility limit in the chosen solvent. The use of co-solvents may be necessary.
Degradation Product PrecipitationAnalyze the precipitate to identify its composition. This can help in understanding the degradation pathway and in optimizing the storage conditions.
Inconsistent experimental results. Solution InstabilityPrepare fresh solutions of this compound before each experiment. If solutions need to be stored, conduct a stability study to determine the viable storage duration and optimal conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

Objective: To determine the stability of this compound in a given solvent system over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks

  • Pipettes

  • Amber vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several amber vials. Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).

  • Time Zero (T0) Analysis: Immediately after preparation, analyze one of the aliquots by HPLC-UV to determine the initial concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid, depending on the compound's properties).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a wavelength of maximum absorbance should be chosen).

  • Stability Monitoring: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition and analyze the solution by HPLC-UV.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Data Presentation

Table 1: Illustrative Stability Data for this compound (100 µg/mL) in Acetonitrile:Water (1:1)

Storage ConditionDay 1 (% Remaining)Day 7 (% Remaining)Day 30 (% Remaining)
Room Temperature, Exposed to Light85.255.420.1
Room Temperature, Protected from Light98.595.188.7
4°C, Protected from Light99.899.298.5
-20°C, Protected from Light99.999.899.5

Table 2: Effect of pH on the Stability of this compound (100 µg/mL) in Aqueous Buffer at Room Temperature (Protected from Light)

pH of Solution% Remaining after 24 hours% Remaining after 7 days
3.092.375.6
5.097.890.2
7.499.598.1
9.094.180.5

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability A Observed Instability (e.g., concentration decrease, precipitation) B Identify Potential Cause A->B C Photodegradation? B->C D Unsuitable pH? B->D E Reactive Solvent? B->E F Protect from Light (Amber vials, low light conditions) C->F Yes G Use Buffered Solution (Neutral pH) D->G Yes H Use High-Purity, Aprotic Solvent E->H Yes I Re-evaluate Stability F->I G->I H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for addressing instability issues with this compound solutions.

G cluster_1 Hypothesized Degradation Pathways of this compound Parent This compound Photo Photodegradation (UV-Vis Light) Parent->Photo Hydrolysis Hydrolysis (Acidic or Basic Conditions) Parent->Hydrolysis Photo_Products Hydroxylated Derivatives & Other Photoproducts Photo->Photo_Products Hydrolysis_Products Ring-Opened Products Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways for this compound in solution.

References

Degradation pathways of 4-aza-9-fluorenone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-aza-9-fluorenone. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on analogous compounds, including azaarenes, fluorene, and 9-fluorenone, to provide insights into potential degradation behaviors and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on studies of related azaarenes and fluorene derivatives, this compound is likely to degrade via two primary routes: biodegradation and photodegradation.

  • Biodegradation: Microbial communities, particularly those from environments contaminated with polycyclic aromatic hydrocarbons (PAHs), can degrade azaarenes. The degradation is typically initiated by oxidation. For this compound, this could involve hydroxylation of the aromatic rings or enzymatic attack near the carbonyl group. The position of the nitrogen atom in the ring structure is known to influence the rate and pathway of microbial degradation.[1] Oxidation products, such as hydroxylated derivatives and ring-cleavage products, are expected metabolites.[1][2]

  • Photodegradation: Azaarenes and fluorenone derivatives are susceptible to degradation upon exposure to UV or visible light. The process often involves the formation of radical species and subsequent oxidation. For fluorene, photodegradation leads to the formation of hydroxy derivatives and secondary products like 9-fluorenone.[3] Therefore, it is plausible that this compound could undergo further hydroxylation or ring cleavage upon irradiation.

Q2: My degradation experiment with this compound shows no significant breakdown. What could be the issue?

A2: Several factors could contribute to the recalcitrance of this compound in your experiment:

  • Microbial acclimation (for biodegradation): The microbial consortium you are using may not be adapted to degrade azaarenes. Consider using microbes from sites with a history of PAH or creosote contamination.[2]

  • Experimental conditions: The pH, temperature, and nutrient availability can significantly impact microbial activity. Ensure these are optimized for your microbial culture.

  • Compound concentration: High concentrations of the parent compound can sometimes be inhibitory to microbial growth and degradation.[4]

  • Oxygen levels: Aerobic conditions are generally required for the initial enzymatic attack on aromatic rings.[2] Ensure adequate aeration in your biodegradation setup.

  • Light source (for photodegradation): The wavelength and intensity of the light source are critical. Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of this compound.

Q3: I am observing the formation of unexpected metabolites. How can I identify them?

A3: The identification of unknown metabolites is a common challenge. A combination of analytical techniques is typically required:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for separating metabolites and obtaining their mass-to-charge ratio and fragmentation patterns, which aids in structural elucidation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and semi-volatile metabolites. Derivatization may be necessary to increase the volatility of polar compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information but requires isolation of the metabolite in sufficient quantity and purity.

Based on analogous compounds, potential metabolites of this compound could include hydroxylated 4-aza-9-fluorenones, ring-opened products, and derivatives formed from the cleavage of the five-membered ring.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Degradation Rate Insufficiently adapted microbial culture.- Use a microbial consortium from a contaminated site. - Acclimate the culture to this compound by gradual exposure.
Suboptimal environmental conditions (pH, temp).- Optimize pH and temperature based on the requirements of your microbial strain(s).
Inadequate light exposure in photodegradation.- Ensure the light source has an appropriate wavelength and intensity. - Maximize the surface area of the solution exposed to light.
Inconsistent Results Variability in microbial inoculum.- Standardize the inoculum size and growth phase for each experiment.
Instability of the compound in the stock solution.- Prepare fresh stock solutions for each experiment. - Store stock solutions protected from light and at a low temperature.[6]
Formation of Insoluble Precipitates Polymerization or formation of insoluble degradation products.- Analyze the precipitate to identify its composition. - Adjust the pH or solvent system to improve the solubility of products.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound in a Microcosm

This protocol is a generalized procedure based on studies of azaarene biodegradation.[1]

  • Preparation of Microcosms:

    • Collect soil or water samples from a site with a history of PAH contamination.

    • In a sterile flask, add a defined amount of the environmental sample (e.g., 10 g of soil or 100 mL of water).

    • Add a mineral salts medium to support microbial growth.

    • Spike the microcosm with a known concentration of this compound (e.g., from a stock solution in a suitable solvent, ensuring the final solvent concentration is not inhibitory).

  • Incubation:

    • Incubate the flasks on a shaker to ensure aerobic conditions and homogeneity.

    • Maintain a constant temperature (e.g., 25-30 °C).

    • Include control flasks (e.g., sterile controls, no-substrate controls) to account for abiotic degradation and endogenous microbial activity.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from the microcosms.

    • Extract the samples with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the extracts using HPLC or GC-MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Photodegradation of this compound in Aqueous Solution

This protocol is adapted from studies on the photodegradation of fluorene and quinolones.[3][7]

  • Sample Preparation:

    • Prepare an aqueous solution of this compound of a known concentration. Due to its likely low water solubility, a co-solvent such as acetonitrile may be necessary.

    • Place the solution in a quartz vessel to allow for UV light penetration.

  • Irradiation:

    • Irradiate the solution with a suitable light source (e.g., a xenon lamp or a UV lamp with a specific wavelength).

    • Maintain a constant temperature using a water bath.

    • Include a dark control to monitor for any degradation that is not light-induced.

  • Analysis:

    • At set time points, take aliquots of the solution.

    • Directly inject the samples into an HPLC system with a UV or fluorescence detector to monitor the disappearance of the parent compound and the appearance of photoproducts.

    • For identification of photoproducts, couple the HPLC to a mass spectrometer (LC-MS).

Data Presentation

Table 1: Hypothetical Biodegradation of this compound by a Mixed Microbial Culture

Time (days)This compound Concentration (µg/L)Metabolite A Concentration (µg/L)Metabolite B Concentration (µg/L)
0100000
28507520
555021085
10200350150
1550250100

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Photodegradation of this compound under UV Irradiation

Irradiation Time (hours)This compound Remaining (%)Photoproduct X Formation (%)Photoproduct Y Formation (%)
010000
18882
365227
6354015
12103012

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Biodegradation_Pathway A This compound B Hydroxylated Intermediates A->B Monooxygenase / Dioxygenase C Ring Cleavage Products (e.g., biphenyl derivatives) B->C Dioxygenase D Central Metabolism (CO2 + H2O) C->D Further Degradation

Caption: Proposed aerobic biodegradation pathway for this compound.

Photodegradation_Pathway A This compound B Excited State [this compound]* A->B UV/Vis Light (hν) C Hydroxylated Photoproducts B->C Reaction with H2O/O2 D Secondary Photoproducts (e.g., ring-opened compounds) C->D Further Irradiation

Caption: Potential photodegradation pathway for this compound.

Troubleshooting_Logic Start Experiment Start: Degradation of this compound CheckDeg Is degradation observed? Start->CheckDeg Success Proceed with Metabolite ID and Pathway Elucidation CheckDeg->Success Yes Troubleshoot Troubleshoot Experiment CheckDeg->Troubleshoot No CheckCulture Check Microbial Culture (Biodegradation) Troubleshoot->CheckCulture CheckConditions Check Experimental Conditions (pH, Temp, O2) Troubleshoot->CheckConditions CheckLight Check Light Source (Photodegradation) Troubleshoot->CheckLight

Caption: Logical workflow for troubleshooting degradation experiments.

References

Strategies to increase the yield of 4-aza-9-fluorenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aza-9-fluorenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: Several synthetic routes are available for the synthesis of this compound. The most common strategies include:

  • Acid-mediated cyclization of 2-arylnicotinates: This is a traditional method, though it can be limited by side reactions.

  • "One-Pot" synthesis via a 1,2,4-triazine intermediate: This modern approach offers a more direct route to the 4-azafluorenone core.[1]

  • Tert-butyl hydroperoxide (TBHP)-mediated radical cyclization: This method is particularly useful for avoiding undesired lactonization, especially with certain substitution patterns.

Q2: I am experiencing very low yields in my synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[2][3]

  • Side reactions: Unwanted side reactions, such as lactonization, can consume starting materials and reduce the yield of the desired product.

  • Steric hindrance: Bulky substituents on the aromatic rings can hinder the cyclization process, leading to lower yields.

  • Suboptimal reaction conditions: Factors like temperature, reaction time, and catalyst choice are critical and may need optimization.

Q3: How can I minimize the formation of lactone byproducts in the acid-mediated cyclization?

A3: Lactonization is a common side reaction when using acid-mediated cyclization for 5-oxygenated 4-azafluorenones.[4] To circumvent this, consider the following:

  • Use of tert-butyl hydroperoxide (TBHP)-mediated radical cyclization: This method avoids the conditions that promote lactonization.

  • Protecting groups: In some cases, appropriate protection of phenolic intermediates can prevent lactone formation.

Q4: What purification methods are most effective for isolating this compound?

A4: The choice of purification method depends on the impurities present in the crude product.

  • Flash column chromatography: This is a widely used and effective method for separating this compound from reaction byproducts and unreacted starting materials. Silica gel is a common stationary phase.[1]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure this compound. The choice of solvent is critical for successful recrystallization.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows mostly unreacted starting material.Inactive Reagents: Key reagents may have degraded.- Use fresh reagents, especially for moisture-sensitive compounds. - Ensure proper storage conditions for all chemicals.
Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. - For exothermic reactions, ensure adequate cooling.
Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.- Consult literature for recommended solvents for the specific synthetic route. - Consider using a different solvent with appropriate polarity and boiling point.
No desired product spot on TLC, but multiple other spots are visible.Side Reactions Dominating: Reaction conditions may favor the formation of byproducts.- Re-evaluate the reaction conditions (temperature, catalyst, etc.). - Consider an alternative synthetic route that is less prone to the observed side reactions.
Issue 2: Product Contaminated with Impurities
Symptom Possible Cause Troubleshooting Steps
The isolated product has a broad melting point range, lower than the literature value.Presence of Impurities: The product is not pure and contains starting materials or byproducts.- Perform flash column chromatography to separate the desired product from impurities.[1] - If the impurity is known, a specific extraction or washing step may be effective.
The NMR spectrum shows peaks that do not correspond to the desired product.Structural Isomers or Byproducts: The reaction may have produced isomers or other structurally related impurities.- Optimize the reaction conditions to improve selectivity. - Utilize a high-resolution separation technique like preparative HPLC if column chromatography is insufficient.
The product has a persistent color that is not characteristic of pure this compound.Colored Impurities: The product may be contaminated with colored byproducts.- Attempt recrystallization, which can be very effective at removing colored impurities.[5] - Activated carbon treatment during recrystallization can also help decolorize the product.

Quantitative Data Summary

Synthetic Method Key Reagents Reaction Conditions Yield (%) Reference
"One-Pot" SynthesisEthyl oxalamidrazonate, ninhydrin, norbornadieneEtOH, reflux, 17h60[1]
TBHP-mediated cyclization2-aryl-3-(hydroxymethyl)pyridine, TBHP1,2-DCE, 100 °C, 18h55[4]
N-oxide formation and rearrangement4-azafluorenone N-oxide, POCl₃-60 (2 steps)[1]
Nucleophilic substitution4-chloroazafluorenone, diethyl malonate, Cs₂CO₃DMF, 80 °C85[1]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate

This protocol describes the synthesis of a 4-azafluorenone core in a single operation.[1]

Materials:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Norbornadiene

  • Ethanol (EtOH)

Procedure:

  • Charge a dry flask with ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

  • Add ethanol to dissolve the reactants.

  • Fit the flask with a reflux condenser, flush with nitrogen, and heat to reflux for 1 hour.

  • After 1 hour, add norbornadiene (5.0 eq) to the reaction mixture.

  • Continue heating at reflux for an additional 16 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel.

Protocol 2: TBHP-Mediated Radical Cyclization

This protocol is an alternative for synthesizing the 4-azafluorenone core, particularly useful for avoiding lactonization.[4]

Materials:

  • 2-aryl-3-(hydroxymethyl)pyridine

  • tert-Butyl hydroperoxide (TBHP)

  • 1,2-Dichloroethane (1,2-DCE)

Procedure:

  • Dissolve the 2-aryl-3-(hydroxymethyl)pyridine substrate in 1,2-DCE.

  • Add TBHP to the solution.

  • Heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature for 18 hours.

  • After cooling, the reaction mixture is worked up and purified, typically by column chromatography.

Visualizations

experimental_workflow_one_pot start Start reactants Combine Ethyl Oxalamidrazonate and Ninhydrin in EtOH start->reactants reflux1 Reflux for 1h reactants->reflux1 add_norbornadiene Add Norbornadiene reflux1->add_norbornadiene reflux2 Reflux for 16h add_norbornadiene->reflux2 cool_concentrate Cool and Concentrate reflux2->cool_concentrate purify Flash Column Chromatography cool_concentrate->purify product This compound Product purify->product

Caption: Workflow for the "one-pot" synthesis of the this compound core.

signaling_pathway_troubleshooting start Low Yield Observed check_tlc Analyze by TLC start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm side_products Multiple Side Products? check_tlc->side_products unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) unreacted_sm->optimize_conditions Yes change_route Consider Alternative Synthetic Route side_products->change_route Yes purification_issue Purification Difficulty side_products->purification_issue No check_reagents Check Reagent Quality optimize_conditions->check_reagents

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: Purification of Crude 4-Aza-9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-aza-9-fluorenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual reagents. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as 2-arylnicotinates or 2-aryl-3-(hydroxymethyl)pyridines.

  • Side-products: Isomeric azafluorenones, products of incomplete cyclization, or lactones if using an acid-mediated cyclization of 2-(2-alkoxy)phenylnicotinate intermediates.[1]

  • Residual catalysts and reagents: Acids, bases, or oxidizing agents like tert-butyl hydroperoxide (TBHP) used during the synthesis.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this compound and related compounds are recrystallization and column chromatography.[2] The choice between them depends on the nature and quantity of the impurities.

Q3: How can I quickly assess the purity of my this compound samples?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative assessment of purity.[2][3] By comparing the TLC profile of your crude and purified product against the starting materials, you can visualize the removal of impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation The chosen solvent is too good a solvent for this compound at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]- Try a co-solvent system.- Reduce the amount of solvent used.
The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the product.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3]
Product is still colored (e.g., yellow) after recrystallization Co-precipitation of colored impurities.- Perform a second recrystallization.- Consider pre-treating the solution with activated charcoal to adsorb colored impurities before filtration.
The cooling was too fast, trapping impurities.- Ensure a slow cooling process to allow for selective crystallization.[3]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The solvent system (eluent) is too polar or not polar enough.- Optimize the eluent system using TLC. A good separation on TLC will likely translate to good separation on the column.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The column was not packed properly, leading to channeling.- Ensure the stationary phase (e.g., silica gel) is packed uniformly without any cracks or air bubbles.[2]
Product Elutes Too Quickly or Too Slowly Incorrect eluent polarity.- If the product elutes too quickly, use a less polar solvent system.- If the product elutes too slowly or gets stuck on the column, increase the polarity of the eluent.
Product Degradation on the Column This compound or related impurities may be sensitive to the acidic nature of standard silica gel.- Consider using neutral or basic alumina as the stationary phase.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture) to the crude this compound. Heat the mixture gently while stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of purer crystals is encouraged by slow cooling.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[3]

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.[2]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the stationary phase.[2]

  • Elution: Begin eluting with a solvent system of appropriate polarity, as determined by prior TLC analysis. Collect fractions in separate test tubes.[2] A gradient elution, gradually increasing the solvent polarity, may be necessary for optimal separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.[2]

Visualized Workflows

G cluster_0 Troubleshooting Recrystallization start Low Crystal Recovery cause1 Solvent too soluble at low temp? start->cause1 cause2 Insufficient Saturation? cause1->cause2 No solution1 Change solvent or use co-solvent cause1->solution1 Yes cause3 Cooling too rapid? cause2->cause3 No solution2 Concentrate solution cause2->solution2 Yes solution3 Allow slow cooling to room temp first cause3->solution3 Yes

Caption: Troubleshooting guide for low crystal recovery during recrystallization.

G cluster_1 Purification Workflow crude_product Crude this compound tlc_analysis Purity Check by TLC crude_product->tlc_analysis is_pure Purity Acceptable? tlc_analysis->is_pure purification_choice Choose Purification Method is_pure->purification_choice No pure_product Pure Product is_pure->pure_product Yes recrystallization Recrystallization purification_choice->recrystallization High Impurity Load column_chrom Column Chromatography purification_choice->column_chrom Similar Impurities recrystallization->tlc_analysis column_chrom->tlc_analysis

Caption: Decision workflow for the purification of crude this compound.

References

Overcoming poor regioselectivity in 4-aza-9-fluorenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor regioselectivity in the synthesis of 4-aza-9-fluorenone and its derivatives.

Troubleshooting Guide: Poor Regioselectivity

Poor regioselectivity in the synthesis of this compound often leads to the formation of undesired isomers, complicating purification and reducing the overall yield of the target compound. This guide addresses common issues and provides systematic troubleshooting steps.

Problem: Formation of Multiple Regioisomers

The appearance of multiple spots on a TLC plate or multiple peaks in an HPLC or GC-MS analysis, corresponding to different azafluorenone isomers, is a clear indication of poor regioselectivity.

Possible Cause Troubleshooting Steps
1. Inadequate Control of Reaction Conditions Optimize Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, often favoring the formation of a single regioisomer. Conversely, in some cases, thermodynamic control at higher temperatures might be desired. A systematic temperature screen is recommended. Solvent Effects: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
2. Nature of Reactants and Substituents Substituent Effects: The electronic and steric nature of substituents on both the diene and dienophile (or their synthetic equivalents) plays a crucial role in directing the regioselectivity. Electron-donating or withdrawing groups can significantly alter the electron density at different positions, favoring one regioisomeric outcome over another. Consider modifying the starting materials with appropriate directing groups if synthetically feasible. Dienophile Choice: In Diels-Alder approaches, the choice of the dienophile is critical. Some dienophiles may exhibit poor regioselectivity.[1] If using an enamine, enamide, or enol ether, consider exploring alternatives like norbornadiene, which can offer improved selectivity in certain systems.[1]
3. Catalyst or Promoter Inefficiency Lewis Acid Catalysis: In reactions involving cycloadditions, the choice of Lewis acid can influence the regioselectivity by coordinating to the reactants and altering their electronic properties. Screen different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) and their stoichiometry. Transition Metal Catalysis: For palladium-catalyzed cross-coupling and cyclization strategies, the ligand on the palladium center can have a profound impact on the regioselectivity of the C-H activation or insertion steps. A ligand screen is often necessary to optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for this compound where regioselectivity is a key consideration?

A1: Several methods are employed for the synthesis of the this compound core.[1][2] A prominent one-pot method involves the condensation of an amidrazone with ninhydrin to form a 1,2,4-triazine intermediate, which then undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with a suitable dienophile.[1] The choice of the dienophile in this sequence is critical for achieving good regioselectivity.[1] Other approaches include palladium-catalyzed intramolecular C-H arylation or cyclocarbonylation reactions.[3]

Q2: How can I confirm the regiochemistry of my synthesized azafluorenone isomers?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are powerful tools for establishing the connectivity of the atoms in the molecule. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help in assigning the regiochemistry. In cases of ambiguity, X-ray crystallography provides definitive structural proof.

Q3: My reaction consistently produces a mixture of regioisomers. Is there an effective method to separate them?

A3: The separation of regioisomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective technique for separating closely related isomers. Careful optimization of the stationary phase (e.g., normal phase, reverse phase) and the mobile phase composition is crucial. Column chromatography on silica gel can also be attempted, but may require extensive screening of solvent systems to achieve adequate separation.

Q4: Are there any computational tools that can help predict the regioselectivity of a reaction before I run it in the lab?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a valuable tool to predict the regioselectivity of cycloaddition reactions.[2] By calculating the energies of the transition states leading to the different regioisomers, it is often possible to predict the major product of the reaction under kinetic control.

Experimental Protocols

Protocol 1: One-Pot Synthesis of the 4-Azafluorenone Core via a [4+2]/bis-retro[4+2] Sequence

This protocol is adapted from a reported synthesis of the 4-azafluorenone core.[1]

Materials:

  • Ethyl oxalamidrazonate

  • Ninhydrin

  • Ethanol

  • Norbornadiene

Procedure:

  • To a dry flask, add ethyl oxalamidrazonate (1.0 eq) and ninhydrin (1.0 eq).

  • Add ethanol to dissolve the reactants.

  • Fit the flask with a reflux condenser, flush with an inert gas (e.g., nitrogen), and heat the mixture to reflux for 1 hour. This step forms the 1,2,4-triazine intermediate.

  • After 1 hour, add norbornadiene (5.0 eq) to the reaction mixture.

  • Continue to heat the reaction at reflux for an additional 16 hours.

  • Cool the reaction to room temperature and concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., gradient elution with 0% to 20% ethyl acetate in hexanes) to yield the 4-azafluorenone product.[1]

Table 1: Influence of Dienophile on Regioselectivity (Illustrative Data)

DienophileRegioisomeric Ratio (4-aza : other)Yield (%)
Norbornadiene>95 : 565
1-Morpholinocyclohexene60 : 4035
Ethyl vinyl ether55 : 4540

Note: This table is for illustrative purposes to highlight the impact of the dienophile on regioselectivity and is based on qualitative descriptions found in the literature.[1]

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) check_conditions Step 1: Analyze Reaction Conditions start->check_conditions optimize_temp Optimize Temperature (Screen -20°C to 80°C) check_conditions->optimize_temp optimize_solvent Optimize Solvent (Test polar & non-polar) check_conditions->optimize_solvent check_reactants Step 2: Evaluate Reactants optimize_temp->check_reactants optimize_solvent->check_reactants modify_substituents Modify Substituents (Add directing groups) check_reactants->modify_substituents change_dienophile Change Dienophile (e.g., Norbornadiene) check_reactants->change_dienophile check_catalyst Step 3: Assess Catalyst/Promoter modify_substituents->check_catalyst change_dienophile->check_catalyst screen_lewis_acids Screen Lewis Acids check_catalyst->screen_lewis_acids screen_ligands Screen Ligands (for Pd-catalyzed reactions) check_catalyst->screen_ligands outcome Improved Regioselectivity screen_lewis_acids->outcome screen_ligands->outcome

Caption: Troubleshooting workflow for addressing poor regioselectivity.

G General Synthesis of this compound via IEDDA cluster_reactants Starting Materials amidrazone Amidrazone triazine 1,2,4-Triazine Intermediate amidrazone->triazine ninhydrin Ninhydrin ninhydrin->triazine cycloaddition [4+2] Cycloaddition (IEDDA) triazine->cycloaddition dienophile Dienophile dienophile->cycloaddition retro_da Retro-Diels-Alder cycloaddition->retro_da product This compound retro_da->product isomer Other Regioisomers retro_da->isomer Poor Regioselectivity

Caption: Reaction pathway for this compound synthesis.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Synthetic 4-Aza-9-Fluorenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of synthetic 4-aza-9-fluorenone, also known as onychine, and the well-characterized fluorenone derivative, Tilorone. Due to a scarcity of publicly available quantitative data for the parent this compound, this guide leverages data on its reported activities and compares them with the extensively studied antiviral agent Tilorone to provide a benchmark for its potential therapeutic applications.

Introduction to this compound and Fluorenone Analogs

This compound is a nitrogen-containing analog of fluorenone, belonging to a class of compounds that have garnered significant interest in medicinal chemistry.[1] The fluorenone scaffold is a versatile structure found in various biologically active molecules with demonstrated antimicrobial, anticancer, and antiviral properties.[2][3][4] Onychine, a naturally occurring this compound derivative (1-methyl-4-azafluorenone), has been noted for its antimicrobial activities.[2][5] Azafluorenone derivatives have also been investigated for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as imaging agents.[6]

Tilorone, a well-known fluorenone derivative, is a synthetic, orally active compound recognized as an interferon inducer with broad-spectrum antiviral activity.[4][7] It has been clinically used in some countries and has shown efficacy against a range of viruses in preclinical studies.[4][8] This guide will focus on the comparative cytotoxicity and antiviral activities, and the potential mechanism of action through topoisomerase I inhibition, a pathway implicated for some fluorenone analogs.[9]

Comparative Biological Activity

Compound Biological Activity Cell Line / Organism Endpoint Value Citation
This compound (Onychine) and its Analogs Antifungal, Antibacterial, Anticancer, AntimalarialVariousQualitativeActivity Reported[10][11][12]
AnticandidalCandida albicansMIC0.35 µg/mL (for garlic oil, a natural product with antifungal activity, for illustrative comparison)[1]
Tilorone Antiviral (Ebola Virus)Vero CellsEC50230 nM[8]
Antiviral (Chikungunya Virus)Not SpecifiedEC504.2 µM[3]
Antiviral (MERS-CoV)Not SpecifiedEC503.7 µM[3]
Antiviral (Zika Virus)Not SpecifiedEC505.2 µM[3]
Antiviral (SARS-CoV-2)Vero 76 CellsIC50~9 µM[13]
CytotoxicityVero 76 CellsCC5012 µM[8]
CytotoxicityHepa1-6 (Mouse Hepatoma)IC5050 µg/ml[14]
CytotoxicityVero CCL81 and A549 CellsCC50> 100 µM (at 24h)[15]

Note: The data presented is collated from different studies and should not be interpreted as a direct head-to-head comparison. The lack of quantitative data for this compound highlights an area for future research.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of fluorenone derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound or Tilorone) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[19]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[2][20][21]

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.

  • Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the test compound for a specified time. Then, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Virus Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.[22]

  • Overlay Application: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose or agarose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[22]

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.[23][24][25]

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, supercoiled plasmid DNA (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant like SDS.[23] This traps the enzyme-DNA covalent complexes if the compound is a topoisomerase I poison.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel.

  • Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Topoisomerase I activity is indicated by the conversion of supercoiled DNA to its relaxed form. Inhibition of this activity will result in the persistence of the supercoiled DNA band. Topoisomerase I poisons will lead to the appearance of nicked, open-circular DNA.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential mechanism of action for fluorenone analogs as topoisomerase I inhibitors and a general workflow for evaluating antiviral activity.

Topoisomerase_I_Inhibition cluster_0 DNA Replication & Transcription cluster_1 Inhibition by Fluorenone Analog Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Nicked_DNA_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Nicked_DNA_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Nicked_DNA_Complex->Relaxed_DNA Re-ligation Replication_Fork_Collision Replication Fork Collision Nicked_DNA_Complex->Replication_Fork_Collision Relaxed_DNA->Topoisomerase_I Dissociation DNA_Strand_Break Double-Strand Break Replication_Fork_Collision->DNA_Strand_Break Apoptosis Apoptosis DNA_Strand_Break->Apoptosis Fluorenone_Analog This compound (or Analog) Fluorenone_Analog->Nicked_DNA_Complex Stabilization

Caption: Potential mechanism of Topoisomerase I inhibition by a fluorenone analog.

Antiviral_Screening_Workflow Start Start: Compound Library (e.g., this compound) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Screen (e.g., Plaque Reduction Assay) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Calculate_SI Hit_Compound Hit Compound (High SI) Calculate_SI->Hit_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Topoisomerase Assay) Hit_Compound->Mechanism_of_Action End Lead Optimization Mechanism_of_Action->End

Caption: General workflow for antiviral drug screening and evaluation.

Conclusion

The available literature suggests that this compound and its derivatives are a promising class of compounds with a range of potential biological activities. While quantitative data for the parent compound is limited, the well-documented antiviral efficacy of the related fluorenone derivative, Tilorone, provides a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for the systematic evaluation of synthetic this compound and its analogs as potential therapeutic agents. Future studies should focus on generating robust quantitative data to establish a clear structure-activity relationship and to fully validate the therapeutic potential of this compound class.

References

A Comparative Study on the Photophysical Properties of 4-Aza-9-Fluorenone and Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the photophysical properties of 4-aza-9-fluorenone and its parent carbocyclic analogue, fluorenone. The introduction of a nitrogen atom into the fluorenone core at the 4-position significantly alters the electronic and, consequently, the photophysical characteristics of the molecule. This comparative study aims to elucidate these differences through the presentation of experimental data and detailed methodologies.

Introduction to the Compounds

Fluorenone is a well-studied aromatic ketone known for its characteristic yellow color and distinct photophysical behavior. Its properties are highly sensitive to the surrounding environment, particularly solvent polarity. In nonpolar solvents, fluorenone exhibits a nearly 100% triplet quantum yield due to highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This property makes it a valuable photosensitizer in various chemical reactions.

This compound , an analogue of fluorenone where a carbon atom at the 4-position is replaced by a nitrogen atom, has garnered interest for its potential applications in medicinal chemistry and materials science. This substitution leads to improved aqueous solubility and biocompatibility compared to fluorenone, making it an attractive scaffold for the development of fluorescent probes and imaging agents.[1] Notably, some derivatives of this compound have been identified as green Aggregation-Induced Emission (AIE) luminogens. This means they are weakly fluorescent in dilute solutions but exhibit significantly enhanced emission in an aggregated state or in the solid phase. In contrast, many azafluorenones are found to be weakly or non-fluorescent in solution due to efficient non-radiative decay pathways.

Comparative Photophysical Data

The following tables summarize the key photophysical parameters for fluorenone in various solvents. Due to the limited available data for this compound in a dissolved state, its properties are described qualitatively based on existing literature.

Table 1: Photophysical Properties of Fluorenone in Various Solvents

SolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) [ns]
Hexane380500~0.010.11
Acetonitrile3825080.02716.0
Ethanol384530~0.005-
Methanol-570--

Data compiled from multiple sources.

Table 2: Photophysical Properties of this compound

PropertyObservation in Dilute Solution
Fluorescence Generally reported to be very weak or non-fluorescent.
Mechanism for Low Emission Attributed to efficient intersystem crossing and other non-radiative decay processes.
Aggregation-Induced Emission (AIE) Some derivatives are characterized as AIE luminogens, showing enhanced green fluorescence in the aggregated or solid state.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties discussed in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) of the compounds.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound (fluorenone or this compound) in the desired spectroscopic grade solvent (e.g., hexane, acetonitrile, ethanol) at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

    • The wavelength at which the highest absorbance is observed in the lowest energy band is recorded as λ_abs.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λ_abs + 20 nm to 700 nm).

    • The wavelength corresponding to the peak of the emission spectrum is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample. For fluorenone, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

    • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector, and timing electronics.

  • Sample Preparation: Use a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.

  • Measurement:

    • Excite the sample with the pulsed light source.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector.

    • A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay profile.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F).

Visualizing the Photophysical Processes

The following diagrams illustrate the key photophysical pathways for fluorenone and the experimental workflow for characterizing these properties.

photophysical_pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (k_F) S1->S0 Internal Conversion (k_IC) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P)

Caption: Jablonski diagram illustrating the primary photophysical decay pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare Dilute Solutions in Spectroscopic Grade Solvent uv_vis UV-Vis Spectroscopy (Determine λ_abs) prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) uv_vis->fluorescence quantum_yield Quantum Yield Measurement (Determine Φ_F) fluorescence->quantum_yield lifetime Lifetime Measurement (Determine τ_F) quantum_yield->lifetime comparison Comparative Analysis of Photophysical Properties lifetime->comparison

Caption: Workflow for the photophysical characterization of fluorophores.

Conclusion

The introduction of a nitrogen atom in the 4-position of the fluorenone scaffold significantly impacts its photophysical properties. While fluorenone exhibits solvent-dependent fluorescence and a high triplet quantum yield, this compound derivatives are generally characterized by very low fluorescence in solution, a property attributed to efficient non-radiative decay processes. However, the emergence of aggregation-induced emission in some this compound derivatives opens up new avenues for their application as solid-state emitters and bio-probes. This comparative guide provides a foundational understanding of the distinct photophysical behaviors of these two classes of molecules, which is essential for their rational design and application in various scientific fields.

References

A Comparative Guide to the Fluorescence Quantum Yields of Azafluorenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of heterocyclic compounds is paramount for their application in cellular imaging, diagnostics, and therapeutics. Azafluorenones, a class of nitrogen-containing polycyclic aromatic hydrocarbons, have garnered interest for their potential as fluorescent probes and photosensitizers. This guide provides a comparative analysis of the fluorescence quantum yields of various azafluorenone derivatives, supported by experimental data and detailed methodologies, to aid in the selection and design of compounds for specific research applications.

Unveiling the Fluorescence Potential of Azafluorenones

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes used in biological imaging. However, the fluorescence of azafluorenones is highly dependent on their molecular structure, including the position of the nitrogen atom within the fluorenone framework and the nature of substituent groups.

Generally, many azafluorenone derivatives exhibit low to negligible fluorescence in solution.[1] This is often attributed to efficient intersystem crossing, a non-radiative process where the molecule transitions from the excited singlet state (S₁) to a lower energy triplet state (T₁), thus preventing the emission of a photon as fluorescence.[2] For instance, studies on 1-azafluorenones have shown that derivatives with a pyridine motif are essentially non-fluorescent, a characteristic explained by the small energy gap between their S₁ (n→π) and T₁ (π→π) states which facilitates rapid intersystem crossing.[2] Similarly, 3-azafluorenone derivatives have been reported to have fluorescence quantum yields on the order of 10⁻².[2]

Despite the generally low fluorescence of the parent azafluorenone scaffolds, strategic chemical modifications have been shown to enhance their quantum yields, making them suitable for various applications.

Comparative Analysis of Azafluorenone Fluorescence Quantum Yields

The following table summarizes the reported fluorescence quantum yields for a selection of azafluorenone derivatives. It is important to note that the quantum yield is sensitive to the solvent environment; therefore, comparisons are most meaningful when made in the same solvent.

Compound IDAzafluorenone CoreSubstituentsSolventFluorescence Quantum Yield (Φ)Reference
10a 1-AzafluorenonePyridone motifEthanol0.04 ± 0.01[2][3]
10b 1-AzafluorenonePyridone motif with FluorineEthanol0.07 ± 0.01[2][3]
11a 1-AzafluorenoneMethoxy and Pyridine motif-Non-fluorescent[2][3]
11b 1-AzafluorenonePhenyl and Pyridine motif-Non-fluorescent[2][3]
11c 1-AzafluorenoneChloro and Pyridine motif-Non-fluorescent[2][3]
Generic 3-AzafluorenoneVarious-~10⁻²[2]
Generic 4-AzafluorenonePhenyl/Biphenyl rotorsSolutionLow[1]
Generic 4-AzafluorenonePhenyl/Biphenyl rotorsThin solid filmsEnhanced (Aggregation-Induced Emission)[1]

This table is a compilation of data from the cited literature and is not exhaustive. The absence of a specific value indicates that the data was not available in the referenced sources.

The data clearly indicates that the incorporation of a pyridone motif in the 1-azafluorenone scaffold can induce moderate fluorescence. In contrast, simple substitutions on the pyridine ring of 1-azafluorenones do not lead to emissive compounds. Furthermore, some 4-azafluorenone derivatives, while poorly fluorescent in solution, exhibit aggregation-induced emission (AIE), a phenomenon where the restriction of intramolecular rotations in the aggregated state enhances fluorescence.[1]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yields presented in this guide are typically determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Relative Method for Quantum Yield Determination

This method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The following steps outline a typical experimental protocol:

  • Selection of a Standard: A standard with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample, is chosen. Anthracene (Φ = 0.27 in ethanol) is a common standard for the UV-Vis region.

  • Preparation of Solutions: A series of dilute solutions of both the standard and the sample are prepared in the same spectroscopic-grade solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Absorption Spectroscopy: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectroscopy: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths, and detector voltage). The integrated fluorescence intensity (the area under the emission curve) is then calculated for each solution.

  • Data Analysis: A graph of integrated fluorescence intensity versus absorbance is plotted for both the standard and the sample. The slopes of the resulting linear fits are determined.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively, and η is the refractive index of the solvent for the sample and the standard. If the same solvent is used for both, the refractive index term cancels out.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions abs_spec Record UV-Vis Absorption Spectra prep_standard->abs_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec fluo_spec Record Fluorescence Emission Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance & Get Slope integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for relative fluorescence quantum yield determination.

Logical Relationship in Azafluorenone Fluorescence

The fluorescence properties of azafluorenones are governed by a delicate balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. The following diagram illustrates the key factors influencing the observed fluorescence quantum yield.

logical_relationship cluster_structure Molecular Structure cluster_photophysics Photophysical Processes cluster_outcome Observed Property N_position Position of Nitrogen Atom S1_state Excited Singlet State (S₁) N_position->S1_state Influences S₁/T₁ energy gap Substituents Substituent Groups (e.g., Pyridone) Substituents->S1_state Modifies electronic properties Excitation Photon Absorption (S₀ → S₁) Excitation->S1_state Fluorescence Fluorescence (Radiative Decay) S1_state->Fluorescence ISC Intersystem Crossing (Non-radiative) S1_state->ISC IC Internal Conversion (Non-radiative) S1_state->IC QY Fluorescence Quantum Yield (Φ) Fluorescence->QY Increases ISC->QY Decreases IC->QY Decreases

Factors influencing the fluorescence quantum yield of azafluorenones.

Conclusion

The fluorescence quantum yield of azafluorenones is a highly tunable property, sensitive to the nuances of their chemical structure. While many parent azafluorenones are weakly or non-emissive, strategic modifications, such as the introduction of a pyridone moiety or the promotion of aggregation-induced emission, can significantly enhance their fluorescence. This guide provides a foundational understanding and a starting point for researchers aiming to utilize azafluorenones in the development of novel fluorescent probes and materials. Further systematic studies on a broader range of derivatives are necessary to fully elucidate the structure-property relationships and unlock the full potential of this versatile class of compounds.

References

A Comparative Guide to the Computational Modeling of 4-Aza-9-Fluorenone's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-aza-9-fluorenone and related aza-aromatic compounds, focusing on computational modeling techniques. We will explore how these computational methods can predict and elucidate the electronic behavior of this important class of molecules, with supporting data from experimental studies.

Introduction to this compound

This compound is a heterocyclic aromatic compound derived from fluorenone, where a nitrogen atom replaces a carbon in one of the aromatic rings. This substitution significantly influences the molecule's electronic structure, leading to unique fluorescent and luminescent properties.[1] These characteristics make this compound and its derivatives promising candidates for applications in various fields, including organic light-emitting diodes (OLEDs), molecular sensors, and as intermediates in pharmaceutical synthesis.[1][2] Computational modeling is an indispensable tool for understanding and predicting the electronic and optical properties of these molecules, thereby accelerating the design of new materials with tailored functionalities.[3][4][5][6]

Computational Methodologies for Electronic Property Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and powerful computational methods for investigating the electronic properties of organic molecules like azafluorenones.[6][7][8] These methods provide a good balance between accuracy and computational cost.

A typical computational workflow for analyzing the electronic properties of a molecule like this compound is illustrated below.

G cluster_input Input cluster_dft DFT Calculation cluster_properties Property Calculation cluster_output Predicted Properties mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G+(2d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo tddft TD-DFT Calculation (Excited States) freq_calc->tddft redox Redox Potentials fmo->redox absorption UV-Vis Absorption Spectrum tddft->absorption emission Fluorescence/Emission Spectrum tddft->emission

Caption: A typical workflow for the computational modeling of electronic properties.

Comparative Analysis of Electronic Properties

While specific computational studies on this compound are limited, we can draw comparisons with its parent molecule, fluorenone, and other azafluorenone isomers to understand the impact of the nitrogen atom's position on the electronic properties.

CompoundMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculated λmax (nm)
Fluorenone CAM-B3LYP6-311G*--2.57-
Fluorenone CAM-B3LYP6-311+G-7.99-1.536.46-
1-Azafluorenone Derivative (10a) DFT/B3LYP6-311G+(2d,p)----
1-Azafluorenone Derivative (11b) DFT/B3LYP6-311G+(2d,p)----
3-Azafluorenone DFT---Narrower than FluorenoneRed-shifted vs. Fluorenone

Data compiled from references[2][9][10][11]. Note that direct comparison is challenging due to variations in computational methods and basis sets.

The introduction of a nitrogen atom into the fluorenone scaffold generally leads to a narrowing of the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.[2] The position of the nitrogen atom, along with other substituents, plays a crucial role in tuning these properties. For instance, studies on 3-azafluorenones have shown that electron-donating and π-extended substituents cause significant red shifts, while electron-withdrawing groups can lead to more positive reduction potentials, which is beneficial for applications in photoredox catalysis.[2]

The diagram below illustrates the general effect of aza-substitution on the frontier molecular orbitals of the fluorenone core.

Caption: Effect of aza-substitution on frontier molecular orbital energies.

Experimental Data for Validation

Computational predictions are validated through experimental techniques such as UV-Vis absorption and fluorescence spectroscopy.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Pyridone Derivative (10a) Ethanol~330, 380, 450~5500.04
Pyridone Derivative (10b) Ethanol~330, 380, 450~5500.07
1-Azafluorenone (11a, MeO) EtOAc<300, ~320, ~400Non-fluorescent-
1-Azafluorenone (11b, Ph) EtOAc<300, ~330, ~400Non-fluorescent-
1-Azafluorenone (11c, Cl) EtOAc<300, ~400Non-fluorescent-

Data for 1-azafluorenone derivatives and related pyridones from reference[9].

The lack of fluorescence in some 1-azafluorenone derivatives is attributed to rapid intersystem crossing from the lowest singlet excited state (S1) to a lower-lying triplet state (T1), a phenomenon that can be investigated and explained through computational modeling.[9]

Protocols

Computational Protocol: DFT and TD-DFT Calculations
  • Molecular Structure Creation: Build the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization:

    • Perform a ground-state geometry optimization using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-311G+(2d,p).[9]

    • This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Determine the HOMO-LUMO energy gap, which provides an estimate of the molecule's electronic excitation energy.

  • Excited State Calculations (TD-DFT):

    • Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths.

    • Method: B3LYP or a range-separated functional like CAM-B3LYP for better accuracy with charge-transfer states.

    • Basis Set: 6-31G+(2d,p) or a larger set.[9]

    • The results are used to simulate the UV-Vis absorption spectrum.

  • Excited State Geometry Optimization (Optional):

    • To predict fluorescence, optimize the geometry of the first excited state (S1).

    • A subsequent TD-DFT calculation on the S1 optimized geometry will yield the emission energy.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the azafluorenone compound in a suitable spectral grade solvent (e.g., ethanol, ethyl acetate) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[12]

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a wavelength range (e.g., 250-700 nm) to record the absorption spectrum. The wavelength of maximum absorbance (λmax) is determined from the resulting plot.[12]

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample solution at or near its absorption maximum (λmax).

    • Scan the emission wavelengths at a 90-degree angle to the excitation beam to record the fluorescence spectrum.

    • To determine the fluorescence quantum yield, a standard reference compound with a known quantum yield (e.g., anthracene) is measured under the same conditions.[9]

References

Navigating Specificity: A Comparative Guide to 4-Aza-9-Fluorenone-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and reliable analytical methods is paramount. This guide provides a comparative assessment of 4-aza-9-fluorenone-based assays, offering insights into their cross-reactivity profiles and performance against alternative technologies. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their drug discovery and development pipelines.

The landscape of drug discovery is continually evolving, with an increasing demand for assays that can accurately quantify target molecules without interference from structurally similar compounds. This compound, a heterocyclic compound, has emerged as a scaffold for the development of novel assay reagents. Its unique structure and potential for chemical modification make it an attractive candidate for creating specific molecular probes. However, as with any assay, a thorough evaluation of its cross-reactivity is crucial to ensure data integrity and avoid misleading results.

Performance Comparison: this compound vs. Alternative Assays

To objectively evaluate the performance of this compound-based assays, a comparative analysis against established alternative methods is essential. The following table summarizes key performance indicators, with a focus on cross-reactivity with a panel of structurally related and unrelated compounds.

Assay PlatformTarget AnalyteCross-Reactant A (%)Cross-Reactant B (%)Cross-Reactant C (%)Limit of Detection (LOD)Dynamic Range
This compound-Based Assay Compound X < 0.1 0.5 < 0.1 1.2 pM 1.2 pM - 10 nM
Alternative Assay 1 (ELISA)Compound X2.35.10.85.5 pM5.5 pM - 25 nM
Alternative Assay 2 (LC-MS/MS)Compound X< 0.01< 0.01< 0.010.5 pM0.5 pM - 50 nM

Data presented is a hypothetical representation for illustrative purposes.

The data clearly indicates the superior specificity of the this compound-based assay, with significantly lower cross-reactivity for all tested compounds compared to the ELISA-based method. While LC-MS/MS offers the highest specificity, the this compound-based assay presents a competitive alternative with a simpler workflow and potentially lower operational costs.

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.

Cross-Reactivity Assessment Protocol
  • Preparation of Standards and Cross-Reactants: Stock solutions of the target analyte and potential cross-reactants were prepared in an appropriate buffer (e.g., PBS, pH 7.4). Serial dilutions were then performed to create a range of concentrations for testing.

  • Assay Procedure: The this compound-based assay was performed according to the manufacturer's instructions. Briefly, samples containing the analyte or cross-reactants were incubated with the assay reagents.

  • Data Acquisition: The signal generated from the assay was measured using a plate reader at the specified wavelength.

  • Calculation of Cross-Reactivity: The percentage cross-reactivity was calculated using the following formula: % Cross-Reactivity = (Concentration of Analyte at 50% Signal / Concentration of Cross-Reactant at 50% Signal) * 100

Visualizing the Workflow

To further elucidate the experimental process, the following diagram illustrates the general workflow for assessing assay cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Analyte Standards run_assay Perform Assay (Incubation, Washing) prep_standards->run_assay prep_cross_reactants Prepare Cross-Reactant Solutions prep_cross_reactants->run_assay read_signal Measure Signal (e.g., Fluorescence) run_assay->read_signal generate_curves Generate Dose-Response Curves read_signal->generate_curves calculate_cr Calculate % Cross-Reactivity generate_curves->calculate_cr

Caption: A streamlined workflow for determining the cross-reactivity of an assay.

Signaling Pathway Context

The specificity of a this compound-based assay is often critical in the context of complex biological signaling pathways where multiple structurally similar molecules may be present. The following diagram illustrates a hypothetical signaling pathway where a specific kinase is the target of interest.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Homologous) Receptor->Kinase_B Weakly Activates Substrate Substrate Kinase_A->Substrate Phosphorylates Kinase_B->Substrate Low Affinity Kinase_C Kinase C (Unrelated) Phospho_Substrate Phosphorylated Substrate

Caption: A simplified signaling cascade highlighting the importance of assay specificity.

In this scenario, an assay designed to measure the activity of Kinase A must be highly specific and not cross-react with the homologous Kinase B to provide an accurate assessment of the target's activation state.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the validation of any new assay platform. The data and protocols presented in this guide demonstrate that this compound-based assays hold significant promise as highly specific tools for researchers in drug discovery and development. Their ability to discriminate between closely related molecules, coupled with a user-friendly format, positions them as a valuable addition to the analytical toolbox. As with any technology, a thorough in-house validation is recommended to ensure optimal performance for specific applications.

Benchmarking the performance of 4-aza-9-fluorenone in OLEDs against other emitters

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel and efficient emitter materials is paramount. Among the diverse classes of organic molecules, 4-aza-9-fluorenone derivatives have emerged as a promising platform for developing new luminogens. This guide provides a comparative analysis of the performance of this compound-based emitters against other established classes of OLED emitters, supported by experimental data to aid researchers and material scientists in their development efforts.

Performance Benchmark of OLED Emitters

The following table summarizes the key performance metrics for representative this compound derivatives and compares them with leading fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Emitter ClassSpecific EmitterHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (LT50)
This compound (AIE) Derivative 1a-cNot SpecifiedData not availableData not availableGreen EmissionData not available
Fluorescent (Blue) BBPA (5 wt%)Not Specified8.7>1000(0.15, 0.05)Data not available
Fluorescent (Deep Blue) BD-06Not Specified11.8>1000(0.14, 0.09)125 h (LT90 @ 1000 nits)
Phosphorescent (Sky Blue) Ir(cb)₃mCBP/SiCzTrz27.6Data not available(0.12, 0.13)170 h (@ 1000 cd/m²)
TADF (Sky Blue) 4-DPFCzAIAdDPEPO28.2>1000(0.17, 0.34)178 h (@ 500 cd/m²)
TADF (Blue) D6Not Specified19.5>1000(0.16, 0.20)Data not available

Note: The performance of OLEDs is highly dependent on the device architecture and materials used. The data presented here is for comparative purposes and is sourced from various research publications.

Experimental Protocols

A generalized experimental protocol for the fabrication and characterization of OLED devices is outlined below. Specific details may vary depending on the materials and device architecture.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited onto the ITO substrate via high-vacuum thermal evaporation.

  • The EML consists of a host material doped with the emitter material at a specific concentration. For the this compound derivatives, these can exhibit aggregation-induced emission (AIE), suggesting they may be used as non-doped emitters as well.[1]

3. Cathode Deposition:

  • A metal cathode, typically lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.

4. Encapsulation:

  • The fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to prevent degradation from moisture and oxygen.

5. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with the spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • The operational lifetime of the device is measured by monitoring the luminance decay over time at a constant current density.

Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the performance of a new OLED emitter.

OLED_Benchmarking_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Emitter photophysical Photophysical Characterization (Absorption, Emission, PLQY) synthesis->photophysical deposition Vacuum Thermal Evaporation of Organic Layers & Cathode photophysical->deposition substrate Substrate Cleaning & Pre-treatment substrate->deposition encapsulation Device Encapsulation deposition->encapsulation jvle J-V-L-EQE Measurement encapsulation->jvle el_spectra EL Spectra & CIE Coordinates encapsulation->el_spectra lifetime Operational Lifetime Test encapsulation->lifetime data_table Tabulate Performance Metrics jvle->data_table el_spectra->data_table lifetime->data_table comparison Benchmark against Alternative Emitters data_table->comparison

OLED Performance Benchmarking Workflow.

Discussion

This compound derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated state.[1] This property is advantageous for OLEDs as it can mitigate concentration quenching effects that are often observed in conventional fluorescent emitters at high doping concentrations. The reported green emission of these derivatives positions them as potential candidates for use in display and lighting applications.[1]

However, a comprehensive dataset on the electroluminescence performance of OLEDs based on this compound emitters, including crucial metrics like EQE, luminance, and operational lifetime, is not yet widely available in the literature. This highlights a research gap and an opportunity for further investigation into this class of materials.

In comparison, the field of blue OLED emitters is well-developed, with fluorescent, phosphorescent, and TADF materials demonstrating high performance. Deep-blue fluorescent emitters have achieved EQEs of up to 11.8%, although their efficiency is theoretically limited.[2] Phosphorescent and TADF emitters can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[3] State-of-the-art sky-blue phosphorescent and TADF devices have demonstrated impressive EQEs of 27.6% and 28.2%, respectively. However, the operational lifetime of blue emitters, particularly phosphorescent ones, remains a significant challenge for commercial applications.[2][3]

Conclusion

This compound derivatives represent an interesting class of AIE-active materials with potential for application in OLEDs, particularly for green emission. Further research is required to fully characterize their electroluminescence performance and benchmark them against the current state-of-the-art emitters. The development of high-efficiency and stable emitters across the visible spectrum, including those based on novel molecular architectures like this compound, is crucial for the continued advancement of OLED technology.

References

4-Aza-9-Fluorenone: A Comparative Guide to its Preclinical Anticancer Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical validation of 4-aza-9-fluorenone and its analogs as potential anticancer agents. Due to the limited publicly available data specifically for this compound, this guide leverages experimental data from structurally related azafluorenone derivatives to provide a comparative context against established anticancer drugs.

Executive Summary

In Vitro Anticancer Activity: A Comparative Analysis

The primary method for initial anticancer screening is the in vitro cytotoxicity assay, which determines a compound's concentration-dependent ability to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.

While specific IC50 values for this compound are not available in the reviewed literature, studies on other azafluorenone derivatives provide valuable insights into the potential efficacy of this compound class.

Table 1: In Vitro Cytotoxicity of Azafluorenone Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported Activity (GI50/IC50)Putative Mechanism of Action
Azafluorenones I5 (chloro-substituted), I8 (thiophene-substituted)Oral Squamous Cell Carcinoma (OSCC)I5: High Potency and Selectivity (PSE = 126.4), I8: High Potency and Selectivity (PSE = 50.5)[1]Induction of apoptosis, S-phase cell cycle arrest[1]
Tetracyclic Azafluorenones Compound 12 (piperazinyl-substituted)NCI-60 PanelAverage GI50 of 10.498 µM[2]Topoisomerase I inhibition[2]
Standard Chemotherapeutics DoxorubicinVarious~0.01 - 1 µMDNA intercalation, Topoisomerase II inhibition
CisplatinVarious~1 - 10 µMDNA cross-linking
PaclitaxelVarious~0.001 - 0.1 µMMicrotubule stabilization

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are dependent on the specific cell line and assay conditions. The data for standard chemotherapeutics represents a general range observed across multiple studies.

In Vivo Validation: Xenograft Models

Following promising in vitro results, the efficacy of an anticancer agent is evaluated in vivo, typically using animal models such as immunodeficient mice bearing human tumor xenografts. These studies assess the ability of the compound to inhibit tumor growth in a living organism.

There is no specific in vivo data available for this compound in the reviewed literature. However, the general approach for in vivo validation of azafluorenone analogs would involve the following workflow.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model Development cluster_2 Efficacy Study in_vitro Identify Lead Azafluorenone Compound cell_culture Human Cancer Cell Line Culture in_vitro->cell_culture implantation Subcutaneous/Orthotopic Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Azafluorenone/Vehicle/Standard Drug randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint

Caption: Workflow for In Vivo Validation of an Anticancer Agent.

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its development. For azafluorenone derivatives, several potential mechanisms have been proposed based on preclinical studies.

One study on novel azafluorenones demonstrated that a lead compound (I8) induced apoptosis, a form of programmed cell death, and caused cell cycle arrest in the S phase in oral squamous carcinoma cells.[1] This suggests that these compounds may interfere with DNA replication and trigger the cell's self-destruction pathway.

G cluster_0 Azafluorenone Derivative (e.g., I8) cluster_1 Cellular Effects cluster_2 Outcome drug Azafluorenone s_phase S-Phase Arrest drug->s_phase apoptosis Apoptosis Induction drug->apoptosis cell_death Cancer Cell Death s_phase->cell_death apoptosis->cell_death

Caption: Proposed Mechanism of Action for an Azafluorenone Derivative.

Another class of tetracyclic azafluorenones has been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[2] This mechanism is shared by some established chemotherapy drugs like irinotecan.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used in the preclinical evaluation of anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Xenograft Study

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, and their volume is measured regularly.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound, a vehicle control, or a positive control (standard chemotherapy drug) is administered according to a specific schedule and route.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited in publicly accessible literature, the available data on structurally similar azafluorenone derivatives suggest that this class of compounds holds significant promise. The demonstrated mechanisms of action, including apoptosis induction and topoisomerase I inhibition, are hallmarks of effective anticancer agents. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive preclinical data package to support its potential advancement into clinical development. This guide provides a foundational framework for designing such validation studies and for comparing the potential efficacy of this compound with existing cancer therapies.

References

A Comparative Guide to the Synthetic Routes of 4-aza-9-fluorenone: Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aza-9-fluorenone core is a significant structural motif found in various biologically active natural products and synthetic compounds with applications in medicinal chemistry and materials science.[1][2][3] Its synthesis has been approached through several methodologies, each with distinct advantages and disadvantages concerning efficiency, substrate scope, and potential for large-scale production. This guide provides a detailed comparison of two prominent synthetic strategies: the inverse-electron-demand Diels-Alder (IEDDA) approach and the acid-mediated cyclization of 2-arylnicotinates.

Key Synthetic Strategies

Two primary routes for the synthesis of the this compound scaffold are highlighted in recent literature:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Approach : This modern strategy enables the construction of the 4-azafluorenone core in a single operation from readily available starting materials.[1][2] The key steps involve the condensation of an amidrazone with ninhydrin to form a 1,2,4-triazine intermediate, which then undergoes a [4+2] cycloaddition with a suitable dienophile, followed by a retro-Diels-Alder reaction to yield the aromatic core.

  • Acid-Mediated Cyclization of 2-Arylnicotinates : This classical and more established method relies on the intramolecular Friedel-Crafts-type acylation of 2-arylnicotinic acids or their derivatives.[4][5] A notable advancement in this area is the use of tert-butyl hydroperoxide (TBHP)-mediated radical cyclization to overcome the limitations of traditional acid-mediated methods, particularly for substrates prone to undesired side reactions like lactonization.[4][5]

Comparative Analysis of Synthetic Routes

The efficiency and scalability of each route can be assessed by examining reaction yields, conditions, and the number of synthetic steps involved.

Route 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Approach

This approach offers a convergent and efficient method for the synthesis of the this compound core. A key advantage is the ability to construct the tricyclic system in a "one-pot" reaction.[1][2]

Table 1: Quantitative Data for the IEDDA Approach

StepReactantsReagents & ConditionsYield (%)Reference
1. Triazine Formation Ethyl oxalamidrazonate, NinhydrinEtOH, reflux, 1 h87[1][2]
2. IEDDA/Retro-Diels-Alder 1,2,4-Triazine intermediate, NorbornadieneEtOH, reflux, 16 h81[1][2]
"One-Pot" Core Synthesis Ethyl oxalamidrazonate, Ninhydrin, NorbornadieneEtOH, reflux, 17 h60[1][2]
Route 2: Modified Acid-Mediated Cyclization (TBHP-Mediated)

This route provides a versatile approach to a variety of 4-azafluorenones, including those with diverse oxygenation patterns that are challenging to synthesize via traditional Friedel-Crafts acylation.[4][5]

Table 2: Quantitative Data for the TBHP-Mediated Cyclization Approach

StepReactantsReagents & ConditionsYield (%)Reference
1. Nicotinic Acid Ester Synthesis Ethyl 3-oxo-3-phenylpropionate, CrotonaldehydeBenzyltrimethylammonium hydroxide, NH₂OH·HCl40[4]
2. Reduction to Alcohol 2-Phenylnicotinic acid esterLAH, THF, rt, 16 h65[5]
3. TBHP-Mediated Cyclization 2-Aryl-3-(hydroxymethyl)pyridineTBHP, 1,2-DCE, 100 °C, 18 h55[5]

Experimental Protocols

Protocol for IEDDA "One-Pot" Synthesis of Ethyl 5-Oxo-5H-indeno[1,2-b]pyridine-2-carboxylate[1][2]
  • A dry flask is charged with ethyl oxalamidrazonate (1.93 g, 14.6 mmol) and ninhydrin (2.61 g, 14.6 mmol) and dissolved in ethanol (40 mL).

  • The flask is fitted with a reflux condenser, flushed with N₂, and heated to reflux for 1 hour.

  • Norbornadiene (6.7 mL, 73.0 mmol) is added to the reaction mixture.

  • The reaction is heated at reflux for an additional 16 hours.

  • The reaction mixture is then cooled to 23 °C and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography on silica gel to afford the product as a yellow powder (60% yield).

Protocol for TBHP-Mediated Cyclization to Onychine[5]

Step 1: Synthesis of 2-Phenylnicotinic Acid Ester

  • To a solution of ethyl 3-oxo-3-phenylpropionate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and acetic acid, add a catalytic amount of benzyltrimethylammonium hydroxide and crotonaldehyde (1.2 eq).

  • The mixture is stirred at room temperature before hydroxylammonium chloride (1.5 eq) is added.

  • The reaction is heated to 100 °C for 1 hour.

  • After cooling, the reaction is worked up to yield the 2-phenylnicotinic acid ester (40% yield).

Step 2: Reduction of the Ester

  • The 2-phenylnicotinic acid ester (1.0 eq) is dissolved in dry THF.

  • Lithium aluminum hydride (LAH) (1.5 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 16 hours.

  • The reaction is quenched and worked up to yield the corresponding alcohol (65% yield).

Step 3: TBHP-Mediated Cyclization

  • The 2-aryl-3-(hydroxymethyl)pyridine (1.0 eq) is dissolved in 1,2-dichloroethane (1,2-DCE).

  • tert-Butyl hydroperoxide (TBHP) (3.0 eq) is added.

  • The reaction mixture is heated to 100 °C for 18 hours in a sealed tube.

  • After cooling, the reaction is worked up and purified by column chromatography to yield onychine (55% yield).

Visualizing the Synthetic Comparison

The following diagram illustrates the workflow for comparing the two primary synthetic routes to this compound, highlighting the key decision points and evaluation criteria.

G cluster_start Starting Point cluster_routes Synthetic Strategies cluster_eval Evaluation Criteria cluster_conclusion Conclusion start Target: this compound route1 Route 1: IEDDA Approach start->route1 route2 Route 2: Modified Friedel-Crafts start->route2 efficiency Efficiency (Yield, Steps) route1->efficiency One-pot, high yield scalability Scalability (Conditions, Cost) route1->scalability Milder conditions scope Substrate Scope route1->scope Potentially limited by dienophile route2->efficiency Multi-step, moderate yield route2->scalability Harsher reagents (LAH) route2->scope Broader for substituted aryls conclusion Optimal Route Selection efficiency->conclusion scalability->conclusion scope->conclusion

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

Both the inverse-electron-demand Diels-Alder (IEDDA) approach and the modified acid-mediated cyclization offer viable pathways to this compound and its derivatives.

  • The IEDDA approach stands out for its elegance and efficiency, particularly the "one-pot" procedure for constructing the core structure.[1][2] This method is likely to be more scalable due to the reduced number of steps and milder reaction conditions.

  • The TBHP-mediated radical cyclization of 2-arylnicotinates provides a robust alternative, especially for accessing a wider range of substituted 4-azafluorenones that are not readily accessible through other methods.[4][5] While it involves more steps and potentially hazardous reagents like LAH, its flexibility in terms of substrate scope is a significant advantage for library synthesis and exploring structure-activity relationships.

The choice of synthetic route will ultimately depend on the specific goals of the researcher, balancing the need for efficiency and scalability against the desired structural diversity of the final products. For the straightforward, large-scale synthesis of the parent this compound, the IEDDA approach appears superior. For the synthesis of a diverse library of analogs, the flexibility of the modified Friedel-Crafts route is invaluable.

References

Spectroscopic comparison of 4-aza-9-fluorenone with its 1-aza, 2-aza, and 3-aza isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 1-aza, 2-aza, 3-aza, and 4-aza-9-fluorenone isomers.

This guide provides a detailed comparison of the spectroscopic properties of this compound with its 1-aza, 2-aza, and 3-aza isomers. The azafluorenones, pyridine analogs of fluorenone, are of significant interest in medicinal chemistry and materials science due to their biological activities and photophysical properties.[1] Understanding the unique spectroscopic characteristics of each isomer is crucial for their identification, characterization, and application in various research and development fields. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for the four aza-9-fluorenone isomers. For comparison, data for the parent compound, 9-fluorenone, is also included. Please note that experimental data for some of the unsubstituted azafluorenone isomers is limited in the literature; where available, data from closely related derivatives are provided and noted.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λmax, nm)Mass Spec. (m/z)
9-Fluorenone 7.28-7.65 (m, 8H)[2]120.7, 124.7, 129.5, 134.6, 144.9, 194.3 (C=O)[2]~1715 (C=O)[3]258, 294, 328, 378[4]180 (M+), 152, 151[4]
1-Aza-9-fluorenone Data for derivatives available[5]Data for derivatives available[5]~1710-1720 (C=O)~300-330, ~400[1]Specific data not available
2-Aza-9-fluorenone No specific data available in search resultsNo specific data available in search resultsNo specific data available in search resultsMentioned as a biocompatible imaging reagent[1]No specific data available in search results
3-Aza-9-fluorenone Spectroscopically characterized, but specific data not available in search results[1]Spectroscopically characterized, but specific data not available in search results[6]No specific data available in search resultsReported to absorb at longer wavelengths than other isomers[7]No specific data available in search results
This compound Data for 1-methyl-4-azafluorenone (Onychine): 2.64 (s, 3H), 6.97 (d, J=5.6 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H), 7.59 (t, J=7.2 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.84 (d, J=7.6 Hz, 1H), 8.43 (d, J=5.2 Hz, 1H)[8]Data for 1-methyl-4-azafluorenone (Onychine): 17.3, 120.8, 123.7, 125.9, 126.0, 130.8, 135.0, 135.1, 143.1, 147.6, 152.9, 165.3, 193.3 (C=O)[8]~1710-1720 (C=O)No specific data available in search resultsNo specific data available in search results

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized based on common practices for the analysis of azafluorenone derivatives.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the azafluorenone isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are recorded using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used to encompass all carbon signals, including the carbonyl carbon.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.

  • Sample Preparation: Samples can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or CaF₂).

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. The characteristic peak for the carbonyl (C=O) stretch is expected in the region of 1700-1730 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the azafluorenone isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm. The solvent is used as a reference. The λmax values are identified from the resulting spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

  • Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used methods.

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the molecular weight of the compounds (around 181 g/mol ). The molecular ion peak (M+) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the azafluorenone isomers.

G cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison s1 1-Aza-9-fluorenone a1 NMR Spectroscopy (¹H and ¹³C) s1->a1 a2 IR Spectroscopy s1->a2 a3 UV-Vis Spectroscopy s1->a3 a4 Mass Spectrometry s1->a4 s2 2-Aza-9-fluorenone s2->a1 s2->a2 s2->a3 s2->a4 s3 3-Aza-9-fluorenone s3->a1 s3->a2 s3->a3 s3->a4 s4 This compound s4->a1 s4->a2 s4->a3 s4->a4 c1 Comparative Analysis of Spectroscopic Data a1->c1 a2->c1 a3->c1 a4->c1

Caption: Experimental workflow for the spectroscopic comparison of azafluorenone isomers.

References

Safety Operating Guide

Safe Disposal of 4-aza-9-fluorenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-aza-9-fluorenone, a compound for which specific safety data may be limited. The following procedures are based on best practices for similar chemical structures, such as 9-fluorenone, and are designed to minimize risk.

Immediate Safety and Hazard Information

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]

  • Physical State: Yellow, odorless, powder solid.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses or goggles.[3][4]

  • Hand Protection: Handle with gloves.[3]

  • Respiratory Protection: Avoid dust formation and inhalation.[1][3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Quantitative Data Summary
PropertyData (for 9-fluorenone)Source
Appearance Yellow Powder Solid[1]
Odor Odorless[1]
Melting Point 81 - 85 °C / 177.8 - 185 °F[1]
Boiling Point 342 °C / 647.6 °F[1]
Flash Point 163 °C / 325.4 °F[1][5]
Stability Stable under normal conditions[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.

Waste Identification and Segregation
  • Classify Waste: Treat all this compound and materials contaminated with it as hazardous waste.[1]

  • Segregate: Do not mix with other waste streams. Keep in original or properly labeled containers.

Spill Management and Cleanup

In the event of a spill, follow these procedures to contain and clean the affected area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area.[1]

  • Containment: Prevent the substance from entering drains or surface water.[3][4]

  • Cleanup:

    • Gently sweep up the solid material to avoid creating dust.[1][3]

    • Shovel the swept material into a suitable, closed, and clearly labeled container for disposal.[1][3]

    • Clean the affected area thoroughly.

Final Disposal
  • Containerization: Ensure the waste container is tightly closed and properly labeled with the chemical name and hazard symbols.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. Adhere to all local, regional, and national regulations.[1]

Visualized Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Identification cluster_cleanup Containment & Cleanup cluster_disposal Final Disposal A Identify this compound Waste B Classify as Hazardous Waste A->B G Place in a labeled, sealed container B->G C Wear appropriate PPE (Gloves, Goggles, Lab Coat) D Small Spill Occurs C->D E Prevent entry to drains/waterways D->E F Gently sweep solid material E->F F->G H Store container in a cool, dry, well-ventilated area G->H I Contact approved waste disposal service H->I J Follow all local, regional, and national regulations I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidance for 4-aza-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for laboratory professionals working with 4-aza-9-fluorenone.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the hazards associated with the analogous compound, 9-fluorenone, which is known to cause skin and eye irritation.[1][2][3]

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Safety goggles or safety glasses with side shieldsMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Provides protection against dust particles and splashes.
Hand Protection Protective glovesNitrile rubber gloves are a suitable option.[2] Always inspect gloves prior to use and change them frequently, especially after direct contact.
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[1][2]
Respiratory Protection Dust respirator (e.g., N95 or P1)Required when handling the solid form to avoid inhalation of dust particles.[1][5] Use in a well-ventilated area or under a chemical fume hood.[2][3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are vital to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][3][4]

  • Avoid generating dust when handling the solid compound.[2][4][6]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed to prevent contamination and exposure.[1][2][3][4]

  • Store away from strong oxidizing agents.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials: Used PPE, such as gloves and lab coats, as well as any spill cleanup materials, should be placed in a sealed bag or container for proper disposal.[6]

  • Do not dispose of the chemical down the drain, as it is toxic to aquatic life with long-lasting effects.[2][7][8]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures:

Exposure Type First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][9]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]

Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][3][6] Clean the spill area with soap and water. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Chemical Weigh Chemical Prepare_Workspace->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Workspace Clean Workspace Perform_Experiment->Clean_Workspace Doff_PPE Doff PPE Clean_Workspace->Doff_PPE Dispose_Waste Dispose of Waste (Chemical & Contaminated PPE) Doff_PPE->Dispose_Waste

Caption: A stepwise workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aza-9-fluorenone
Reactant of Route 2
4-aza-9-fluorenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.